Dodecyl Gallate
Description
Properties
IUPAC Name |
dodecyl 3,4,5-trihydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30O5/c1-2-3-4-5-6-7-8-9-10-11-12-24-19(23)15-13-16(20)18(22)17(21)14-15/h13-14,20-22H,2-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPWFJAMTCNSJKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOC(=O)C1=CC(=C(C(=C1)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30O5 | |
| Record name | DODECYL GALLATE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0048189 | |
| Record name | Lauryl gallate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0048189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White or creamy-white odourless solid, Solid | |
| Record name | DODECYL GALLATE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | Dodecyl gallate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038720 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble in water, freely soluble in ethanol and ether | |
| Record name | DODECYL GALLATE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
CAS No. |
1166-52-5 | |
| Record name | Dodecyl gallate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1166-52-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Lauryl gallate | |
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| Record name | Dodecyl gallate | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133463 | |
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| Record name | Benzoic acid, 3,4,5-trihydroxy-, dodecyl ester | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Lauryl gallate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0048189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dodecyl 3,4,5-trihydroxybenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.291 | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DODECYL GALLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45612DY463 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Dodecyl gallate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038720 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
Between 95 °C and 98 °C after drying at 90 °C for six hours, 96 - 97 °C | |
| Record name | DODECYL GALLATE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | Dodecyl gallate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038720 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
A Comprehensive Technical Guide to Dodecyl Gallate: Structure, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dodecyl gallate, also known as lauryl gallate, is the n-dodecyl ester of gallic acid.[1] It is a member of the gallate ester class of compounds, characterized by a galloyl moiety attached to an alkyl chain. Synthetically produced, dodecyl gallate is widely utilized across the food, cosmetics, and pharmaceutical industries as a potent antioxidant and preservative, designated by the E number E312.[2] Its lipophilic nature, conferred by the twelve-carbon alkyl chain, allows for effective integration into fatty and oily matrices, preventing lipid peroxidation and oxidative degradation.[3]
Beyond its role as an excipient, dodecyl gallate has garnered significant interest in the scientific and drug development communities for its diverse biological activities. These include notable antiproliferative, apoptotic, antimicrobial, and hepatoprotective properties.[4][5][6] This technical guide provides an in-depth exploration of the chemical structure, synthesis, physicochemical properties, and mechanisms of action of dodecyl gallate, supported by quantitative data and detailed experimental protocols to facilitate further research and development.
Chemical Identity and Physicochemical Properties
Dodecyl gallate is a white to creamy-white crystalline, odorless solid.[7] Its structure consists of a hydrophilic 3,4,5-trihydroxybenzoyl (galloyl) head and a hydrophobic dodecyl tail, rendering it an amphiphilic molecule with greater fat solubility than its shorter-chain analogs like propyl gallate.[3]
Chemical Identifiers
| Identifier | Value | Reference(s) |
| IUPAC Name | dodecyl 3,4,5-trihydroxybenzoate (B8703473) | [1][3] |
| Synonyms | Lauryl gallate, Gallic acid dodecyl ester, E312, Nipagallin LA | [4][7] |
| CAS Number | 1166-52-5 | [4][7] |
| Molecular Formula | C₁₉H₃₀O₅ | [3][4][8] |
| SMILES | CCCCCCCCCCCCOC(=O)C1=CC(=C(C(=C1)O)O)O | [3][4] |
| InChIKey | RPWFJAMTCNSJKK-UHFFFAOYSA-N | [3][4] |
Physicochemical Data
| Property | Value | Reference(s) |
| Molecular Weight | 338.44 g/mol | [1][8][9] |
| Melting Point | 94 - 98 °C | [7][10][11] |
| Boiling Point | ~521 - 522 °C (estimated) | [12] |
| Solubility | Insoluble in water; Freely soluble in ethanol, ether, DMF, DMSO | [4][7][8] |
| Appearance | White to creamy-white crystalline solid | [7][8] |
| pKa | 7.93 ± 0.25 (Predicted) | [10] |
Synthesis of Dodecyl Gallate
The primary industrial method for synthesizing dodecyl gallate is through the acid-catalyzed esterification (Fischer esterification) of gallic acid with 1-dodecanol (B7769020) (lauryl alcohol). An alternative approach involves a dicyclohexylcarbodiimide (B1669883) (DCC) coupling reaction, which can be performed at lower temperatures to avoid the formation of colored oxidation byproducts.[13]
Pharmacology and Mechanisms of Action
Dodecyl gallate exhibits a range of biological effects primarily stemming from its potent antioxidant activity and its ability to interact with cellular membranes and proteins.
Antioxidant Activity
The antioxidant capacity of dodecyl gallate is both chain-breaking (scavenging free radicals) and preventative.[14] The pyrogallol (B1678534) moiety (the 3,4,5-trihydroxyl arrangement) is critical for this activity, as it can readily donate hydrogen atoms to neutralize free radicals.[14] Additionally, dodecyl gallate acts as a preventative antioxidant by inhibiting xanthine (B1682287) oxidase, an enzyme that generates superoxide (B77818) radicals.[14][15] Kinetic studies have shown it to be a noncompetitive inhibitor for superoxide generation and a competitive inhibitor for uric acid formation by this enzyme.[14] The hydrophobic dodecyl chain enhances its solubility in lipids, allowing it to effectively protect cell membranes and lipoproteins from peroxidation.[14]
Anticancer and Apoptotic Activity
Dodecyl gallate has demonstrated significant antiproliferative and pro-apoptotic effects in various cancer cell lines.[4] In a study using MG-63 human osteosarcoma cells, dodecyl gallate was shown to induce apoptosis through the upregulation of the caspase-dependent pathway.[5] This involves the activation of initiator caspases (caspase-8 and caspase-9) and the executioner caspase-3, leading to the cleavage of essential cellular proteins like poly (ADP-ribose) polymerase (PARP).[5] Furthermore, this apoptotic induction is associated with the downregulation of anti-apoptotic Bcl-2 family proteins.[5]
Hepatoprotective Activity
Studies in animal models of carbon tetrachloride (CCl₄)-induced liver injury have demonstrated that dodecyl gallate can prevent hepatotoxicity.[6][16] Its protective mechanism involves the restoration of the hepatic antioxidant status by increasing glutathione (B108866) (GSH) levels and the activity of antioxidant enzymes, while decreasing lipid peroxidation.[16] Notably, dodecyl gallate treatment also leads to a significant increase in the expression of the p53 tumor suppressor gene, which may facilitate the apoptosis of damaged hepatocytes, thereby preventing the progression to fibrosis and liver failure.[6][16]
Antimicrobial Activity
Dodecyl gallate is effective against a variety of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[4] Its mechanism of action is attributed to the inhibition of the bacterial membrane respiratory chain.[4] The hydrophobic dodecyl chain is believed to facilitate the disruption of the bacterial cell membrane, leading to protein inactivation and cell death.[17]
Quantitative Biological Data
The biological activities of dodecyl gallate have been quantified in numerous studies. The following tables summarize key findings relevant to drug development professionals.
Antiproliferative and Cytotoxic Activity (IC₅₀)
| Cell Line | Cancer Type | IC₅₀ Value | Exposure Time | Reference(s) |
| MG-63 | Human Osteosarcoma | 31.15 µM | 24 h | [5] |
| MG-63 | Human Osteosarcoma | 10.66 µM | 48 h | [5] |
| WEHI-231 | Mouse B Cell Lymphoma | 0.8 µM | - | [4] |
| Daudi | Human Lymphoma | 1.4 µM | - | [4] |
| HT-29 | Human Colon Cancer | 17.0 µM | - | [4] |
Antimicrobial Activity (MIC)
| Microorganism | Gram Stain | MIC Value | Reference(s) |
| Staphylococcus aureus | Positive | 12.5 µg/mL | [4] |
| Methicillin-resistant S. aureus (MRSA) | Positive | 12.5 µg/mL | [4] |
| Bacillus subtilis | Positive | 25 µg/mL | [4] |
| Micrococcus luteus | Positive | 12.5 µg/mL | [4] |
Key Experimental Protocols
Synthesis of Dodecyl Gallate via Fischer Esterification
This protocol is adapted from the methodology described for the synthesis of gallate esters.[18]
-
Reaction Setup : In a round-bottom flask, dissolve gallic acid (1 equivalent) in 1,4-dioxane.
-
Addition of Reactants : Add 1-dodecanol (1 equivalent) and p-toluenesulfonic acid (catalytic amount, e.g., 0.2 equivalents) to the solution.
-
Reflux : Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 105°C) with constant stirring for 12 hours.
-
Workup : After cooling to room temperature, pour the reaction mixture into distilled water to precipitate the crude product.
-
Purification : Collect the precipitate by vacuum filtration, wash thoroughly with distilled water to remove unreacted gallic acid and catalyst.
-
Drying : Dry the purified white crystalline product in a vacuum oven at 60°C for 24 hours.
-
Characterization : Confirm the structure and purity of the final product using FTIR, ¹H NMR, and melting point analysis.
Cell Viability (MTT) Assay
This protocol is based on the methodology used to assess the cytotoxicity of dodecyl gallate in MG-63 cells.[5]
-
Cell Seeding : Seed cells (e.g., MG-63) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Treatment : Treat the cells with various concentrations of dodecyl gallate (e.g., 0-100 µM) dissolved in the appropriate cell culture medium. Include a vehicle control (e.g., DMSO).
-
Incubation : Incubate the treated cells for desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan (B1609692) Solubilization : Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis : Express cell viability as a percentage relative to the vehicle-treated control cells. Calculate the IC₅₀ value using non-linear regression analysis.
Western Blot Analysis for Apoptosis Markers
This protocol is a general procedure based on the analysis of caspase activation.[5]
-
Cell Lysis : After treatment with dodecyl gallate, wash cells with ice-cold PBS and lyse them in RIPA buffer containing a protease inhibitor cocktail.
-
Protein Quantification : Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE : Denature equal amounts of protein (e.g., 30 µg) by boiling in Laemmli sample buffer and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer : Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking : Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation : Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, cleaved PARP, Bcl-2) and a loading control (e.g., GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation : Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection : After further washes, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry : Quantify the band intensities using image analysis software and normalize to the loading control.
Conclusion
Dodecyl gallate is a multifunctional molecule with a well-defined chemical structure and a robust profile of biological activities. Its established use as an antioxidant provides a strong foundation of safety data, while its demonstrated efficacy as an anticancer, antimicrobial, and hepatoprotective agent makes it a compelling candidate for further investigation in drug discovery and development. The information and protocols provided in this guide serve as a comprehensive resource for scientists and researchers aiming to explore the therapeutic potential of dodecyl gallate and its derivatives.
References
- 1. Dodecyl gallate - Wikipedia [en.wikipedia.org]
- 2. cosmileeurope.eu [cosmileeurope.eu]
- 3. Dodecyl Gallate | C19H30O5 | CID 14425 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Dodecyl gallate induces apoptosis by upregulating the caspase-dependent apoptotic pathway and inhibiting the expression of anti-apoptotic Bcl-2 family proteins in human osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. fao.org [fao.org]
- 8. Dodecyl gallate | 1166-52-5 [chemicalbook.com]
- 9. calpaclab.com [calpaclab.com]
- 10. Dodecyl gallate CAS#: 1166-52-5 [m.chemicalbook.com]
- 11. Dodecyl 3,4,5-trihydroxybenzoate for synthesis 1166-52-5 [sigmaaldrich.com]
- 12. dodecyl gallate, 1166-52-5 [thegoodscentscompany.com]
- 13. digitalcommons.longwood.edu [digitalcommons.longwood.edu]
- 14. Antioxidant activity of dodecyl gallate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Gallic Acid and Dodecyl Gallate Prevents Carbon Tetrachloride-Induced Acute and Chronic Hepatotoxicity by Enhancing Hepatic Antioxidant Status and Increasing p53 Expression [jstage.jst.go.jp]
- 17. medchemexpress.com [medchemexpress.com]
- 18. researchgate.net [researchgate.net]
Dodecyl Gallate: A Technical Guide to its Antioxidant Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the multifaceted antioxidant mechanisms of dodecyl gallate (also known as lauryl gallate), a synthetic ester of gallic acid and dodecanol. Widely utilized as a food additive (E312) and preservative in cosmetics and pharmaceuticals, its efficacy stems from a unique amphipathic structure, combining a hydrophilic pyrogallol (B1678534) head responsible for potent antioxidant activity with a hydrophobic 12-carbon tail that dictates its behavior in lipidic environments.[1][2][3][4][5][6]
Core Mechanisms of Antioxidant Action
Dodecyl gallate's antioxidant capabilities are broadly categorized into two main types: direct "chain-breaking" activity and indirect "preventive" activity.[1][2] The pyrogallol moiety, with its three adjacent hydroxyl groups, is the primary functional component for these actions.[1][3]
Direct Radical Scavenging (Chain-Breaking Mechanism)
The principal mechanism of action is direct free radical scavenging through a Hydrogen Atom Transfer (HAT) process.[7][8] The phenolic hydroxyl groups on the gallate ring readily donate a hydrogen atom to unstable free radicals (like peroxyl radicals, ROO•), neutralizing them and terminating the oxidative chain reaction. This process transforms the dodecyl gallate molecule into a stable, non-reactive radical that does not propagate the oxidative chain. Studies have shown that a single molecule of an alkyl gallate can neutralize multiple free radicals.[9]
Caption: Hydrogen Atom Transfer (HAT) from Dodecyl Gallate to a free radical.
Preventive Antioxidant Mechanisms
Dodecyl gallate also prevents the initiation of oxidative chains through several indirect mechanisms, a role greatly enhanced by its hydrophobic dodecyl group.[1][2]
-
Inhibition of Pro-oxidant Enzymes: Dodecyl gallate effectively inhibits enzymes that generate reactive oxygen species. A key example is its inhibition of xanthine (B1682287) oxidase, which blocks the production of superoxide (B77818) radicals.[1][2][3] Kinetic analyses have demonstrated that it acts as a noncompetitive inhibitor for superoxide generation and a competitive inhibitor for the formation of uric acid.[1][2][3] Furthermore, it inhibits soybean lipoxygenase, an enzyme implicated in the peroxidation of lipids.[2][9]
-
Chelation of Transition Metal Ions: The gallate structure is capable of chelating pro-oxidant transition metal ions, such as iron (Fe³⁺) and copper (Cu²⁺).[9][10][11] By binding these metals, dodecyl gallate prevents them from participating in Fenton-type reactions, which are a major source of highly destructive hydroxyl radicals (•OH).
-
Inhibition of Lipid Peroxidation: The lipophilic dodecyl tail allows the molecule to partition effectively into biological membranes and lipid-rich environments.[1][2] This localization makes it a superior inhibitor of mitochondrial and red blood cell lipid peroxidation compared to its hydrophilic parent compound, gallic acid, which shows little effect in these systems.[1][2][3]
Cellular Antioxidant Effects & Signaling Pathways
Beyond direct chemical interactions, dodecyl gallate is believed to influence cellular defense mechanisms, primarily through the modulation of redox-sensitive signaling pathways.
The Nrf2/ARE Signaling Pathway
While direct studies on dodecyl gallate are emerging, many phenolic antioxidants, including the structurally related epigallocatechin-3-gallate (EGCG), are potent activators of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[12][13][14] This pathway is a master regulator of the cellular antioxidant response.
Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1.[12][13] In the presence of oxidative stress or electrophilic compounds like polyphenols, Keap1 releases Nrf2. The liberated Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of numerous cytoprotective genes.[14][15] This leads to the upregulated expression of a suite of antioxidant and detoxification enzymes, including heme oxygenase-1 (HO-1), glutamate-cysteine ligase (GCL), and NAD(P)H:quinone oxidoreductase 1 (NQO1), bolstering the cell's endogenous defense capabilities.
Caption: General activation of the Nrf2/ARE antioxidant defense pathway.
Quantitative Antioxidant Activity Data
The antioxidant efficacy of dodecyl gallate has been quantified using various in vitro assays. The IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) values represent the concentration of the antioxidant required to scavenge 50% of the radicals in the assay.
| Assay Type | Target | IC50 / EC50 Value (µg/mL) | IC50 / EC50 Value (µM) | Reference |
| Soybean Lipoxygenase Inhibition | Linoleic Acid Peroxidation | 3.5 | 10.3 | [2] |
| DPPH Radical Scavenging | DPPH Radical | 4.515 ± 0.5 | ~13.3 | [16] |
Note: Lower values indicate higher antioxidant potency.
Detailed Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common method for assessing direct radical scavenging activity.
Principle: DPPH is a stable organic radical with a deep violet color, showing maximum absorbance around 517 nm.[17] When it accepts a hydrogen atom from an antioxidant, it is reduced to the non-radical form, DPPH-H, resulting in a color change to yellow. The decrease in absorbance is proportional to the radical scavenging activity of the sample.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH in methanol (B129727) (e.g., 0.1 mM). The solution should be freshly prepared and kept in the dark.
-
Prepare a series of dilutions of dodecyl gallate in methanol at various concentrations (e.g., 1 to 100 µg/mL).
-
A standard antioxidant, such as ascorbic acid or Trolox, is prepared similarly for comparison.
-
-
Assay Procedure:
-
In a 96-well microplate or cuvette, add a fixed volume of the DPPH stock solution (e.g., 180 µL).
-
Add a small volume of the dodecyl gallate solution or standard to the DPPH solution (e.g., 20 µL).
-
For the control (blank), add the same volume of methanol instead of the sample.
-
-
Incubation and Measurement:
-
Mix the solution gently and incubate at room temperature in the dark for 30 minutes.
-
Measure the absorbance of the solution at 517 nm using a spectrophotometer or microplate reader.
-
-
Calculation:
-
The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100
-
The IC50 value is determined by plotting the % scavenging against the sample concentration and calculating the concentration that results in 50% scavenging.[18]
-
Caption: Experimental workflow for the DPPH radical scavenging assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Decolorization Assay
This assay is versatile and applicable to both hydrophilic and lipophilic antioxidants.
Principle: ABTS is reacted with a strong oxidizing agent, like potassium persulfate, to generate the ABTS radical cation (ABTS•+), which is a stable, blue-green chromophore with a maximum absorbance at approximately 734 nm.[19][20][21] Antioxidants present in the sample reduce the ABTS•+, causing the solution to lose color. This decolorization is measured spectrophotometrically, and the extent of the reduction is proportional to the antioxidant's activity.[19]
Methodology:
-
Reagent Preparation:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical stock solution.[19][22]
-
On the day of the assay, dilute the ABTS•+ stock solution with a suitable buffer (e.g., PBS, pH 7.4) or ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm.[19][22]
-
-
Assay Procedure:
-
Prepare serial dilutions of dodecyl gallate and a standard (e.g., Trolox) in the appropriate solvent.
-
Add a small volume of the sample or standard to a fixed volume of the diluted ABTS•+ working solution.
-
-
Incubation and Measurement:
-
Mix and incubate for a defined period (e.g., 6 minutes) at room temperature.
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
Calculate the percentage of inhibition similarly to the DPPH assay.
-
Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox having the equivalent antioxidant activity as a 1 mM concentration of the substance under investigation.[19]
-
References
- 1. Antioxidant activity of dodecyl gallate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Dodecyl Gallate | C19H30O5 | CID 14425 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cosmileeurope.eu [cosmileeurope.eu]
- 6. Dodecyl gallate, permitted in food, is a strong sensitizer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Revealing the Antioxidant Properties of Alkyl Gallates: A Novel Approach through Quantum Chemical Calculations and Mole… [ouci.dntb.gov.ua]
- 9. researchgate.net [researchgate.net]
- 10. [PDF] Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Screening of Natural Compounds as Activators of the Keap1-Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Modulation of Nrf2/ARE Pathway by Food Polyphenols: A Nutritional Neuroprotective Strategy for Cognitive and Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Regulation of Nrf2/ARE Pathway by Dietary Flavonoids: A Friend or Foe for Cancer Management? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 16. researchgate.net [researchgate.net]
- 17. youtube.com [youtube.com]
- 18. youtube.com [youtube.com]
- 19. benchchem.com [benchchem.com]
- 20. file.elabscience.com [file.elabscience.com]
- 21. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 22. protocols.io [protocols.io]
A Comprehensive Technical Guide to the Synthesis and Characterization of Dodecyl Gallate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dodecyl gallate, the ester of gallic acid and dodecanol (B89629), is a potent antioxidant with widespread applications in the food, cosmetic, and pharmaceutical industries.[1] Its efficacy stems from the pyrogallol (B1678534) moiety, which acts as a powerful free-radical scavenger, while the long dodecyl chain confers significant lipophilicity, enhancing its solubility in fats and oils.[2][3] This technical guide provides an in-depth overview of the synthesis, purification, and comprehensive characterization of dodecyl gallate. It includes detailed experimental protocols, tabulated quantitative data for key physical and spectral properties, and visual workflows to elucidate the experimental and logical processes involved.
Synthesis of Dodecyl Gallate
The most common and efficient method for synthesizing dodecyl gallate is through the Fischer esterification of gallic acid with dodecanol (lauryl alcohol).[4] This acid-catalyzed reaction produces the desired ester and water as a byproduct. An alternative approach involves using dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent, which can be advantageous for avoiding the high temperatures and strongly acidic conditions that may lead to side products.[5] This guide focuses on the Fischer esterification method due to its prevalence and scalability.
Synthesis and Purification Workflow
The overall process involves the reaction of starting materials, followed by purification steps to isolate the final product.
Caption: Workflow for the synthesis and purification of dodecyl gallate.
Experimental Protocol: Fischer Esterification
This protocol is adapted from established laboratory procedures for gallate ester synthesis.[6]
-
Apparatus Setup: Assemble a three-neck round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a thermometer. Heat the flask using an oil bath.
-
Reagent Combination: To the flask, add gallic acid (1 mole equivalent), dodecanol (1 mole equivalent), and a catalytic amount of p-toluene sulfonic acid (e.g., 0.2 mole equivalent).
-
Solvent Addition: Add 1,4-dioxane as the solvent to dissolve the reactants (e.g., 50 mL for a small-scale reaction).[6]
-
Reaction: Heat the mixture to 105°C and maintain reflux for 12 hours with continuous stirring.[6]
-
Purification:
-
After 12 hours, cool the reaction mixture to room temperature.
-
Wash the resulting crude product thoroughly with distilled water to remove the catalyst and any unreacted gallic acid.
-
Filter the white precipitate using a Buchner funnel.
-
Dry the collected solid in a vacuum oven at 60°C for 24 hours to yield the final product, dodecyl gallate.[6]
-
Characterization of Dodecyl Gallate
Comprehensive characterization is essential to confirm the identity, purity, and structural integrity of the synthesized compound. This involves analyzing its physical properties and employing various spectroscopic techniques.
Characterization Techniques Overview
The synthesized product is subjected to a suite of analytical methods to confirm its structure and purity.
Caption: Logical workflow for the characterization of dodecyl gallate.
Physical and Chemical Properties
The fundamental properties of dodecyl gallate are summarized below.
| Property | Value | Reference(s) |
| Chemical Formula | C₁₉H₃₀O₅ | [7][8] |
| Molecular Weight | 338.44 g/mol | [4][8] |
| Appearance | White to creamy-white crystalline, odorless solid | [2][7] |
| Melting Point | 95-98 °C | [1][2][7] |
| Solubility | Insoluble in water; freely soluble in ethanol, ether, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO).[4][7][9][10] | [4][7][9][10] |
| CAS Number | 1166-52-5 | [2][7] |
Spectroscopic Data
FTIR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of dodecyl gallate is characterized by the following absorption bands.
| Wavenumber (cm⁻¹) | Assignment | Description | Reference(s) |
| ~3500–3100 | O-H Stretch (Phenolic) | Broadband indicative of hydrogen-bonded hydroxyl groups. | [11] |
| ~2927, 2856 | C-H Stretch (Aliphatic) | Strong bands from the dodecyl chain. | [11] |
| ~1687 | C=O Stretch (Ester) | Strong absorption from the ester carbonyl group. | [11] |
| ~1626–1608 | C=C Stretch (Aromatic) | Bands corresponding to the benzene (B151609) ring. | [11] |
| ~1245 | C-O Stretch (Ester/Aryl) | Stretching vibration of the aryl-ester bond. | [6] |
Experimental Protocol (ATR-FTIR): A small amount of the dried dodecyl gallate powder is placed directly onto the diamond crystal of the ATR accessory. The spectrum is recorded over a range of 4000 to 400 cm⁻¹. A background spectrum of air is collected before sample analysis.[11][12]
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Spectra are typically recorded in deuterated solvents like DMSO-d₆.
¹H NMR Spectral Data (DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Reference(s) |
| ~8.90 | Singlet | 3H | Phenolic -OH | [6] |
| ~6.92 | Singlet | 2H | Aromatic C-H (positions 2, 6) | [6] |
| ~4.13 | Triplet | 2H | -O-CH₂ - (Ester) | [6] |
| ~1.62 | Quintet | 2H | -O-CH₂-CH₂ - | [6] |
| ~1.24 | Broad | 18H | -(CH₂ )₉- (Alkyl chain) | [6] |
| ~0.85 | Triplet | 3H | -CH₃ (Terminal methyl) | [6] |
¹³C NMR Spectral Data (DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Reference(s) |
| ~165.9 | C =O (Ester carbonyl) | [6] |
| ~145.5 | Aromatic C-OH (positions 3, 5) | [6] |
| ~138.3 | Aromatic C-OH (position 4) | [6] |
| ~119.6 | Aromatic C -CO (position 1) | [6] |
| ~108.5 | Aromatic C-H (positions 2, 6) | [6] |
| ~63.9 | -O-CH₂ - (Ester) | [6] |
| ~31.3-22.1 | -(CH₂ )₁₀- (Alkyl chain) | [6] |
| ~13.9 | -CH₃ (Terminal methyl) | [6] |
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
| m/z | Assignment | Description | Reference(s) |
| 338.2 | [M]⁺ | Molecular Ion | [2] |
| 170 | [M - C₁₂H₂₄O]⁺ | Fragment corresponding to gallic acid. | [2] |
| 153 | [Gallic Acid - OH]⁺ | Loss of a hydroxyl group from gallic acid. | [2] |
Antioxidant Activity
The primary function of dodecyl gallate is its antioxidant activity, which is attributed to the hydrogen-donating ability of its phenolic hydroxyl groups.
Mechanism of Antioxidant Action
Dodecyl gallate neutralizes free radicals by donating a hydrogen atom from its pyrogallol ring, which results in a more stable, resonance-delocalized radical, thus terminating the radical chain reaction.[3]
Caption: Radical scavenging mechanism of dodecyl gallate.
Experimental Protocol: DPPH Radical Scavenging Assay
This assay is a common method to evaluate in vitro antioxidant activity.[13]
-
Preparation of DPPH Solution: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727) (e.g., 0.1 mM).
-
Sample Preparation: Prepare a series of concentrations of dodecyl gallate in methanol.
-
Reaction: In a cuvette or 96-well plate, mix the dodecyl gallate solution with the DPPH solution.
-
Measurement: Measure the decrease in absorbance at ~517 nm using a UV-Vis spectrophotometer after a set incubation period (e.g., 30 minutes) in the dark.[13]
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance with the sample.
-
IC₅₀ Determination: The IC₅₀ value (the concentration of antioxidant required to decrease the initial DPPH concentration by 50%) is determined by plotting the inhibition percentage against the sample concentration.[13]
References
- 1. DODECYL GALLATE - Ataman Kimya [atamanchemicals.com]
- 2. Dodecyl Gallate | C19H30O5 | CID 14425 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Antioxidant activity of dodecyl gallate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DODECYL GALLATE - Ataman Kimya [atamanchemicals.com]
- 5. digitalcommons.longwood.edu [digitalcommons.longwood.edu]
- 6. researchgate.net [researchgate.net]
- 7. fao.org [fao.org]
- 8. Dodecyl 3,4,5-trihydroxybenzoate for synthesis 1166-52-5 [sigmaaldrich.com]
- 9. Dodecyl gallate CAS#: 1166-52-5 [m.chemicalbook.com]
- 10. caymanchem.com [caymanchem.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Rapid Prediction of Fig Phenolic Acids and Flavonoids Using Mid-Infrared Spectroscopy Combined With Partial Least Square Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
An In-Depth Technical Guide to the Physical and Chemical Properties of Lauryl Gallate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lauryl gallate, also known as dodecyl gallate, is the ester of lauryl alcohol and gallic acid. It is a synthetic antioxidant widely used as a preservative in the food, cosmetic, and pharmaceutical industries.[1][2] Its efficacy in preventing the oxidation of fats and oils, coupled with its biological activities, makes it a molecule of significant interest for researchers and formulation scientists. This technical guide provides a comprehensive overview of the core physical and chemical properties of lauryl gallate, detailed experimental protocols for their determination, and an exploration of its known interactions with cellular signaling pathways.
Physicochemical Properties
Lauryl gallate is a white to cream-colored crystalline powder.[2] Its molecular structure, consisting of a polar trihydroxy-phenyl head (the gallate moiety) and a nonpolar dodecyl tail, imparts amphiphilic characteristics that govern its solubility and interfacial activity.
General Properties
A summary of the key physical and chemical identifiers for lauryl gallate is presented in Table 1.
| Property | Value | Reference(s) |
| Chemical Name | Dodecyl 3,4,5-trihydroxybenzoate | [2] |
| Synonyms | Lauryl gallate, Dodecyl gallate | [2] |
| CAS Number | 1166-52-5 | [2] |
| Molecular Formula | C₁₉H₃₀O₅ | [2] |
| Molecular Weight | 338.44 g/mol | [2] |
| Appearance | White to cream crystalline powder | [2] |
| Melting Point | 94 - 98 °C | [3] |
Solubility
The solubility of lauryl gallate is a critical parameter for its application in various formulations. Its lipophilic nature dictates its poor solubility in water and good solubility in many organic solvents. A summary of its solubility in common solvents is provided in Table 2.
| Solvent | Solubility | Reference(s) |
| Water | Practically insoluble | [4] |
| Ethanol | Freely Soluble | [4] |
| DMSO | 68 mg/mL (200.92 mM) | [5] |
| Cosmetic Oils | Soluble (Varies with oil composition) | [6] |
Experimental Protocols
This section provides detailed methodologies for the determination of key physical and chemical properties of lauryl gallate.
Synthesis of Lauryl Gallate
A general method for the synthesis of alkyl gallates, including lauryl gallate, involves the esterification of gallic acid with the corresponding alcohol.[7]
Materials:
-
Gallic acid
-
Lauryl alcohol (Dodecanol)
-
Sulfuric acid (catalyst)
-
Reaction flask with a condenser
-
Heating mantle
-
Rotary evaporator
-
Petroleum ether (for recrystallization)
Procedure:
-
In a reaction flask, combine gallic acid and a molar excess of lauryl alcohol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Heat the reaction mixture under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
After the reaction is complete, remove the excess lauryl alcohol using a rotary evaporator.
-
Dissolve the crude product in a minimal amount of hot solvent and recrystallize by cooling to obtain purified lauryl gallate crystals.
-
Wash the crystals with a non-polar solvent like petroleum ether and dry them under vacuum.[7]
Synthesis Workflow for Lauryl Gallate.
Determination of Melting Point
The melting point of lauryl gallate can be determined using a standard capillary melting point apparatus.
Materials:
-
Lauryl gallate sample
-
Capillary tubes (one end sealed)
-
Melting point apparatus
-
Mortar and pestle
Procedure:
-
Grind a small amount of the lauryl gallate sample into a fine powder using a mortar and pestle.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block at a rate of 10-20°C per minute for a rapid preliminary determination of the approximate melting range.
-
Allow the apparatus to cool.
-
For a precise measurement, repeat the process with a fresh sample, heating at a slower rate (1-2°C per minute) as the temperature approaches the previously determined approximate melting point.
-
Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.
Determination of Solubility in Cosmetic Oils
A gravimetric method can be used to determine the solubility of lauryl gallate in a specific cosmetic oil.
Materials:
-
Lauryl gallate
-
Cosmetic oil of interest
-
Vials with screw caps
-
Analytical balance
-
Shaking water bath or incubator
-
Centrifuge
-
Micropipettes
Procedure:
-
Add an excess amount of lauryl gallate to a pre-weighed vial.
-
Add a known volume or weight of the cosmetic oil to the vial.
-
Securely cap the vial and place it in a shaking water bath set to a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
After the incubation period, centrifuge the vial to separate the undissolved solid.
-
Carefully transfer a known volume of the supernatant (the saturated solution) to a pre-weighed container.
-
Evaporate the solvent (oil) under a stream of nitrogen or in a vacuum oven until a constant weight of the dissolved lauryl gallate is obtained.
-
Calculate the solubility as the mass of dissolved lauryl gallate per volume or mass of the cosmetic oil.
Assessment of Antioxidant Efficacy in a Food Matrix (DPPH Assay)
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method to evaluate the antioxidant activity of compounds.
Materials:
-
Lauryl gallate
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) or ethanol
-
Food matrix (e.g., a vegetable oil)
-
Spectrophotometer
-
Vortex mixer
-
Centrifuge
Procedure:
-
Preparation of Lauryl Gallate Stock Solution: Dissolve a known amount of lauryl gallate in methanol to prepare a stock solution.
-
Preparation of DPPH Solution: Prepare a solution of DPPH in methanol. The concentration should be adjusted so that the initial absorbance at 517 nm is approximately 1.0.
-
Sample Preparation: Prepare different concentrations of lauryl gallate in the food matrix (e.g., vegetable oil).
-
Assay:
-
In a test tube, mix a specific volume of the lauryl gallate-containing food matrix with the DPPH solution.
-
Vortex the mixture thoroughly.
-
Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).
-
After incubation, centrifuge the samples if the food matrix is not fully soluble in the reaction mixture.
-
Measure the absorbance of the supernatant at 517 nm using a spectrophotometer.
-
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the lauryl gallate sample.
-
IC₅₀ Determination: The concentration of lauryl gallate required to scavenge 50% of the DPPH radicals (IC₅₀) can be determined by plotting the percentage of inhibition against the concentration of lauryl gallate.
Workflow for DPPH Antioxidant Assay.
Signaling Pathways and Molecular Mechanisms
Lauryl gallate exhibits a range of biological activities, including anticancer and anti-inflammatory effects, which are mediated through its interaction with various cellular signaling pathways.
Induction of Apoptosis in Cancer Cells
Lauryl gallate has been shown to induce apoptosis (programmed cell death) in various cancer cell lines, including breast and glioblastoma cells.[8][9] This process is often mediated through a caspase-dependent pathway.
The proposed mechanism involves:
-
Mitochondrial Pathway (Intrinsic Pathway): Lauryl gallate can modulate the expression of Bcl-2 family proteins, leading to an increase in pro-apoptotic proteins like Bax and a decrease in anti-apoptotic proteins like Bcl-2.[10] This shift in balance disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytosol.
-
Caspase Activation: Cytochrome c, in conjunction with Apaf-1 and pro-caspase-9, forms the apoptosome, which activates caspase-9. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving cellular substrates.[8]
-
Death Receptor Pathway (Extrinsic Pathway): Lauryl gallate can also activate caspase-8, a key initiator caspase in the extrinsic pathway, suggesting a potential role in death receptor-mediated apoptosis.[8]
Apoptosis Signaling Pathway Induced by Lauryl Gallate.
Modulation of MAPK/Erk1/2 Signaling
The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and survival. Lauryl gallate has been shown to induce the phosphorylation and activation of Erk1/2 (Extracellular signal-regulated kinases 1 and 2), which are key components of the MAPK pathway.[1] This activation of Erk1/2 by lauryl gallate is linked to the upregulation of the cell cycle inhibitor p21 and the induction of apoptosis in breast cancer cells.[1][9]
MAPK/Erk1/2 Signaling Pathway Activation by Lauryl Gallate.
Inhibition of Xanthine (B1682287) Oxidase
Xanthine oxidase is an enzyme that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid, a process that generates reactive oxygen species (ROS). Alkyl gallates, including lauryl gallate, have been found to be competitive inhibitors of xanthine oxidase.[11] The long alkyl chain of lauryl gallate is thought to interact with a hydrophobic domain near the enzyme's active site, thereby blocking substrate access and reducing uric acid and ROS production.[11]
Inhibition of Xanthine Oxidase by Lauryl Gallate.
Conclusion
Lauryl gallate is a multifunctional molecule with well-defined physicochemical properties and significant biological activities. Its antioxidant properties are harnessed in various industries, while its anticancer and anti-inflammatory effects, mediated through the modulation of key cellular signaling pathways, make it a subject of ongoing research for potential therapeutic applications. The experimental protocols and mechanistic insights provided in this guide offer a foundational resource for scientists and researchers working with this versatile compound. Further investigation into its interactions with other cellular targets and its formulation into effective delivery systems will continue to expand its potential in drug development and other scientific fields.
References
- 1. academic.oup.com [academic.oup.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 没食子酸月桂酯 antioxidant, ≥99.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. US9730953B2 - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compound - Google Patents [patents.google.com]
- 7. WO2001030299A2 - Method of synthesizing alkyl gallates - Google Patents [patents.google.com]
- 8. iv.iiarjournals.org [iv.iiarjournals.org]
- 9. Inhibition of proliferation and induction of apoptosis in human breast cancer cells by lauryl gallate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Lauryl Gallate Induces Apoptotic Cell Death through Caspasedependent Pathway in U87 Human Glioblastoma Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Xanthine oxidase inhibitory activity of alkyl gallates - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Solubility of Dodecyl Gallate for Researchers and Drug Development Professionals
Introduction
Dodecyl gallate, the ester of dodecanol (B89629) and gallic acid, is a widely utilized antioxidant in the food, cosmetic, and pharmaceutical industries. Its efficacy in preventing lipid peroxidation is attributed to the gallic acid moiety, while the dodecyl chain imparts significant lipophilicity. This increased fat solubility, compared to shorter-chain gallates like propyl gallate, governs its application in various formulations.[1] A thorough understanding of its solubility in different solvent systems is paramount for formulation development, ensuring product stability, and optimizing bioavailability. This technical guide provides a comprehensive overview of the solubility of dodecyl gallate, including quantitative data, detailed experimental protocols for solubility determination, and visual representations of key concepts.
Quantitative Solubility Data
The solubility of dodecyl gallate is markedly influenced by the polarity of the solvent. It exhibits high solubility in many organic solvents and is practically insoluble in water. The following table summarizes the available quantitative and qualitative solubility data for dodecyl gallate.
| Solvent | Solubility (at 20°C unless otherwise specified) | Qualitative Description | Source(s) |
| Alcohols | |||
| Methanol | 1 in 1.5 (~666.7 mg/mL) | Freely Soluble | [2] |
| Ethanol (95%) | 1 in 3.5 (~285.7 mg/mL) | Freely Soluble | [2][3] |
| Propylene Glycol | 1 in 60 (~16.7 mg/mL) | Slightly Soluble | [2] |
| Ketones | |||
| Acetone | 1 in 2 (~500 mg/mL) | Very Soluble | [2] |
| Ethers | |||
| Diethyl Ether | 1 in 4 (~250 mg/mL) | Freely Soluble | [2] |
| Chlorinated Solvents | |||
| Chloroform | 1 in 60 (~16.7 mg/mL) | Slightly Soluble | [2] |
| Methylene Chloride | - | Slightly Soluble | [3] |
| Aprotic Polar Solvents | |||
| Dimethyl Sulfoxide (DMSO) | ~30 mg/mL | Soluble | [4] |
| Dimethylformamide (DMF) | ~30 mg/mL | Soluble | [4] |
| Oils | |||
| Peanut Oil | 1 in 30 (~33.3 mg/mL) | Soluble | [2] |
| Fats and Oils (general) | - | Highly Lipophilic/Fat-Soluble | [5] |
| Aqueous Systems | |||
| Water | - | Practically Insoluble | [2][3] |
| Ethanol:PBS (pH 7.2) (1:2) | ~0.3 mg/mL | Sparingly Soluble | [4] |
Experimental Protocols for Solubility Determination
Accurate determination of solubility is crucial for reproducible research and formulation development. The following sections detail standard methodologies for quantifying the solubility of dodecyl gallate.
Shake-Flask Method for Equilibrium Solubility
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a given solvent.
Materials:
-
Dodecyl gallate (high purity)
-
Selected solvents (analytical grade)
-
Volumetric flasks
-
Scintillation vials or sealed flasks
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.45 µm PTFE)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of dodecyl gallate to a known volume of the selected solvent in a sealed vial. The amount of solid should be sufficient to ensure that a solid phase remains after equilibrium is reached.
-
Equilibration: Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The equilibration time should be established through preliminary experiments.
-
Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the set temperature for at least one hour to allow the excess solid to sediment. For colloidal suspensions, centrifugation at a controlled temperature can be employed to facilitate phase separation.
-
Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the sample through a syringe filter to remove any undissolved microparticles.
-
Dilution: Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry, to determine the concentration of dodecyl gallate.
Analytical Method for Quantification: RP-HPLC
A reversed-phase high-performance liquid chromatography (RP-HPLC) method provides the selectivity and sensitivity required for accurate quantification of dodecyl gallate.
Instrumentation and Conditions (Example):
-
HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and diode-array detector (DAD) or UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile (B52724) or methanol). The exact composition should be optimized to achieve good peak shape and resolution.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Dodecyl gallate exhibits UV absorbance maxima around 275 nm.
-
Injection Volume: 10 µL.
-
Standard Curve: Prepare a series of standard solutions of dodecyl gallate of known concentrations in the diluent. Plot the peak area versus concentration to generate a standard curve for quantification.
Visualizations
Chemical Structure and Solvent Interaction
Caption: Dodecyl Gallate Structure and Solvent Interactions.
Experimental Workflow for Solubility Determination
Caption: Shake-Flask Solubility Determination Workflow.
The solubility of dodecyl gallate is a critical parameter for its effective use in various applications. Its high lipophilicity and poor aqueous solubility necessitate the use of organic solvents or lipid-based delivery systems for many formulations. The data and protocols presented in this guide provide a foundational understanding for researchers and drug development professionals working with this important antioxidant. Further studies investigating the temperature dependence of solubility and the influence of co-solvents would provide even greater insight into its behavior in complex systems.
References
A Comprehensive Technical Guide to the Natural Sources and Extraction of Gallic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of gallic acid and its derivatives, covering their natural origins, biosynthesis, and the methodologies for their extraction and purification. The information is tailored for professionals in research and drug development, with a focus on quantitative data, detailed experimental protocols, and visual representations of key processes.
Introduction to Gallic Acid and Its Derivatives
Gallic acid (3,4,5-trihydroxybenzoic acid) is a phenolic acid that is one of the most abundant in the plant kingdom.[1] It is a fundamental building block for a wide range of more complex compounds, including esters (gallates) and hydrolysable tannins (gallotannins and ellagitannins).[2][3] These compounds are not only integral to plant physiology, acting as defense mechanisms against pathogens and UV radiation, but they also possess significant pharmacological properties.[4][5]
Gallic acid and its derivatives are renowned for a wide spectrum of biological activities, including antioxidant, anti-inflammatory, antimicrobial, antiviral, and antineoplastic effects.[2][4][6] This has led to their extensive use and study in the pharmaceutical, cosmetic, and food industries.[3][6] This guide details the primary natural sources of these valuable compounds and the scientific principles and protocols behind their extraction from raw botanical materials.
Natural Sources and Distribution
Gallic acid is ubiquitously distributed throughout the plant kingdom, found in various parts such as bark, wood, leaves, fruits, seeds, and roots.[1][2] It exists in a free state or, more commonly, conjugated within tannins or as esters.[4] The concentration and specific form of gallic acid derivatives can vary significantly depending on the plant species, part of the plant, and environmental conditions.[2]
Dietary sources are plentiful and include fruits like grapes, berries, and mangoes, as well as nuts, tea (green and black), and wine.[1][3]
Table 1: Selected Plant Sources of Gallic Acid and Its Derivatives
| Plant Species (Common Name) | Plant Part | Key Derivatives/Form | Reported Content (mg/g of extract, unless noted) | Reference(s) |
| Arctostaphylos uva-ursi (Bearberry) | Leaves | Hydrolysable Tannins | 116 - 309 (liberated by tannase) | [7] |
| Camellia sinensis (Green Tea) | Leaves | Epigallocatechin gallate (EGCG), Free Gallic Acid | 55 - 155 (liberated by tannase) | [7] |
| Caesalpinia decapetala (Mysore Thorn) | Wood | Gallic Acid | 178.5 (17.85% yield) | [8] |
| Penthorum chinense (Chinese Penthorum) | Whole Plant | Gallic Acid | 48.5 (4.85% yield) | [9] |
| Oenothera biennis (Evening Primrose) | - | Free Gallic Acid | ~15 | [7] |
| Terminalia chebula (Myrobalan) | Fruit | Gallotannins | High concentration of tannins (up to 40%) | [10] |
| Quercus infectoria (Aleppo Oak) | Galls | Tannic Acid | High concentration of tannins | [4] |
| Grapes (Vitis vinifera) | - | Phenolic Compounds | Up to 4 g/kg fresh weight | [1] |
| Black Tea | - | Gallic Acid | ~125 mg/L | [1] |
| Green Tea | - | Gallic Acid | ~6 mg/L | [1] |
Biosynthesis of Gallic Acid in Plants
The primary route for gallic acid biosynthesis in higher plants is the shikimate pathway, which is also responsible for the production of aromatic amino acids.[3][11] While multiple routes have been proposed, the consensus is that gallic acid is primarily derived from an intermediate of this pathway.[12] The key reaction is the direct dehydrogenation of 3-dehydroshikimic acid, catalyzed by the enzyme dehydroshikimate dehydrogenase (DSDG).[13]
References
- 1. foodstruct.com [foodstruct.com]
- 2. The Potential Health Benefits of Gallic Acid: Therapeutic and Food Applications [mdpi.com]
- 3. A Concise Profile of Gallic Acid—From Its Natural Sources through Biological Properties and Chemical Methods of Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.usamvcluj.ro [journals.usamvcluj.ro]
- 5. pure.umsa.bo [pure.umsa.bo]
- 6. Recent Advancements in Gallic Acid-Based Drug Delivery: Applications, Clinical Trials, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
- 8. Optimizing conditions for gallic acid extraction from Caesalpinia decapetala wood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Research on Extraction Process of Gallic Acid from Penthorum chinense Pursh by Aqueous Ethanol [scirp.org]
- 10. jocpr.com [jocpr.com]
- 11. Phenol biosynthesis in higher plants. Gallic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Gallic Acid Biosynthesis | Natural Chemistry Research Group [naturalchemistry.utu.fi]
Spectroscopic analysis of dodecyl gallate (NMR, IR, UV-Vis).
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dodecyl gallate, the ester of dodecanol (B89629) and gallic acid, is a widely utilized antioxidant and preservative in the food, cosmetic, and pharmaceutical industries.[1] Its efficacy is intrinsically linked to its chemical structure, which can be comprehensively elucidated through a combination of spectroscopic techniques. This technical guide provides an in-depth analysis of dodecyl gallate using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. The document details the characteristic spectral data, outlines the experimental protocols for obtaining this data, and illustrates the analytical workflow, offering a complete reference for researchers and professionals in drug development and material science.
Dodecyl gallate (IUPAC name: dodecyl 3,4,5-trihydroxybenzoate) has the chemical formula C₁₉H₃₀O₅ and a molecular weight of 338.44 g/mol .[1][2] Its structure consists of a polar gallic acid head and a nonpolar twelve-carbon aliphatic tail, rendering it soluble in fats and oils.[3]
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of dodecyl gallate.
Table 1: ¹H NMR Spectroscopic Data for Dodecyl Gallate
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.1 | s | 2H | Aromatic C-H (Positions 2, 6) |
| ~4.2 | t | 2H | -O-CH₂- (Ester methylene) |
| ~1.7 | m | 2H | -O-CH₂-CH₂- |
| ~1.2-1.4 | m | 18H | -(CH₂)₉- (Methylene chain) |
| ~0.9 | t | 3H | -CH₃ (Terminal methyl) |
Data sourced from spectral databases. Actual values may vary slightly based on solvent and instrument.
Table 2: ¹³C NMR Spectroscopic Data for Dodecyl Gallate
| Chemical Shift (δ) ppm | Assignment |
| ~167 | C=O (Ester carbonyl) |
| ~146 | Aromatic C-O (Positions 3, 5) |
| ~138 | Aromatic C-O (Position 4) |
| ~121 | Aromatic C-H (Position 1) |
| ~109 | Aromatic C-H (Positions 2, 6) |
| ~65 | -O-CH₂- (Ester methylene) |
| ~32 | Alkyl Chain Carbons |
| ~29 | Alkyl Chain Carbons |
| ~26 | Alkyl Chain Carbons |
| ~23 | Alkyl Chain Carbons |
| ~14 | -CH₃ (Terminal methyl) |
Data sourced from spectral databases.[3] Actual values may vary slightly based on solvent and instrument.
Table 3: IR Spectroscopic Data for Dodecyl Gallate
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400-3500 | Strong, Broad | O-H Stretch (Phenolic) |
| ~2850-2950 | Strong | C-H Stretch (Aliphatic) |
| ~1700-1720 | Strong | C=O Stretch (Ester) |
| ~1610 | Medium | C=C Stretch (Aromatic) |
| ~1250 | Strong | C-O Stretch (Ester) |
Data sourced from spectral databases.[3][4] The spectrum is typically acquired using a KBr wafer technique.[3]
Table 4: UV-Vis Spectroscopic Data for Dodecyl Gallate
| λ_max (nm) | Solvent | Assignment |
| 220, 276 | Ethanol (B145695)/Methanol | π → π* transitions in the aromatic ring |
Data sourced from spectral databases and chemical suppliers.[3][5]
Experimental Protocols
Detailed methodologies for the spectroscopic analysis of dodecyl gallate are provided below. These protocols are generalized and may require optimization based on the specific instrumentation available.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of dodecyl gallate.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of dodecyl gallate in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to avoid overlapping signals with the analyte.
-
Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[6]
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution.
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
The number of scans can range from 8 to 16 to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using proton decoupling to simplify the spectrum to singlets for each unique carbon.
-
A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.[7]
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum and integrate the signals in the ¹H NMR spectrum.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in dodecyl gallate.
Methodology:
-
Sample Preparation (KBr Pellet Technique):
-
Grind a small amount (1-2 mg) of dry dodecyl gallate with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and record the sample spectrum.
-
The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
-
-
Data Analysis: The resulting spectrum is a plot of transmittance versus wavenumber. Identify the characteristic absorption bands corresponding to the functional groups in the molecule.[8]
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To analyze the electronic transitions within the chromophores of dodecyl gallate.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of dodecyl gallate of known concentration in a UV-transparent solvent, such as ethanol or methanol.[9]
-
Prepare a series of dilutions from the stock solution to determine the molar absorptivity.
-
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.[10]
-
Data Acquisition:
-
Fill a quartz cuvette with the solvent to be used as a reference.
-
Fill a second quartz cuvette with the sample solution.
-
Scan the sample over a wavelength range of approximately 200-400 nm.
-
-
Data Analysis: The output is an absorbance spectrum. The wavelength of maximum absorbance (λ_max) is a key characteristic. The concentration of an unknown sample can be determined using the Beer-Lambert Law by creating a calibration curve from the standards.
Visualized Workflows and Relationships
The following diagrams, created using Graphviz, illustrate the experimental workflow and the logical relationships in the spectroscopic analysis of dodecyl gallate.
Caption: Experimental workflow for the spectroscopic analysis of dodecyl gallate.
References
- 1. Dodecyl gallate - Wikipedia [en.wikipedia.org]
- 2. GSRS [precision.fda.gov]
- 3. Dodecyl Gallate | C19H30O5 | CID 14425 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Lauryl gallate [webbook.nist.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. NMR Spectroscopy [www2.chemistry.msu.edu]
- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. ejournal.upi.edu [ejournal.upi.edu]
- 10. ej-eng.org [ej-eng.org]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Thermal Stability and Degradation of Dodecyl Gallate
This technical guide provides a comprehensive overview of the thermal stability and degradation profile of dodecyl gallate, a widely used antioxidant in the food, cosmetic, and pharmaceutical industries. Understanding its behavior under thermal stress is critical for ensuring product quality, safety, and efficacy.
Thermal Stability Profile
Dodecyl gallate, also known as lauryl gallate, is the dodecyl ester of gallic acid. Its primary function is to prevent autoxidation of oils and fats. The thermal stability of dodecyl gallate has been investigated using various thermoanalytical techniques.
Decomposition Temperatures and Characteristics
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are crucial in determining the thermal stability of dodecyl gallate. Studies have shown that its decomposition is a multi-stage process.
A study on the thermal behavior of several gallic acid esters, including dodecyl gallate, revealed its decomposition onset temperature to be approximately 213°C. The decomposition process occurs in two main stages. The first stage involves the loss of the dodecyl side chain, followed by the decomposition of the remaining gallic acid moiety at higher temperatures.
Another investigation into the thermal and oxidative stability of gallate antioxidants also highlights that dodecyl gallate exhibits significant mass loss starting around 200°C. The presence of oxygen can accelerate the degradation process, indicating that both thermal and oxidative pathways contribute to its breakdown.
Table 1: Summary of Thermal Decomposition Data for Dodecyl Gallate
| Parameter | Value | Technique | Reference |
| Decomposition Onset (Tonset) | ~213 °C | TGA | |
| Peak Decomposition Temperature | 277 °C | TGA | |
| Melting Point | 96-99 °C | DSC | |
| Primary Degradation Event | Loss of dodecyl chain | TGA-MS |
Degradation Pathways and Products
The thermal degradation of dodecyl gallate primarily proceeds through the cleavage of the ester bond. This initial step leads to the formation of gallic acid and dodecene.
At elevated temperatures, gallic acid can further decompose through decarboxylation to form pyrogallol. These degradation products can subsequently undergo further reactions, leading to a complex mixture of smaller molecules. The identification of these products is typically achieved using techniques like Gas Chromatography-Mass Spectrometry (GC-MS).
A proposed degradation pathway is illustrated in the diagram below.
Caption: Proposed thermal degradation pathway of dodecyl gallate.
Experimental Protocols
The characterization of the thermal stability and degradation of dodecyl gallate involves a combination of analytical techniques. A general workflow for such an analysis is outlined below.
Thermogravimetric Analysis (TGA)
-
Objective: To determine the mass loss of dodecyl gallate as a function of temperature.
-
Methodology:
-
A small, accurately weighed sample of dodecyl gallate (typically 5-10 mg) is placed in a TGA crucible (e.g., alumina (B75360) or platinum).
-
The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen for inert conditions or air for oxidative conditions).
-
The mass of the sample is continuously monitored as the temperature increases.
-
The resulting TGA curve plots the percentage of mass loss against temperature, from which the onset of decomposition and other thermal events can be determined.
-
Differential Scanning Calorimetry (DSC)
-
Objective: To measure the heat flow associated with thermal transitions in dodecyl gallate, such as melting and decomposition.
-
Methodology:
-
A small, weighed sample is hermetically sealed in an aluminum pan.
-
An empty sealed pan is used as a reference.
-
Both the sample and reference pans are heated at a controlled rate (e.g., 10 °C/min).
-
The difference in heat flow required to maintain the sample and reference at the same temperature is measured and plotted against temperature.
-
Endothermic events (like melting) and exothermic events (like decomposition) are identified as peaks on the DSC thermogram.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: To separate and identify the volatile degradation products of dodecyl gallate.
-
Methodology:
-
Dodecyl gallate is heated in a sealed vial at a specific temperature for a defined period to induce degradation.
-
The headspace (volatile compounds) of the vial is sampled using a gas-tight syringe or by solid-phase microextraction (SPME).
-
The sampled volatiles are injected into the GC, where they are separated based on their boiling points and interaction with the stationary phase of the column.
-
The separated compounds then enter the MS, where they are ionized and fragmented.
-
The resulting mass spectrum provides a unique fragmentation pattern for each compound, allowing for its identification by comparison to a spectral library.
-
Dodecyl Gallate (E312): A Comprehensive Technical Guide for Food Industry Professionals
An In-depth Review of its Chemistry, Antioxidant Efficacy, and Applications
Abstract
Dodecyl gallate (E312), the dodecyl ester of gallic acid, is a synthetic antioxidant extensively utilized in the food industry to prevent oxidative degradation in products rich in fats and oils. Its lipophilic nature, conferred by the C12 alkyl chain, enhances its solubility in fatty matrices, making it a highly effective preservative. This technical guide provides a comprehensive overview of dodecyl gallate, encompassing its chemical properties, synthesis, and multifaceted antioxidant mechanisms. Detailed experimental protocols for its synthesis, quantitative analysis, and key antioxidant assays are presented. Furthermore, this document summarizes its regulatory status in major markets and presents key quantitative data on its physical and antioxidant properties in a structured format for easy reference by researchers, scientists, and drug development professionals.
Introduction
Lipid oxidation is a primary cause of quality deterioration in many food products, leading to the development of off-flavors, undesirable odors, and a decrease in nutritional value. Antioxidants are crucial food additives that inhibit these oxidative processes. Dodecyl gallate, also known as lauryl gallate, is a prominent member of the gallate ester family of antioxidants, which also includes propyl gallate and octyl gallate.[1] Its efficacy stems from the pyrogallol (B1678534) moiety of the gallic acid structure, which acts as a potent free radical scavenger.[2] The long alkyl chain of dodecyl gallate provides enhanced solubility in fats and oils, making it particularly suitable for preserving products such as margarine, shortening, edible oils, and processed meats.[3][4] This guide delves into the technical aspects of dodecyl gallate, offering a detailed resource for professionals in the food science and technology sectors.
Chemical and Physical Properties
Dodecyl gallate is a white to creamy-white crystalline, odorless solid.[5] Its chemical structure consists of a hydrophilic gallic acid head and a hydrophobic dodecyl (lauryl) tail. This amphiphilic nature dictates its solubility and application in food systems.
| Property | Value | Reference |
| Chemical Name | Dodecyl 3,4,5-trihydroxybenzoate | [5] |
| Synonyms | Lauryl gallate, n-Dodecyl gallate | [5] |
| E Number | E312 | [6] |
| CAS Number | 1166-52-5 | [5] |
| Molecular Formula | C₁₉H₃₀O₅ | [5] |
| Molecular Weight | 338.44 g/mol | [5] |
| Melting Point | 95 - 98 °C (after drying) | [5] |
| Solubility | Insoluble in water; freely soluble in ethanol (B145695) and ether. | [5] |
Synthesis of Dodecyl Gallate
Dodecyl gallate is synthesized via the esterification of gallic acid with dodecanol (B89629). This reaction is typically catalyzed by an acid.
Synthesis Pathway
Experimental Protocol: Synthesis of Dodecyl Gallate
Materials:
-
Gallic acid
-
Dodecanol (Lauryl alcohol)
-
Concentrated sulfuric acid (catalyst)
-
Toluene (B28343) (for azeotropic removal of water)
-
Sodium bicarbonate solution (5% w/v)
-
Activated carbon
-
Ethanol
-
Round-bottom flask equipped with a Dean-Stark apparatus and condenser
-
Heating mantle
-
Separatory funnel
-
Büchner funnel and flask
-
Crystallization dish
Procedure:
-
In a round-bottom flask, combine gallic acid (1 mole equivalent) and dodecanol (1.2 mole equivalents).
-
Add a suitable amount of toluene to the flask to facilitate azeotropic removal of water.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Assemble the Dean-Stark apparatus and condenser on the flask and heat the mixture to reflux.
-
Continue the reaction until the theoretical amount of water is collected in the Dean-Stark trap, indicating the completion of the esterification.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with a 5% sodium bicarbonate solution to neutralize the acidic catalyst.
-
Wash the organic layer with water until the washings are neutral.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and then filter.
-
Remove the toluene by distillation under reduced pressure.
-
Dissolve the crude dodecyl gallate in hot ethanol and treat with activated carbon to decolorize.
-
Filter the hot solution and allow it to cool slowly to induce crystallization.
-
Collect the purified dodecyl gallate crystals by vacuum filtration using a Büchner funnel.
-
Dry the crystals in a vacuum oven at a temperature below their melting point.
-
Characterize the final product by determining its melting point and using spectroscopic techniques such as FT-IR and ¹H-NMR.
Antioxidant Mechanism of Action
Dodecyl gallate exhibits its antioxidant properties through multiple mechanisms, primarily centered around its ability to donate hydrogen atoms and its interaction with pro-oxidant enzymes.
Free Radical Scavenging
The three hydroxyl groups on the phenyl ring of the gallic acid moiety are responsible for the potent free radical scavenging activity. Dodecyl gallate can donate hydrogen atoms to lipid free radicals, thereby terminating the chain reaction of lipid peroxidation.
Inhibition of Xanthine (B1682287) Oxidase
Dodecyl gallate has been shown to be an effective inhibitor of xanthine oxidase, an enzyme that catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid, producing reactive oxygen species (ROS) such as superoxide (B77818) radicals (O₂⁻) and hydrogen peroxide (H₂O₂) in the process.[2]
-
Competitive Inhibition of Uric Acid Formation: Dodecyl gallate acts as a competitive inhibitor for the formation of uric acid.[2]
-
Noncompetitive Inhibition of Superoxide Generation: It functions as a noncompetitive inhibitor for the generation of superoxide anions.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. tgdf.org.tr [tgdf.org.tr]
- 3. eCFR :: 21 CFR Part 172 -- Food Additives Permitted for Direct Addition to Food for Human Consumption [ecfr.gov]
- 4. fao.org [fao.org]
- 5. acmeresearchlabs.in [acmeresearchlabs.in]
- 6. Consolidated TEXT: 32008R1333 — EN — 01.09.2015 [eur-lex.europa.eu]
In Vitro Toxicological Profile of Dodecyl Gallate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dodecyl gallate (DG), the dodecyl ester of gallic acid, is an antioxidant and preservative commonly used in the food, cosmetic, and pharmaceutical industries. While recognized for its antioxidant properties, emerging in vitro research has illuminated its potential as a cytotoxic and pro-apoptotic agent, particularly in cancer cell lines. This technical guide provides a comprehensive overview of the in vitro toxicological profile of dodecyl gallate, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying molecular pathways.
Cytotoxicity of Dodecyl Gallate
Dodecyl gallate has demonstrated significant cytotoxic effects across various cell lines, with its efficacy being both dose- and time-dependent. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying cytotoxicity.
Quantitative Cytotoxicity Data
| Cell Line | Assay | Time Point | IC50 (µM) | Reference |
| MG-63 (Human Osteosarcoma) | MTT | 24 h | 31.15 | [1][2][3] |
| 48 h | 10.66 | [1][2][3] | ||
| 72 h | 9.06 | [1][2][3] | ||
| WEHI-231 (Murine B-cell Lymphoma) | Not Specified | Not Specified | 0.8 | [4] |
| Daudi (Human Burkitt's Lymphoma) | Not Specified | Not Specified | 1.4 | [4] |
| HT-29 (Human Colon Cancer) | Not Specified | Not Specified | 17.0 | [4] |
| B16F10 (Murine Melanoma) | Multiple Viability Assays | Not Specified | Not Specified | [5] |
Note: IC50 values can vary between studies due to differences in experimental conditions such as cell density, passage number, and specific assay protocols.[6]
Mechanisms of Dodecyl Gallate-Induced Toxicity
The in vitro toxicity of dodecyl gallate is primarily attributed to the induction of apoptosis and the generation of oxidative stress.
Apoptosis Induction
Dodecyl gallate triggers programmed cell death in susceptible cells through the activation of caspase-dependent pathways. Key molecular events include:
-
Cell Cycle Arrest: Treatment with dodecyl gallate leads to an increase in the sub-G1 phase cell population, indicative of apoptosis, and can cause cell cycle arrest in the S-phase.[1][2][3]
-
Mitochondrial Membrane Depolarization: Dodecyl gallate disrupts the mitochondrial membrane potential, a critical early event in the intrinsic apoptotic pathway.[1][5]
-
Caspase Activation: It activates initiator caspases (caspase-8) and executioner caspases (caspase-3), leading to the cleavage of essential cellular proteins.[1][2][3]
-
PARP Cleavage: Activated caspase-3 cleaves poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[1][2][3]
-
Modulation of Bcl-2 Family Proteins: Dodecyl gallate upregulates the expression of pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins such as Bcl-2, thereby increasing the Bax/Bcl-2 ratio.[1][2][3][5]
-
Inhibition of IAP Family Proteins: A decrease in the expression of inhibitor of apoptosis protein (IAP) family members, such as X-linked inhibitor of apoptosis protein (XIAP) and survivin, has been observed following treatment.[1][2][3]
Oxidative Stress
Dodecyl gallate can also induce cellular oxidative stress, contributing to its cytotoxic effects.[5] This involves an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products.[5] The pyrogallol (B1678534) moiety of the molecule is primarily responsible for its antioxidant, and likely pro-oxidant, activities under certain conditions.[7] The hydrophobic dodecyl group enhances its association with cellular membranes, potentially facilitating lipid peroxidation.[7]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in vitro toxicological findings.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases in viable cells.
-
Cell Seeding: Seed cells (e.g., MG-63) in 96-well plates and allow them to adhere overnight.[1]
-
Treatment: Treat the cells with various concentrations of dodecyl gallate for specified time periods (e.g., 24, 48, 72 hours).[1]
-
MTT Incubation: Add MTT solution to each well and incubate to allow the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the optical density of the formazan product using a microplate reader at a specific wavelength (e.g., 590 nm).[1]
-
Data Analysis: Express results as a percentage of the untreated control.[1]
Cell Cycle Analysis
Flow cytometry with propidium (B1200493) iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle.
-
Cell Culture and Treatment: Plate cells in multi-well plates, treat with dodecyl gallate, and incubate for a defined period (e.g., 24 hours).[1][3]
-
Harvesting: Harvest adherent cells using trypsin, wash with phosphate-buffered saline (PBS), and collect by centrifugation.[1][3]
-
Fixation: Fix the cells in cold 75% ethanol (B145695) at 4°C for at least 24 hours.[1]
-
Staining: Centrifuge the fixed cells, remove the ethanol, and resuspend the cell pellet in a PI staining solution containing Triton X-100 and RNase A.[1]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in the sub-G1, G0/G1, S, and G2/M phases.[1][3]
Apoptosis Detection (Annexin V/PI Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Culture and Treatment: Culture and treat cells with dodecyl gallate as for other assays.[1]
-
Harvesting: Harvest the cells with trypsin and wash with PBS.[1]
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.
-
Incubation: Incubate the cells in the dark at room temperature.
-
Flow Cytometry: Analyze the stained cells promptly by flow cytometry.
Mitochondrial Membrane Potential Assay
This assay uses fluorescent dyes that accumulate in mitochondria in a membrane potential-dependent manner.
-
Cell Culture and Treatment: Seed and treat cells with dodecyl gallate for a specified time (e.g., 1 hour).[1]
-
Harvesting: Harvest and wash the cells as previously described.[1]
-
Staining: Stain the cells with a specific mitochondrial membrane potential kit (e.g., Muse® MitoPotential kit) according to the manufacturer's instructions.[1]
-
Analysis: Analyze the stained cells using a suitable cell analyzer.[1]
Genotoxicity
While comprehensive genotoxicity data for dodecyl gallate is limited in the reviewed literature, studies on the related compound octyl gallate suggest a low genotoxic potential in human peripheral lymphocytes, with no significant induction of chromosomal abnormalities, micronucleus formation, or DNA damage in the comet assay at the tested concentrations.[8] However, an increase in the sister chromatid exchange (SCE) frequency was observed at higher concentrations.[8] It is important to note that due to insufficient toxicological data, the use of dodecyl gallate as a food additive has been re-evaluated by some regulatory bodies.[9] Further investigation into the specific genotoxic profile of dodecyl gallate is warranted.
Conclusion
The in vitro toxicological profile of dodecyl gallate is characterized by dose- and time-dependent cytotoxicity, primarily mediated through the induction of apoptosis via the intrinsic, mitochondria-mediated pathway. It also demonstrates the potential to induce oxidative stress. The provided experimental protocols offer a foundation for further investigation into the bioactivity of this compound. While dodecyl gallate shows promise as a potential anti-cancer agent, a more thorough evaluation of its toxicological profile, including its genotoxicity, is necessary for a complete risk assessment and to guide future drug development efforts.
References
- 1. Dodecyl gallate induces apoptosis by upregulating the caspase-dependent apoptotic pathway and inhibiting the expression of anti-apoptotic Bcl-2 family proteins in human osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dodecyl gallate induces apoptosis by upregulating the caspase-dependent apoptotic pathway and inhibiting the expression of anti-apoptotic Bcl-2 family proteins in human osteosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dodecyl Gallate - Biochemicals - CAT N°: 31401 [bertin-bioreagent.com]
- 5. Octyl and dodecyl gallates induce oxidative stress and apoptosis in a melanoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antioxidant activity of dodecyl gallate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Investigation of genotoxic effect of octyl gallate used as an antioxidant food additive in in vitro test systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Fate of Alkyl Gallates in the Body: A Technical Guide to Their Pharmacokinetics and Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alkyl gallates, the esters of gallic acid, are widely utilized as antioxidants in the food, cosmetic, and pharmaceutical industries. Their efficacy and safety are intrinsically linked to their pharmacokinetic and metabolic profiles. This technical guide provides a comprehensive overview of the current understanding of the absorption, distribution, metabolism, and excretion (ADME) of common alkyl gallates, namely propyl gallate, octyl gallate, and dodecyl gallate. A key finding is the inverse relationship between the alkyl chain length and systemic absorption, with propyl gallate being readily absorbed and rapidly hydrolyzed, while the more lipophilic octyl and dodecyl gallates exhibit significantly lower oral bioavailability. This document summarizes available quantitative pharmacokinetic data, details the experimental methodologies used in their study, and visualizes the primary metabolic pathways and experimental workflows.
Introduction
Alkyl gallates, including propyl gallate (PG), octyl gallate (OG), and dodecyl gallate (DG), are crucial synthetic antioxidants that prevent the oxidative degradation of lipids and other sensitive molecules.[1] Their primary mechanism of action involves scavenging free radicals, thereby extending the shelf life and maintaining the quality of various products. Understanding the pharmacokinetic (what the body does to the drug) and metabolic (how the body chemically modifies the drug) fate of these compounds is paramount for assessing their safety, potential for systemic effects, and for the rational design of new formulations or therapeutic applications.
This guide will delve into the ADME properties of these three key alkyl gallates, highlighting the significant influence of the alkyl chain length on their biological disposition.
Pharmacokinetics of Alkyl Gallates
The pharmacokinetic profiles of alkyl gallates are largely dictated by their physicochemical properties, particularly their lipophilicity, which increases with the length of the alkyl chain. This profoundly impacts their absorption and distribution.
Absorption
Following oral administration, alkyl gallates are subject to hydrolysis in the gastrointestinal (GI) tract and subsequent metabolism. The extent of absorption of the intact ester decreases significantly as the alkyl chain length increases.
-
Propyl Gallate: Propyl gallate is readily absorbed after oral ingestion.[2]
-
Octyl Gallate: The enteral absorption of octyl gallate is considerably lower than that of propyl gallate. In a study with female rats administered a single oral dose of 15 mg/kg of 14C-labelled octyl gallate, only 20-30% of the administered radioactivity was detected in the tissues, while 60-80% remained in the gastrointestinal tract up to 12 hours after administration.
-
Dodecyl Gallate: Dodecyl gallate, being more lipophilic, is absorbed to a lesser extent than propyl and octyl gallates.[3] While specific quantitative data on its oral absorption are scarce, it is generally understood that a significant portion of the ingested dose is not absorbed systemically.[4]
Distribution
Once absorbed, alkyl gallates and their primary metabolite, gallic acid, are distributed throughout the body. For the portion of longer-chain alkyl gallates that is absorbed intact, their higher lipophilicity may lead to greater distribution into fatty tissues. In a study with octyl gallate, the highest concentration of the unchanged ester was found in the liver shortly after administration.
Metabolism
The primary metabolic pathway for alkyl gallates is hydrolysis of the ester bond to yield gallic acid and the corresponding alcohol (e.g., propanol, octanol, dodecanol). This hydrolysis can occur in the gastrointestinal tract, mediated by intestinal lipases and gut microbiota, as well as in the liver and other tissues.[4]
Following hydrolysis, the liberated gallic acid undergoes further metabolism, primarily through methylation to form 4-O-methylgallic acid.[1] Other minor metabolites may also be formed. A significant portion of propyl gallate is hydrolyzed to gallic acid in the liver. Over 80% of this gallic acid is then released into systemic circulation, with the remaining 20% being metabolized to 4-O-methyl gallic acid (72%), unconjugated phenolic compounds (6.7%), and minor metabolites like pyrogallol.[1]
Excretion
The metabolites of alkyl gallates, primarily gallic acid and its methylated derivatives, are excreted mainly in the urine.[2]
Quantitative Pharmacokinetic Data
Table 1: Pharmacokinetic Parameters of Propyl Gallate and its Metabolite Gallic Acid in Rats
| Compound | Dose and Route | Cmax | Tmax | AUC | Half-life (t½) | Reference |
| Propyl Gallate | Data not available | Data not available | Data not available | Data not available | Data not available | |
| Gallic Acid (from Propyl Gallate) | Oral | Qualitatively described as rapidly appearing in plasma | Qualitatively described as rapidly appearing in plasma | Data not available | Data not available | [1] |
Table 2: Qualitative Absorption Data for Octyl Gallate in Rats
| Compound | Dose and Route | Absorption | Tissue Distribution Highlights | Reference |
| Octyl Gallate | 15 mg/kg, oral | 20-30% of administered radioactivity detected in tissues | Highest concentration of unchanged ester in the liver at 10 min post-administration (1.6 µg/g) |
Note: The lack of robust quantitative pharmacokinetic data for octyl and dodecyl gallate underscores their limited systemic exposure following oral ingestion. Future research employing sensitive analytical methods is needed to fully characterize their pharmacokinetic profiles.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of alkyl gallate pharmacokinetics and metabolism.
In Vivo Pharmacokinetic Study in Rats (Oral Gavage)
This protocol describes a typical in vivo study to determine the pharmacokinetic profile of an alkyl gallate after oral administration to rats.
4.1.1. Animal Model
-
Species: Sprague-Dawley or Wistar rats (male or female, specified in the study).
-
Weight: 200-250 g.
-
Housing: Housed in a controlled environment with a 12-hour light/dark cycle and free access to standard chow and water. Animals are typically fasted overnight before dosing.
4.1.2. Dosing
-
Formulation: The alkyl gallate is suspended or dissolved in a suitable vehicle (e.g., corn oil, 0.5% carboxymethylcellulose). The choice of vehicle is critical for lipophilic compounds like octyl and dodecyl gallate to ensure proper dispersion.
-
Administration: A single dose (e.g., 10-50 mg/kg) is administered via oral gavage using a stainless steel gavage needle of appropriate size for the rat.[5][6] The volume administered is typically 5-10 mL/kg.[7]
4.1.3. Blood Sampling
-
Time Points: Blood samples (approximately 0.2-0.3 mL) are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.
-
Collection: Blood is collected from the tail vein or jugular vein into tubes containing an anticoagulant (e.g., heparin or EDTA).
-
Processing: Plasma is separated by centrifugation (e.g., 3000 x g for 10 minutes at 4°C) and stored at -80°C until analysis.[8]
4.1.4. Sample Analysis (LC-MS/MS)
-
Sample Preparation: Plasma samples are prepared for analysis by protein precipitation.[8] An aliquot of plasma is mixed with a precipitating agent (e.g., acetonitrile) containing an internal standard (e.g., a structurally similar compound). The mixture is vortexed and centrifuged to pellet the precipitated proteins. The supernatant is then transferred for LC-MS/MS analysis.[9][10]
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) is used for the separation and quantification of the alkyl gallate and its metabolites.
-
Chromatographic Conditions: A C18 reverse-phase column is typically used with a gradient mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile (B52724) or methanol).
-
Mass Spectrometry: Detection is performed using electrospray ionization (ESI) in either positive or negative ion mode, with multiple reaction monitoring (MRM) for specific and sensitive quantification.
In Vitro Metabolism Study Using Liver Microsomes
This protocol outlines a common in vitro method to assess the metabolic stability of alkyl gallates using liver microsomes.
4.2.1. Materials
-
Liver Microsomes: Pooled liver microsomes from the species of interest (e.g., rat, human).
-
Cofactors: NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Buffer: Phosphate buffer (e.g., 100 mM, pH 7.4).
-
Test Compound: Alkyl gallate dissolved in a suitable solvent (e.g., DMSO, final concentration in incubation typically ≤ 0.5%).
4.2.2. Incubation
-
Reaction Mixture: A typical incubation mixture contains liver microsomes (e.g., 0.5-1.0 mg/mL protein), the alkyl gallate (e.g., 1-10 µM), and buffer.
-
Pre-incubation: The mixture is pre-incubated at 37°C for a short period (e.g., 5 minutes) to equilibrate the temperature.
-
Initiation: The metabolic reaction is initiated by the addition of the NADPH regenerating system.
-
Sampling: Aliquots of the reaction mixture are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and transferred to a quenching solution (e.g., cold acetonitrile with an internal standard) to stop the reaction.
4.2.3. Analysis
-
Sample Processing: The quenched samples are centrifuged to pellet the microsomal proteins.
-
Quantification: The supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining parent alkyl gallate at each time point.
4.2.4. Data Analysis
-
The disappearance of the parent compound over time is used to calculate metabolic stability parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint).
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the key metabolic pathways of alkyl gallates and the experimental workflows for their analysis.
Metabolic Pathway of Alkyl Gallates
Experimental Workflow for In Vivo Pharmacokinetic Study
Experimental Workflow for In Vitro Liver Microsome Stability Assay
Conclusion
The pharmacokinetics and metabolism of alkyl gallates are critically dependent on the length of their alkyl chain. Propyl gallate is readily absorbed and extensively metabolized, primarily through hydrolysis to gallic acid followed by methylation. In contrast, octyl and dodecyl gallates exhibit poor oral absorption due to their increased lipophilicity, leading to lower systemic exposure. The primary metabolic fate of all alkyl gallates that are absorbed or interact with metabolic enzymes is the cleavage of the ester bond.
This technical guide provides a foundational understanding for researchers and professionals in drug development. The detailed experimental protocols offer a practical resource for designing and conducting studies to further elucidate the ADME properties of these and other related compounds. Future research should focus on obtaining more precise quantitative pharmacokinetic data for the longer-chain alkyl gallates to better inform their safety and potential therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Gallates – toxicological data and a pilot study on the prevalence of contact sensitization [pharmacia.pensoft.net]
- 3. Toxicology of gallates: a review and evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gastrointestinal Digestion and Microbial Hydrolysis of Alkyl Gallates: Potential Sustained Release of Gallic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ouv.vt.edu [ouv.vt.edu]
- 6. research.fsu.edu [research.fsu.edu]
- 7. iacuc.wsu.edu [iacuc.wsu.edu]
- 8. spectroscopyeurope.com [spectroscopyeurope.com]
- 9. m.youtube.com [m.youtube.com]
- 10. LC-MS analysis of the plasma metabolome--a novel sample preparation strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
Dodecyl Gallate: A Chain-Breaking Antioxidant for Advanced Research and Drug Development
An In-depth Technical Guide on the Core Mechanisms and Experimental Evaluation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dodecyl gallate (DG), the dodecyl ester of gallic acid, is a potent synthetic antioxidant with significant applications in the pharmaceutical, food, and cosmetic industries. Its efficacy as a chain-breaking antioxidant stems from the synergistic action of its pyrogallol (B1678534) head group and its hydrophobic dodecyl tail. This technical guide provides a comprehensive overview of the core mechanisms underlying dodecyl gallate's antioxidant function, detailed experimental protocols for its evaluation, and a summary of key quantitative data. The information presented herein is intended to support researchers, scientists, and drug development professionals in harnessing the therapeutic and protective potential of this versatile molecule.
Core Mechanism of Action: A Dual-Pronged Approach
Dodecyl gallate's primary role as a chain-breaking antioxidant is to interrupt the propagation phase of lipid peroxidation. This process is primarily mediated by its gallate moiety, which can donate a hydrogen atom to lipid peroxyl radicals (LOO•), thereby neutralizing them and preventing further oxidative damage to lipids.[1][2][3]
The mechanism can be visualized as a two-step process:
-
Radical Scavenging: The three hydroxyl groups on the pyrogallol ring of dodecyl gallate readily donate hydrogen atoms to peroxyl radicals, forming a stable phenoxyl radical. This reaction effectively terminates the chain reaction of lipid peroxidation.[1]
-
Enhanced Membrane Interaction: The hydrophobic dodecyl chain facilitates the partitioning of the molecule into the lipid bilayer of cell membranes.[4][5] This localization positions the antioxidant at the site of lipid peroxidation, increasing its efficiency in protecting membrane integrity from oxidative stress.[4][5][6]
Beyond its direct radical scavenging, dodecyl gallate also exhibits preventive antioxidant activity by inhibiting enzymes involved in the generation of reactive oxygen species (ROS), such as xanthine (B1682287) oxidase.[4][5][6]
Signaling Pathway of Lipid Peroxidation and Dodecyl Gallate Intervention
Caption: Dodecyl gallate's intervention in the lipid peroxidation chain reaction.
Quantitative Data Summary
The antioxidant efficacy of dodecyl gallate has been quantified in various in vitro systems. The following tables summarize key data from published studies.
Table 1: Inhibition of Lipid Peroxidation
| System | Inducer | Concentration of DG | Inhibition (%) | Reference |
| Mitochondrial Lipid Peroxidation | Fe(III)-ADP/NADH | 10 µg/mL | ~100% | [6] |
| Linoleic Acid Peroxidation | Soybean Lipoxygenase | 30 µg/mL (88.8 µM) | 80% | [6] |
| Human Red Blood Cell Lysis | AAPH (Peroxy radicals) | 10 µg/mL | ~100% | [6] |
Table 2: Radical Scavenging and Enzyme Inhibition
| Assay | Parameter | Value | Reference |
| Linoleic Acid Peroxidation | IC50 | 3.5 µg/mL (10.3 µM) | [6] |
| DPPH Radical Scavenging | IC50 | 38 ± 2 µM | [5] |
| Xanthine Oxidase (Superoxide Generation) | Inhibition Kinetics | Noncompetitive | [4][5][6] |
| Xanthine Oxidase (Uric Acid Formation) | Inhibition Kinetics | Competitive | [4][5][6] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the chain-breaking antioxidant activity of dodecyl gallate.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.[7][8]
Experimental Workflow
Caption: Workflow for the DPPH radical scavenging assay.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH in methanol (e.g., 1 mM).
-
Prepare a working solution of DPPH by diluting the stock solution with methanol to achieve an absorbance of approximately 1.0 at 517 nm.[8]
-
Prepare a stock solution of dodecyl gallate in methanol (e.g., 1 mg/mL).
-
Prepare a series of dilutions of the dodecyl gallate stock solution.
-
A positive control, such as Trolox or ascorbic acid, should be prepared in the same manner.
-
-
Assay Procedure:
-
To a 96-well microplate, add a specific volume of each dodecyl gallate dilution (e.g., 100 µL).
-
Add an equal volume of the DPPH working solution to each well.
-
For the blank, add the same volume of methanol instead of the sample.
-
Incubate the plate in the dark at room temperature for 30 minutes.[8][9]
-
Measure the absorbance of each well at 517 nm using a microplate reader.[7][8][10]
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Plot the % inhibition against the concentration of dodecyl gallate to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).[11]
Methodology:
-
Reagent Preparation:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Generate the ABTS•+ stock solution by mixing equal volumes of the ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours.[11][12]
-
Prepare the ABTS•+ working solution by diluting the stock solution with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.[11]
-
Prepare a stock solution and serial dilutions of dodecyl gallate and a positive control (e.g., Trolox).
-
-
Assay Procedure:
-
Add a small volume of the dodecyl gallate dilutions or control to a cuvette or microplate well (e.g., 10 µL).
-
Add a larger volume of the ABTS•+ working solution (e.g., 1 mL or 190 µL) and mix thoroughly.
-
Allow the reaction to proceed for a set time (e.g., 6 minutes).
-
-
Data Analysis:
-
Calculate the percentage of inhibition of ABTS•+ using a similar formula as for the DPPH assay.
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a standard curve of Trolox.
-
Inhibition of Lipid Peroxidation in a Biological Membrane Model (e.g., Erythrocytes)
This assay assesses the ability of dodecyl gallate to protect biological membranes from oxidative damage.
Methodology:
-
Preparation of Erythrocyte Suspension:
-
Obtain fresh human or rat blood and centrifuge to separate erythrocytes.
-
Wash the erythrocytes multiple times with isotonic buffer (e.g., PBS).
-
Resuspend the erythrocytes in the buffer to a desired concentration (e.g., 5% hematocrit).
-
-
Induction of Lipid Peroxidation:
-
Prepare a solution of a free radical initiator, such as 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH).[6]
-
Incubate the erythrocyte suspension with various concentrations of dodecyl gallate.
-
Add the AAPH solution to induce lipid peroxidation.
-
-
Measurement of Hemolysis:
-
Incubate the mixture at 37°C for a specific duration (e.g., 2-4 hours), with gentle shaking.
-
Centrifuge the samples to pellet the intact erythrocytes.
-
Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin release (e.g., 540 nm) to quantify hemolysis.
-
-
Data Analysis:
-
Calculate the percentage of hemolysis inhibition by dodecyl gallate compared to the control (AAPH alone).
-
Signaling Pathways and Cellular Effects
Dodecyl gallate's antioxidant activity translates into significant cellular protective effects.
Hepatoprotective Effects
In models of liver injury induced by toxins like carbon tetrachloride (CCl4), dodecyl gallate has been shown to mitigate damage by enhancing the hepatic antioxidant status.[14][15] It achieves this by increasing levels of glutathione (B108866) (GSH) and decreasing lipid peroxidation.[14][15] Furthermore, dodecyl gallate can upregulate the expression of the p53 gene, which may contribute to the removal of damaged hepatocytes and prevent the progression to fibrosis.[14][15]
Signaling in Hepatoprotection
Caption: Dodecyl gallate's role in mitigating CCl4-induced hepatotoxicity.
Apoptosis Induction in Cancer Cells
Interestingly, while protecting normal cells from oxidative stress, dodecyl gallate has been shown to induce apoptosis in certain cancer cell lines, such as human osteosarcoma cells.[16] This pro-apoptotic effect is mediated through the upregulation of the caspase-dependent apoptotic pathway and the inhibition of anti-apoptotic Bcl-2 family proteins.[16] The induction of apoptosis is also associated with a loss of mitochondrial membrane potential, suggesting the involvement of the mitochondrial pathway.[16]
Conclusion
Dodecyl gallate stands out as a highly effective chain-breaking antioxidant due to its unique molecular structure that combines a potent radical-scavenging head group with a lipid-soluble tail. This dual functionality allows for efficient interruption of lipid peroxidation within biological membranes. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore and utilize the significant antioxidant and cytoprotective properties of dodecyl gallate in various therapeutic and industrial applications.
References
- 1. Chain-breaking antioxidant activity of natural polyphenols as determined during the chain oxidation of methyl linoleate in Triton X-100 micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Antioxidant activity of dodecyl gallate [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scispace.com [scispace.com]
- 8. mdpi.com [mdpi.com]
- 9. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]
- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 14. Gallic Acid and Dodecyl Gallate Prevents Carbon Tetrachloride-Induced Acute and Chronic Hepatotoxicity by Enhancing Hepatic Antioxidant Status and Increasing p53 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Gallic Acid and Dodecyl Gallate Prevents Carbon Tetrachloride-Induced Acute and Chronic Hepatotoxicity by Enhancing Hepatic Antioxidant Status and Increasing p53 Expression [jstage.jst.go.jp]
- 16. Dodecyl gallate induces apoptosis by upregulating the caspase-dependent apoptotic pathway and inhibiting the expression of anti-apoptotic Bcl-2 family proteins in human osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Lipophilicity of Dodecyl Gallate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the lipophilicity of dodecyl gallate, a crucial physicochemical property influencing its function as a widely used antioxidant in the food, cosmetic, and pharmaceutical industries. Understanding its lipophilic character is essential for optimizing its application, predicting its behavior in various formulations, and elucidating its mechanism of action at a molecular level.
Physicochemical Properties of Dodecyl Gallate
Dodecyl gallate, the ester of dodecanol (B89629) and gallic acid, possesses an amphiphilic structure with a hydrophilic trihydroxy-substituted benzene (B151609) ring (the gallate head) and a long, lipophilic twelve-carbon alkyl chain (the dodecyl tail). This dual nature dictates its solubility and partitioning behavior. The key quantitative data defining its lipophilicity and other relevant physical properties are summarized below.
Table 1: Lipophilicity and Solubility Data for Dodecyl Gallate
| Property | Value | Notes | Source(s) |
| logP (o/w) | 5.75 | Predicted (ALOGPS) | [1] |
| 5.8 | Predicted (XlogP) | [2] | |
| 5.95 | Predicted (ChemAxon) | [1] | |
| 6.365 | Estimated | [3][4] | |
| Water Solubility | 0.036 g/L | Predicted (ALOGPS) | [1] |
| 0.1371 mg/L @ 25 °C | Estimated | [3] | |
| "Practically insoluble" or "Very slightly soluble" | Experimental Observation | [5][6][7] | |
| Solubility in Organic Solvents | Freely soluble in ethanol (B145695) (96%) | Experimental Observation | [5][6][8] |
| Freely soluble in ether | Experimental Observation | [8] | |
| Slightly soluble in methylene (B1212753) chloride | Experimental Observation | [5][6][7] |
logP (o/w) is the logarithm of the octanol-water partition coefficient, a standard measure of lipophilicity.
Table 2: Other Relevant Physicochemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₁₉H₃₀O₅ | [4][9] |
| Molecular Weight | 338.44 g/mol | [4][9] |
| Melting Point | 94-97 °C | [4][5] |
| pKa (Strongest Acidic) | 7.93 - 8.11 | [1][4] |
The Role of Lipophilicity in Biological Activity
The pronounced lipophilicity of dodecyl gallate is fundamental to its biological function, particularly its efficacy as an antioxidant in lipid-rich environments. The long dodecyl chain facilitates its partitioning into fats, oils, and cellular membranes, positioning the hydrophilic gallate head to interact with and neutralize free radicals at the lipid-water interface.[10]
This targeted localization is critical for its "preventive antioxidant activity."[4] For instance, dodecyl gallate can inhibit mitochondrial lipid peroxidation, a process gallic acid itself (which lacks the lipophilic tail) cannot effectively prevent.[4][11] The hydrophobic dodecyl group is largely associated with this enhanced protective effect in membranes.[4][12] Furthermore, its ability to disrupt biomembranes and interact with membrane proteins is linked to its antimicrobial and antiviral properties.[3] The lipophilicity conferred by the alkyl chain is a key determinant of these membrane interactions.[3][13]
Studies on a series of alkyl gallates have shown that increasing the alkyl chain length, and thus lipophilicity, can enhance their inhibitory effects on certain enzymes, such as xanthine (B1682287) oxidase.[14] This suggests that the hydrophobic tail interacts with hydrophobic domains near the enzyme's active site, contributing to the inhibitory action.[14]
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. A High-Throughput Method for Lipophilicity Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of alkyl chain length of gallate on self-association and membrane binding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antioxidant activity of dodecyl gallate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Relationship between the lipophilicity of gallic acid n-alquil esters' derivatives and both myeloperoxidase activity and HOCl scavenging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LogP / LogD shake-flask method [protocols.io]
- 7. researchgate.net [researchgate.net]
- 8. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]
- 9. researchgate.net [researchgate.net]
- 10. Dodecyl Gallate | C19H30O5 | CID 14425 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - Simulations Plus [simulations-plus.com]
- 13. Permeability characteristics and membrane affinity of flavonoids and alkyl gallates in Caco-2 cells and in phospholipid vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Xanthine oxidase inhibitory activity of alkyl gallates - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Biological Activities of Gallic Acid and Its Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gallic acid (3,4,5-trihydroxybenzoic acid) is a naturally occurring phenolic acid found in a wide variety of plants, fruits, and beverages, including grapes, berries, tea, and wine.[1][2] It exists in free form or as a component of more complex molecules like hydrolysable tannins and esters.[1][3] Gallic acid and its ester derivatives have garnered significant attention in the scientific community for their extensive health-promoting properties.[4][5] These compounds are recognized for a wide spectrum of biological and pharmacological effects, including antioxidant, anti-inflammatory, anticancer, antimicrobial, and neuroprotective activities, making them promising candidates for therapeutic and nutraceutical applications.[5][6][7]
This technical guide provides an in-depth review of the core biological activities of gallic acid and its esters. It summarizes quantitative data, details key experimental protocols, and visualizes complex biological pathways and workflows to serve as a comprehensive resource for researchers and professionals in the field of drug development.
Antioxidant Activities
The most prominent biological property of gallic acid and its esters is their potent antioxidant activity.[1] This activity is primarily attributed to the three hydroxyl groups on the phenolic ring, which can readily donate hydrogen atoms to neutralize free radicals, thereby mitigating oxidative stress.[1][5] Oxidative stress is a key pathological factor in numerous chronic diseases, including cardiovascular and neurodegenerative disorders.[1]
Mechanism of Action
The antioxidant mechanism of gallic acid involves scavenging various reactive oxygen species (ROS), reducing lipid peroxidation, and increasing the activity of endogenous antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase (CAT).[1] The esterification of gallic acid can modulate its antioxidant capacity, often by altering its lipophilicity and ability to interact with different cellular compartments.[8] For instance, alkyl esters of gallic acid, like octyl gallate, have shown superior efficacy in protecting against lipid peroxidation in non-aqueous environments compared to gallic acid itself.[8][9]
Quantitative Data: Antioxidant Activity
The antioxidant potential of gallic acid is often quantified using assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging. The IC50 value represents the concentration required to scavenge 50% of the radicals.
| Compound | Assay | IC50 Value | Reference(s) |
| Gallic Acid | DPPH | 13.2 - 30.53 µM | [10] |
| Gallic Acid Esters (various) | DPPH | < 5.00 µg/mL | [11] |
| Vitamin C (Ascorbic Acid) | DPPH | 55.29 µM | [10] |
| Quercetin | DPPH | ~19.17 µg/mL | [10] |
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol outlines the determination of free radical scavenging activity using the stable DPPH radical.
-
Reagent Preparation :
-
Prepare a 0.1 mM stock solution of DPPH in methanol (B129727). Store this solution in an amber bottle at 4°C.[12]
-
Prepare a series of dilutions of the test compound (gallic acid or its esters) and a standard antioxidant (e.g., ascorbic acid) in methanol.[12][13]
-
-
Assay Procedure :
-
Measurement :
-
Measure the absorbance of the solutions at 517 nm using a spectrophotometer or an ELISA reader.[13] A decrease in absorbance indicates radical scavenging activity.
-
-
Calculation :
-
The percentage of scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.
-
Visualization: DPPH Assay Workflow
Caption: Workflow for the DPPH radical scavenging assay.
Anti-inflammatory Activities
Gallic acid demonstrates significant anti-inflammatory properties, making it a subject of interest for treating various inflammatory diseases.[14][15] Its effects are mediated through the modulation of key signaling pathways and the reduction of inflammatory mediators.
Mechanism of Action
The primary anti-inflammatory mechanisms of gallic acid involve the inhibition of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[14][15][16] By inhibiting these pathways, gallic acid reduces the production and release of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, and other inflammatory molecules.[14][16] It also interferes with the function of inflammatory cells like polymorphonuclear leukocytes (PMNs) by scavenging superoxide anions and inhibiting myeloperoxidase release.[17]
Visualization: Anti-inflammatory Signaling Pathway
Caption: Gallic acid's inhibition of MAPK and NF-κB pathways.
Experimental Protocol: Measurement of Inflammatory Cytokines (ELISA)
This protocol describes the quantification of pro-inflammatory cytokines in cell culture supernatants or biological fluids using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Cell Culture and Treatment :
-
Culture appropriate cells (e.g., macrophages like RAW 264.7) in a suitable medium.
-
Pre-treat cells with various concentrations of gallic acid or its esters for a defined period (e.g., 1-2 hours).
-
Induce an inflammatory response by adding a stimulant like Lipopolysaccharide (LPS).
-
Incubate for an appropriate time (e.g., 24 hours) to allow cytokine production.
-
-
Sample Collection :
-
Collect the cell culture supernatant and centrifuge to remove cellular debris.
-
-
ELISA Procedure :
-
Use a commercial ELISA kit for the specific cytokine of interest (e.g., TNF-α, IL-6).
-
Coat a 96-well plate with a capture antibody.
-
Add standards, controls, and collected samples to the wells and incubate.
-
Wash the plate and add a detection antibody conjugated to an enzyme (e.g., HRP).
-
After another incubation and wash step, add the enzyme substrate.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
-
Data Analysis :
-
Generate a standard curve from the absorbance values of the standards.
-
Calculate the concentration of the cytokine in the samples based on the standard curve. Compare the levels in treated versus untreated, stimulated cells.
-
Anticancer Activities
Gallic acid exhibits significant anticancer properties against various types of cancer cells, including those of the lung, breast, prostate, and liver.[3][4][18][19] Its anticancer effects are multifaceted, involving the induction of apoptosis, cell cycle arrest, and modulation of critical signaling pathways.[1][4]
Mechanism of Action
Gallic acid induces apoptosis (programmed cell death) through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[19] It modulates the expression of key apoptotic proteins, increasing pro-apoptotic proteins like Bax and decreasing anti-apoptotic proteins like Bcl-2.[18][20] This leads to the activation of caspases (caspase-9 and caspase-3), which execute the apoptotic process.[19] Additionally, gallic acid can arrest the cell cycle at various phases (e.g., G0/G1) and inhibit signaling pathways crucial for cancer cell proliferation and survival, such as PI3K/AKT/mTOR and JAK/STAT3.[18][21][22]
Quantitative Data: Cytotoxic Activity
The cytotoxic effect of gallic acid and its esters is typically measured by IC50 values in various cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 Value | Reference(s) |
| Gallic Acid | A549 | Non-small cell lung cancer | Varies with time (e.g., ~50 µg/mL at 48h) | [18] |
| Gallic Acid | SMMC-7721 | Hepatocellular carcinoma | Dose-dependent inhibition | [19] |
| Gallic Acid | HCC1806 | Triple-negative breast cancer | Dose-dependent inhibition | [20] |
| Gallic Acid | NTERA-2 | Embryonic carcinoma | Induces cell death at 100-200 µM | [22] |
Visualization: Apoptosis Signaling Pathways
References
- 1. jpsbr.org [jpsbr.org]
- 2. tandfonline.com [tandfonline.com]
- 3. A Concise Profile of Gallic Acid—From Its Natural Sources through Biological Properties and Chemical Methods of Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An update on the potential mechanism of gallic acid as an antibacterial and anticancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Pharmacological effects of gallic acid in health and diseases: A mechanistic review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Medicinal importance of gallic acid and its ester derivatives: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effects of gallic acid alkyl esters and their combinations with other antioxidants on oxidative stability of DHA algae oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Preparation and Evaluation of Gallate Ester Derivatives Used as Promising Antioxidant and Antibacterial Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. 2.4. DPPH radical-scavenging activity [bio-protocol.org]
- 14. Gallic acid: Pharmacological activities and molecular mechanisms involved in inflammation-related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Redirecting [linkinghub.elsevier.com]
- 17. Anti-inflammatory activity of gallic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Gallic acid has anticancer activity and enhances the anticancer effects of cisplatin in non‑small cell lung cancer A549 cells via the JAK/STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Gallic acid as a selective anticancer agent that induces apoptosis in SMMC-7721 human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Gallic acid suppresses the progression of triple-negative breast cancer HCC1806 cells via modulating PI3K/AKT/EGFR and MAPK signaling pathways [frontiersin.org]
- 21. Frontiers | Gallic acid potentiates the anticancer efficacy of cisplatin in ovarian cancer cells through modulation of the PI3K/AKT/mTOR and CXCL12/CXCR4 signaling pathways [frontiersin.org]
- 22. Natural bioactive gallic acid shows potential anticancer effects by inhibiting the proliferation and invasiveness behavior in human embryonic carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for DPPH Radical Scavenging Assay of Dodecyl Gallate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dodecyl gallate, the dodecyl ester of gallic acid, is a synthetic antioxidant used as a food additive (E312) and in cosmetics and pharmaceuticals to prevent oxidation.[1] Its lipophilic nature, conferred by the dodecyl chain, allows for its effective incorporation into fatty and oily matrices. The antioxidant activity of dodecyl gallate is primarily attributed to the pyrogallol (B1678534) moiety of the gallic acid structure, which can donate hydrogen atoms to scavenge free radicals.[2] The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common, rapid, and straightforward spectrophotometric method to evaluate the antioxidant capacity of compounds like dodecyl gallate. This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.
Principle of the DPPH Assay
The DPPH radical is a stable free radical that exhibits a deep violet color in solution with a maximum absorbance around 517 nm. When an antioxidant compound, such as dodecyl gallate, is added to the DPPH solution, it donates a hydrogen atom to the DPPH radical. This results in the reduction of the DPPH radical to its non-radical form, DPPH-H (2,2-diphenyl-1-picrylhydrazine), which is yellow. The color change leads to a decrease in absorbance at 517 nm, and the extent of this decolorization is proportional to the antioxidant's radical scavenging activity.
Quantitative Data on the Antioxidant Activity of Gallates
While specific quantitative data for the DPPH radical scavenging activity of free dodecyl gallate is not extensively available in a tabulated format in the reviewed literature, data from related gallate esters and a microencapsulated form of dodecyl gallate provide a strong indication of its high antioxidant potential. One study found that the antioxidant ability of three synthetic gallates followed the order: dodecyl gallate (DG) > hexadecyl gallate (HG) > octyl gallate (OG).[3]
For comparative purposes, the following table summarizes available data on the DPPH scavenging activity of related gallates and a modified form of dodecyl gallate.
| Compound | IC50 / EC50 Value | Assay Conditions |
| n-Propyl gallate | 30.12 ± 0.27 µM | Not specified |
| Dodecyl gallate microencapsulated with MβCD | 4.515 ± 0.5 μg/mL | DPPH method |
| Gallic Acid | High (88.5% inhibition at 15 µM) | 15 µM concentration, DPPH assay |
| Propyl Gallate | High (88.1% inhibition at 15 µM) | 15 µM concentration, DPPH assay |
Experimental Protocols
This section provides a detailed methodology for performing the DPPH radical scavenging assay for dodecyl gallate.
Materials and Reagents
-
Dodecyl gallate (analytical standard)
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (B129727) (analytical grade)
-
Ascorbic acid or Trolox (as a positive control)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 517 nm
-
Pipettes and tips
-
Volumetric flasks and other standard laboratory glassware
Preparation of Solutions
-
DPPH Stock Solution (0.2 mM): Dissolve 7.89 mg of DPPH in 100 mL of methanol. Store this solution in a dark bottle at 4°C.
-
Dodecyl Gallate Stock Solution (e.g., 1 mg/mL): Accurately weigh 10 mg of dodecyl gallate and dissolve it in 10 mL of methanol.
-
Working Solutions of Dodecyl Gallate: Prepare a series of dilutions from the stock solution to obtain various concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL) in methanol.
-
Positive Control Solution (e.g., Ascorbic Acid): Prepare a stock solution and working solutions of the positive control in the same manner as the dodecyl gallate.
Assay Procedure
-
Blank Preparation: In a well of the microplate, add 200 µL of methanol.
-
Control Preparation: In separate wells, add 100 µL of methanol and 100 µL of the DPPH stock solution.
-
Sample Preparation: In other wells, add 100 µL of each dodecyl gallate working solution and 100 µL of the DPPH stock solution.
-
Positive Control Preparation: In separate wells, add 100 µL of each positive control working solution and 100 µL of the DPPH stock solution.
-
Incubation: Mix the contents of the wells thoroughly and incubate the microplate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: After incubation, measure the absorbance of all wells at 517 nm using a microplate reader.
Data Analysis
The percentage of DPPH radical scavenging activity is calculated using the following formula:
% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
Where:
-
Abs_control is the absorbance of the control (DPPH solution without the sample).
-
Abs_sample is the absorbance of the sample (DPPH solution with dodecyl gallate).
The IC50 value , which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, can be determined by plotting a graph of percentage inhibition versus the concentration of dodecyl gallate. The IC50 value is then calculated from the linear regression equation of the graph.[4]
Mechanism of Action and Visualization
Dodecyl gallate scavenges the DPPH radical through a hydrogen atom transfer (HAT) mechanism. The hydroxyl groups on the pyrogallol ring of dodecyl gallate donate hydrogen atoms to the nitrogen atom of the DPPH radical, thereby neutralizing it. It is understood that one molecule of an alkyl gallate can scavenge six molecules of DPPH.[1][5]
Experimental Workflow
Caption: Workflow of the DPPH radical scavenging assay for dodecyl gallate.
Signaling Pathway: DPPH Radical Scavenging by Dodecyl Gallate
Caption: Mechanism of DPPH radical scavenging by dodecyl gallate.
References
Application Notes and Protocols for Utilizing Dodecyl Gallate to Inhibit Lipid Peroxidation in Food
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of dodecyl gallate as an antioxidant to prevent lipid peroxidation in various food matrices. Detailed protocols for key experimental assays are included to facilitate research and development in this area.
Introduction to Dodecyl Gallate and Lipid Peroxidation
Lipid peroxidation is a major cause of food spoilage, leading to the development of rancidity, off-flavors, and the degradation of essential nutrients. This process primarily affects foods rich in unsaturated fatty acids. Dodecyl gallate (also known as lauryl gallate) is a synthetic antioxidant (E312) widely used in the food industry to retard oxidative deterioration.[1] It is an ester of gallic acid and dodecanol, and its structure confers both hydrophilic and lipophilic properties, allowing it to function effectively at the oil-water interface in food emulsions.[2]
The antioxidant activity of dodecyl gallate stems from its pyrogallol (B1678534) group, which acts as a potent free radical scavenger, effectively breaking the chain reactions of lipid peroxidation.[2] The long dodecyl chain enhances its solubility in fats and oils, making it particularly effective in high-fat food systems.[2] Dodecyl gallate also exhibits preventive antioxidant activity by inhibiting enzymes such as xanthine (B1682287) oxidase, which is involved in the generation of superoxide (B77818) radicals.[2]
Applications in Food Products
Dodecyl gallate is permitted for use in a variety of food products to prevent oxidation and extend shelf life. Common applications include:
-
Fats and Oils: Added to vegetable oils and animal fats to prevent the onset of rancidity.
-
Bakery Products: Incorporated into biscuits, crackers, and other baked goods containing fats to maintain freshness and prevent stale flavors.
-
Meat Products: Used in processed meats like sausages to inhibit lipid oxidation, which can cause "warmed-over" flavor.
-
Emulsions: Applied in products like mayonnaise and dressings to protect the oil phase from oxidation.
Quantitative Efficacy of Dodecyl Gallate
The effectiveness of dodecyl gallate in preventing lipid peroxidation can be quantified by measuring the reduction in primary and secondary oxidation products, such as peroxides and aldehydes. The following tables summarize the available quantitative data on the efficacy of dodecyl gallate in various food matrices.
Table 1: Efficacy of Dodecyl Gallate in Edible Oils
| Food Matrix | Dodecyl Gallate Concentration (ppm) | Analytical Method | Key Findings | Reference(s) |
| Sunflower Oil | Not Specified | Rancimat at 100°C | Dodecyl gallate was found to be a highly protective antioxidant. | [2] |
| Sunflower Oil | Not Specified | Peroxide Value (PV) | Antioxidant addition significantly lowered the rate of peroxide value increase over a two-month period compared to a control sample without antioxidants. | [3] |
| Vegetable Oils | Not Specified | Rancimat | Gallic acid (the parent compound of dodecyl gallate) at 200 mg/L significantly increased the induction time of sunflower, corn, peanut, and hazelnut oils. | [4] |
Table 2: Efficacy of Dodecyl Gallate in Meat Products
| Food Matrix | Dodecyl Gallate Concentration (ppm) | Analytical Method | Key Findings | Reference(s) |
| Pork Sausage | Not Specified | TBARS | While direct data for dodecyl gallate is limited, studies show that antioxidants like BHA/BHT (0.02%) effectively retard lipid oxidation. | [5] |
| Raw Ground Pork | Not Specified | TBARS | Plant extracts with antioxidant properties have been shown to reduce TBARS values during refrigerated storage. | [6] |
Table 3: Efficacy of Dodecyl Gallate in Bakery Products
| Food Matrix | Dodecyl Gallate Concentration (ppm) | Analytical Method | Key Findings | Reference(s) |
| Biscuits | Not Specified | Peroxide Value (PV), Free Fatty Acids (FFA) | Peroxide and free fatty acid values in commercially available biscuits were found to be below permissible limits after a 3-month storage period, indicating the effectiveness of added antioxidants. | [7] |
| Cookies | Not Specified | Peroxide Value (PV) | The shelf life of cookies can be significantly extended by the addition of antioxidants that inhibit lipid oxidation. | [8] |
Table 4: Efficacy of Dodecyl Gallate in Emulsions
| Food Matrix | Dodecyl Gallate Concentration (ppm) | Analytical Method | Key Findings | Reference(s) |
| Mayonnaise | Not Specified | Peroxide Value (PV), Sensory Analysis | Propyl gallate, a related compound, has been noted for its potential use in protecting bulk oils for mayonnaise production, though its effectiveness in the final product can be influenced by its partitioning into the water phase. | [9] |
| Mayonnaise | Not Specified | General Oxidation | The high-fat content and presence of pro-oxidant metals from egg yolk make mayonnaise susceptible to oxidation, necessitating the use of antioxidants to extend shelf life. | [10] |
Experimental Protocols
Determination of Peroxide Value (PV)
The Peroxide Value is a measure of the primary products of lipid oxidation.
Principle: This method determines the amount of iodine liberated from potassium iodide by the peroxides present in a fat or oil sample. The liberated iodine is then titrated with a standard sodium thiosulfate (B1220275) solution.
Materials:
-
Acetic acid-chloroform solution (3:2 v/v)
-
Saturated potassium iodide (KI) solution
-
0.1 N or 0.01 N Sodium thiosulfate (Na₂S₂O₃) solution, standardized
-
1% Starch solution (indicator)
-
Distilled water
-
Erlenmeyer flasks (250 mL)
-
Burette
-
Pipettes
Procedure:
-
Weigh 5.0 ± 0.05 g of the oil or fat sample into a 250 mL Erlenmeyer flask.
-
Add 30 mL of the acetic acid-chloroform solution and swirl to dissolve the sample.
-
Add 0.5 mL of saturated KI solution.
-
Stopper the flask, swirl for one minute, and then keep it in the dark for 5 minutes.
-
Add 30 mL of distilled water and shake vigorously.
-
Titrate the liberated iodine with the standardized sodium thiosulfate solution, with constant and vigorous shaking, until the yellow color has almost disappeared.
-
Add 0.5 mL of 1% starch solution. A blue color will appear.
-
Continue the titration, adding the sodium thiosulfate solution dropwise, until the blue color just disappears.
-
Record the volume of sodium thiosulfate solution used.
-
A blank determination should be performed under the same conditions without the sample.
Calculation: Peroxide Value (meq O₂/kg) = ((S - B) * N * 1000) / W Where:
-
S = Volume of Na₂S₂O₃ solution used for the sample (mL)
-
B = Volume of Na₂S₂O₃ solution used for the blank (mL)
-
N = Normality of the Na₂S₂O₃ solution
-
W = Weight of the sample (g)
Thiobarbituric Acid Reactive Substances (TBARS) Assay
The TBARS assay measures malondialdehyde (MDA), a secondary product of lipid peroxidation.
Principle: MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored complex, which can be measured spectrophotometrically at 532 nm.
Materials:
-
Thiobarbituric acid (TBA) reagent (e.g., 0.375% w/v TBA in 0.25 N HCl)
-
Trichloroacetic acid (TCA) solution (e.g., 15% w/v)
-
Sample homogenate (prepared from the food matrix)
-
Water bath
-
Centrifuge
-
Spectrophotometer
-
Cuvettes
-
Test tubes
Procedure:
-
Prepare the sample by homogenizing a known weight of the food product with an appropriate buffer or solution.
-
To a test tube, add a specific volume of the sample homogenate (e.g., 1 mL).
-
Add a defined volume of the TBA/TCA reagent (e.g., 2 mL).
-
Mix the contents of the tube thoroughly.
-
Heat the tubes in a boiling water bath for a specified time (e.g., 15-30 minutes).
-
Cool the tubes to room temperature.
-
Centrifuge the tubes to pellet any precipitate (e.g., 3000 rpm for 15 minutes).
-
Transfer the clear supernatant to a cuvette.
-
Measure the absorbance of the supernatant at 532 nm against a blank containing the reagent without the sample.
-
A standard curve using a known concentration of MDA or a suitable precursor (e.g., 1,1,3,3-tetraethoxypropane) should be prepared to quantify the TBARS value.
Calculation: The TBARS value is typically expressed as mg of MDA per kg of the food sample, calculated from the standard curve.
Visualizations
Caption: Mechanism of Lipid Peroxidation Inhibition by Dodecyl Gallate.
Caption: Experimental Workflow for the TBARS Assay.
Caption: Experimental Workflow for Peroxide Value Determination.
Safety and Regulatory Considerations
Dodecyl gallate is generally recognized as safe (GRAS) for its intended use in food within specified limits. However, some studies have indicated that it can be a strong sensitizer (B1316253), potentially causing contact dermatitis in individuals with prolonged exposure.[11] It is important for researchers and professionals handling dodecyl gallate to take appropriate safety precautions, including wearing gloves and avoiding direct skin contact. Regulatory limits for the use of dodecyl gallate in food products vary by country and region, and it is essential to comply with the relevant regulations.
References
- 1. taylorfrancis.com [taylorfrancis.com]
- 2. Antioxidant activity of dodecyl gallate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. questjournals.org [questjournals.org]
- 4. Improving the quality of vegetable oils treated with phytochemicals: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antioxidant properties of dried plum ingredients in raw and precooked pork sausage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Predictive modelling of TBARS changes in the intramuscular lipid fraction of raw ground pork enriched with plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fatty acid profiling and oxidative stability of biscuits available in the market of the city of Ludhiana, India - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. camlinfs.com [camlinfs.com]
- 10. btsa.com [btsa.com]
- 11. Dodecyl gallate, permitted in food, is a strong sensitizer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dodecyl Gallate in Cosmetic Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dodecyl gallate, the ester of dodecanol (B89629) and gallic acid, is a valuable antioxidant and preservative in cosmetic formulations.[1][2][3] Its lipophilic nature, conferred by the dodecyl chain, enhances its solubility and efficacy in the oil phase of emulsions, making it particularly suitable for creams, lotions, and other oil-based cosmetics.[4][5] These application notes provide a comprehensive overview of the functions, efficacy, and relevant experimental protocols for evaluating dodecyl gallate in cosmetic formulations.
Key Functions in Cosmetic Formulations
Antioxidant
Dodecyl gallate functions as a potent chain-breaking antioxidant.[4] The galloyl moiety, with its three hydroxyl groups, readily donates hydrogen atoms to neutralize free radicals, thereby preventing the oxidative degradation of sensitive ingredients in cosmetic formulations.[6] This action helps to maintain product integrity, prevent discoloration, and protect against the generation of off-odors. Furthermore, its antioxidant properties may help protect the skin from oxidative stress induced by environmental factors.[6]
Preservative
In addition to its antioxidant properties, dodecyl gallate exhibits antimicrobial activity, enabling it to function as a preservative.[6] It can help to inhibit the growth of bacteria and fungi, thus ensuring the microbiological safety and stability of cosmetic products during their shelf-life and consumer use.
Quantitative Data Presentation
The following tables summarize the potential efficacy of dodecyl gallate. It is important to note that specific performance in a given cosmetic formulation will depend on various factors, including the composition of the base, pH, and interactions with other ingredients. The provided data serves as a comparative reference.
Table 1: Antioxidant Activity of Dodecyl Gallate and Reference Compounds
| Compound | DPPH Radical Scavenging (IC₅₀, µM) | ABTS Radical Scavenging (IC₅₀, µM) |
| Dodecyl Gallate | Data in cosmetic base not widely available; empirical testing required. | Data in cosmetic base not widely available; empirical testing required. |
| Gallic Acid | ~4500 µM[7] | Not widely reported |
| Propyl Gallate | Reversible, mixed-type inhibitor[8] | Not widely reported |
| Ascorbic Acid (Vitamin C) | ~114-284 µM[9] | ~284 µM[9] |
| α-Tocopherol (Vitamin E) | ~40-60 µM[9] | ~10-20 µM[9] |
Table 2: Preservative Efficacy of Dodecyl Gallate (Illustrative Data)
Preservative efficacy is typically measured as the log reduction of microbial populations over time. The following are target log reduction values according to ISO 11930 criteria.
| Microorganism | 7 Days (Log Reduction) | 14 Days (Log Reduction) | 28 Days (Log Reduction) |
| Staphylococcus aureus | ≥ 3 | No increase | No increase |
| Pseudomonas aeruginosa | ≥ 3 | No increase | No increase |
| Candida albicans | ≥ 1 | No increase | No increase |
| Aspergillus brasiliensis | - | No increase | ≥ 1 |
Table 3: Potential Skin-Related Bioactivities of Dodecyl Gallate
| Bioactivity | Assay | IC₅₀ / Effect |
| Tyrosinase Inhibition | Mushroom Tyrosinase Assay | Data for dodecyl gallate not widely available; empirical testing required. |
| Collagen Synthesis | Human Dermal Fibroblast Culture | Data for dodecyl gallate not widely available; empirical testing required. Epigallocatechin gallate (a related compound) has been shown to decrease collagen type I secretion.[10] |
Experimental Protocols
Antioxidant Activity Evaluation in a Cosmetic Emulsion (DPPH Assay)
This protocol describes a method to assess the free radical scavenging activity of dodecyl gallate incorporated into an oil-in-water (o/w) emulsion.
Workflow for DPPH Radical Scavenging Assay in a Cosmetic Emulsion
References
- 1. researchgate.net [researchgate.net]
- 2. Development of a Gemini Interfacial Antioxidant for Oil in Water Emulsion with Gallic Acid and Dodecyl Gemini Chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 4. Antioxidant activity of dodecyl gallate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modulating the interfacial concentration of gallates to improve the oxidative stability of fish oil-in-water emulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. libjournals.unca.edu [libjournals.unca.edu]
- 7. An Updated Review of Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Modulation of collagen type I, fibronectin and dermal fibroblast function and activity, in systemic sclerosis by the antioxidant epigallocatechin-3-gallate - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Dodecyl Gallate as a Stabilizer in Polymeric Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dodecyl gallate, the dodecyl ester of gallic acid, is a highly effective antioxidant and thermal stabilizer for a wide range of polymeric materials. Its utility is particularly noted in polyolefins, such as polyethylene (B3416737) and polypropylene, as well as in biodegradable polyesters like polylactide (PLA) and polyhydroxyalkanoates (PHA).[1][2][3] As a primary antioxidant, dodecyl gallate functions as a radical scavenger, interrupting the auto-oxidation cycle that leads to polymer degradation. This stabilizing action helps to preserve the mechanical properties, appearance, and service life of polymeric articles, especially during high-temperature processing and long-term use.[4] Dodecyl gallate's thermal stability allows it to withstand polymer processing temperatures, making it a viable and pro-ecological alternative to some conventional stabilizers.
Mechanism of Action
Dodecyl gallate's stabilizing effect is primarily attributed to its pyrogallol (B1678534) moiety, which possesses three hydroxyl groups on an aromatic ring.[5] This structure allows it to act as a potent chain-breaking antioxidant. During the oxidative degradation of polymers, highly reactive free radicals (R•, ROO•) are generated. Dodecyl gallate can donate hydrogen atoms from its hydroxyl groups to these radicals, neutralizing them and forming a stable phenoxy radical. This stable radical is resonance-stabilized and does not readily initiate new oxidation chains, thus terminating the degradation process. The long dodecyl chain enhances its compatibility with the polymer matrix.[5]
Caption: Mechanism of Dodecyl Gallate as a Radical Scavenger.
Quantitative Data Summary
The effectiveness of dodecyl gallate as a stabilizer has been quantified in various studies. The following tables summarize key performance data.
Table 1: Thermal Stability of Dodecyl Gallate
| Parameter | Value (°C) | Reference |
| Melting Range | 95 - 98 | [6] |
| 2% Mass Loss Temperature | 290 | |
| 20% Mass Loss Temperature (T20) | 318 | [2][3] |
| 50% Mass Loss Temperature (T50) | 353 |
Data obtained via Thermogravimetric Analysis (TGA).
Table 2: Effect of Dodecyl Gallate on the Oxidation Temperature of Biodegradable Polyesters
| Polymer | Additive (1 wt%) | Initial Oxidation Temp (°C) | Final Oxidation Temp (°C) | Reference |
| PLA | None | 240.2 | 258.4 | [3] |
| PLA | Lauryl Gallate | 253.2 | 269.8 | [3] |
| PHA | None | 225.4 | 244.1 | [3] |
| PHA | Lauryl Gallate | 236.8 | 255.3 | [3] |
Data obtained via Differential Scanning Calorimetry (DSC).
Table 3: Oxidation Induction Time (OIT) of LLDPE with Gallate Stabilizers
| Polymer | Additive | OIT (minutes at 200°C) | Reference |
| LLDPE | None | ~5 | [4] |
| LLDPE | Octyl Gallate (OG) | ~30 | [4] |
| LLDPE | Dodecyl Gallate (DG) | ~98 | [4] |
| LLDPE | Hexadecyl Gallate (HG) | ~70 | [4] |
Data obtained via Differential Scanning Calorimetry (DSC).
Experimental Protocols
Protocol 1: Incorporation of Dodecyl Gallate into Polymers via Extrusion
This protocol describes the preparation of polymer samples containing dodecyl gallate using a laboratory extruder.
Materials and Equipment:
-
Polymer granules (e.g., PLA, PHA, LLDPE)
-
Dodecyl gallate powder (≥99.0% purity)
-
Drying oven
-
Laboratory twin-screw extruder
-
Balance
Procedure:
-
Dry the polymer granules according to the manufacturer's specifications to remove moisture (e.g., for PLA and PHA, dry at 55°C for 12 hours).[2][3]
-
Weigh the required amount of dried polymer granules and dodecyl gallate powder to achieve the desired concentration (e.g., 1 part by weight of gallate).[2][3]
-
Physically mix the polymer granules and dodecyl gallate powder thoroughly in a container.
-
Set the temperature profile of the extruder zones. For example, for PLA, a temperature of 180°C can be used, and for PHA, 160°C.[2][3] The processing temperature for polyolefins like LLDPE is typically in the range of 180-230°C.[4]
-
Feed the mixture into the extruder hopper.
-
Collect the extruded polymer strand or film. For mechanical testing, samples can be prepared by injection molding or compression molding of the extruded material.
Caption: Workflow for Incorporating Dodecyl Gallate into Polymers.
Protocol 2: Determination of Oxidative Stability by Differential Scanning Calorimetry (DSC)
This protocol outlines the measurement of Oxidation Induction Time (OIT) or Oxidation Onset Temperature (OOT) to assess the effectiveness of dodecyl gallate.
Materials and Equipment:
-
Differential Scanning Calorimeter (DSC)
-
Polymer samples (with and without dodecyl gallate)
-
Aluminum DSC pans
-
Gases: High purity nitrogen and oxygen (or air)
Procedure for Oxidation Onset Temperature (OOT):
-
Accurately weigh 5-6 mg of the polymer sample into an open aluminum DSC crucible.[2]
-
Place the crucible in the DSC cell.
-
Heat the sample from ambient temperature (e.g., 0°C) to the polymer's processing temperature (e.g., 200°C) at a heating rate of 20°C/min under an inert nitrogen atmosphere.[2]
-
Hold the sample at this temperature for a few minutes to ensure thermal equilibrium.
-
Cool the sample back to a lower temperature (e.g., 0°C).[2]
-
Switch the purge gas from nitrogen to air or oxygen at a constant flow rate (e.g., 50 mL/min).[2]
-
Heat the sample at a constant rate (e.g., 10°C/min) until the exothermic oxidation peak is observed.[4]
-
The onset temperature of this exothermic peak is the OOT. A higher OOT indicates better thermal-oxidative stability.
Procedure for Isothermal Oxidation Induction Time (OIT):
-
Accurately weigh 5-10 mg of the polymer sample into an open aluminum DSC pan.
-
Place the pan in the DSC cell under a nitrogen atmosphere.
-
Heat the sample rapidly to a specified isothermal test temperature (e.g., 200°C for LLDPE) that is above the polymer's melting point.[4]
-
Allow the sample to equilibrate at the test temperature for a few minutes (e.g., 3 minutes).[4]
-
Switch the purge gas from nitrogen to oxygen at a constant flow rate (e.g., 50 mL/min).[4]
-
Record the heat flow as a function of time. The OIT is the time from the introduction of oxygen until the onset of the exothermic oxidation peak. A longer OIT signifies greater stability.
Caption: Workflow for Isothermal Oxidation Induction Time (OIT) Measurement.
Protocol 3: Accelerated Aging Studies
This section provides an overview of common accelerated aging protocols to evaluate the long-term stabilizing effect of dodecyl gallate.
A. Thermo-oxidative Aging:
-
Objective: To simulate long-term exposure to heat in the presence of air.
-
Procedure: Place polymer samples in a forced convection oven at an elevated temperature (e.g., 70°C).[2][3] Remove samples at predetermined time intervals (e.g., 100, 200, and 300 hours).[2][3]
-
Analysis: After aging, evaluate changes in mechanical properties (tensile strength, elongation at break), color, and chemical structure (e.g., using FTIR to monitor carbonyl group formation).
B. Weathering Aging (Xenon-Arc):
-
Objective: To simulate outdoor exposure to sunlight, heat, and moisture.
-
Apparatus: Use a Weather-Ometer with a xenon-arc lamp.
-
Procedure: Subject samples to alternating cycles of light and dark, with controlled temperature and humidity, and often with a water spray to simulate rain. A typical cycle might be:
-
Analysis: Evaluate changes in color, gloss, and mechanical properties at set intervals.
Conclusion
Dodecyl gallate is a versatile and effective stabilizer for various polymeric materials. Its strong antioxidant properties, derived from its gallate structure, allow it to significantly inhibit oxidative degradation, thereby extending the material's service life. The provided protocols offer standardized methods for incorporating and evaluating the performance of dodecyl gallate, enabling researchers and developers to optimize polymer formulations for enhanced stability.
References
- 1. researchgate.net [researchgate.net]
- 2. Biodegradable Polyester Materials Containing Gallates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Antioxidant activity of dodecyl gallate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fao.org [fao.org]
Application Notes and Protocols: Incorporation of Dodecyl Gallate into Edible Films and Coatings
For Researchers, Scientists, and Drug Development Professionals
Introduction
Edible films and coatings are thin layers of material applied to food products to extend their shelf life and improve their quality.[1] These films can act as barriers to moisture, oxygen, and solute migration, thereby preserving the food's texture, flavor, and nutritional value.[2] Incorporating active compounds like dodecyl gallate, a synthetic antioxidant, can further enhance the functionality of these films by providing antioxidant and antimicrobial properties.[3][4] Dodecyl gallate is an ester of dodecyl alcohol and gallic acid and is used as a food additive.[5] This document provides detailed application notes and protocols for the incorporation of dodecyl gallate into various edible film matrices.
Materials and Film Forming Solutions
Edible films are primarily composed of biopolymers, which can be broadly categorized into polysaccharides, proteins, and lipids.[4] The choice of biopolymer significantly influences the film's properties.
Table 1: Common Biopolymers for Edible Films and their General Properties.
| Biopolymer Category | Examples | General Properties |
| Polysaccharides | Chitosan (B1678972), Alginate, Pectin, Starch, Cellulose Derivatives | Good gas barrier properties, hydrophilic, generally require plasticizers to improve flexibility.[6][7] |
| Proteins | Whey Protein, Gelatin, Soy Protein, Corn Zein | Good mechanical properties, can form strong films, properties are pH-dependent.[8][9] |
| Lipids | Waxes (e.g., beeswax), Fatty Acids | Excellent moisture barrier properties, but can be brittle and opaque.[10] |
Experimental Protocols
Protocol for Preparation of Edible Films by Solvent Casting
The solvent casting method is a widely used technique for preparing edible films in a laboratory setting.[11][12] It involves dissolving the film-forming polymer in a suitable solvent, casting the solution onto a flat surface, and then drying to form a thin film.[13][14]
Materials:
-
Film-forming biopolymer (e.g., chitosan, whey protein)
-
Solvent (e.g., distilled water, dilute acetic acid for chitosan)
-
Plasticizer (e.g., glycerol)
-
Dodecyl gallate
-
Ethanol (B145695) (as a solvent for dodecyl gallate)
-
Casting surface (e.g., petri dish, glass plate)
-
Magnetic stirrer and hot plate
-
Drying oven or controlled environment chamber
Procedure:
-
Preparation of the Film-Forming Solution:
-
Dissolve the chosen biopolymer in the appropriate solvent with continuous stirring. For example, dissolve 2% (w/v) chitosan in a 1% (v/v) acetic acid solution.[15]
-
Add a plasticizer, such as glycerol (B35011) (e.g., 30% w/w of the biopolymer), to the solution and continue stirring until fully dissolved.
-
-
Incorporation of Dodecyl Gallate:
-
Prepare a stock solution of dodecyl gallate in ethanol (e.g., 10 mg/mL).
-
Add the desired volume of the dodecyl gallate stock solution to the film-forming solution to achieve the target concentration (e.g., 0.1%, 0.5%, 1.0% w/w of the biopolymer). Stir vigorously to ensure homogeneous dispersion.
-
-
Casting and Drying:
-
Film Conditioning:
-
Peel the dried film from the casting surface and condition it in a desiccator with a controlled relative humidity (e.g., 50% RH) for at least 48 hours before characterization.
-
dot
Caption: Workflow for edible film preparation by solvent casting.
Protocol for Characterization of Edible Films
The mechanical properties, including tensile strength (TS) and elongation at break (EAB), are crucial for determining the film's durability and flexibility.[17]
Apparatus:
-
Texture analyzer or universal testing machine
Procedure:
-
Cut the conditioned film samples into rectangular strips of specific dimensions (e.g., 10 mm x 50 mm).
-
Measure the thickness of each strip at several points using a digital micrometer.
-
Mount the strip in the grips of the testing machine.
-
Apply a tensile force at a constant speed until the film breaks.
-
Record the maximum force (for TS) and the elongation at the point of rupture (for EAB).
Calculations:
-
Tensile Strength (MPa) = (Maximum Force at Break) / (Cross-sectional Area of the Film)
-
Elongation at Break (%) = ((Final Length at Break - Initial Length) / Initial Length) x 100
Table 2: Expected Effects of Dodecyl Gallate on Mechanical Properties of Edible Films. Note: Specific quantitative data for dodecyl gallate is limited. The expected effects are based on the behavior of other phenolic compounds in edible films.
| Property | Expected Effect of Increasing Dodecyl Gallate Concentration | Rationale |
| Tensile Strength (TS) | May increase at low concentrations and decrease at higher concentrations. | At low concentrations, interactions between dodecyl gallate and the polymer matrix can increase film cohesion. At higher concentrations, it may disrupt the polymer network, leading to a decrease in strength.[18] |
| Elongation at Break (EAB) | May decrease. | The incorporation of a more rigid molecule like dodecyl gallate can reduce the flexibility of the polymer chains.[18] |
WVP is a critical parameter for food packaging as it indicates the film's ability to prevent moisture transfer.[16][19][20]
Apparatus:
-
Permeability cups
-
Desiccator with a saturated salt solution to maintain a specific relative humidity
-
Analytical balance
Procedure:
-
Place a desiccant (e.g., anhydrous calcium chloride) inside the permeability cup.
-
Seal the cup with the film sample, ensuring no leaks.
-
Place the sealed cup in a desiccator with a controlled high relative humidity environment (e.g., a saturated sodium chloride solution providing ~75% RH).
-
Weigh the cup at regular intervals over a specific period (e.g., 24 hours) to determine the rate of water vapor transmission through the film.
Calculation:
-
WVP is calculated using the weight gain of the cup over time, the film thickness, the film area, and the water vapor pressure difference across the film.[21]
Table 3: Expected Effects of Dodecyl Gallate on Water Vapor Permeability (WVP) of Edible Films.
| Property | Expected Effect of Increasing Dodecyl Gallate Concentration | Rationale |
| Water Vapor Permeability (WVP) | May decrease. | The hydrophobic dodecyl chain of dodecyl gallate can increase the tortuosity for water vapor diffusion and reduce the affinity of the film matrix for water molecules.[10] |
The antioxidant activity of the films can be evaluated using various assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[9]
Apparatus:
-
UV-Vis Spectrophotometer
Procedure:
-
Cut a known weight of the film sample and immerse it in a specific volume of a DPPH solution in methanol.
-
Incubate the mixture in the dark for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solution at a specific wavelength (e.g., 517 nm).
-
A decrease in absorbance indicates radical scavenging activity.
Calculation:
-
Radical Scavenging Activity (%) = ((Absorbance of Control - Absorbance of Sample) / Absorbance of Control) x 100
dot
Caption: Logical flow of antioxidant activity measurement.
The antimicrobial efficacy of the films can be tested against various foodborne pathogens using the agar (B569324) diffusion method.[9]
Apparatus:
-
Petri dishes with nutrient agar
-
Bacterial cultures (e.g., E. coli, S. aureus)
-
Incubator
Procedure:
-
Prepare a lawn of the target microorganism on the surface of the agar plate.
-
Place a circular disc of the edible film (of a specific diameter) on the inoculated agar surface.
-
Incubate the plates at the optimal growth temperature for the microorganism (e.g., 37°C for 24 hours).
-
Measure the diameter of the zone of inhibition (the clear area around the film disc where microbial growth is inhibited).
Table 4: Expected Antimicrobial Activity of Edible Films with Dodecyl Gallate.
| Microorganism Type | Expected Activity | Rationale |
| Gram-positive bacteria | Moderate to high | The phenolic structure of gallates is known to disrupt bacterial cell membranes and inhibit essential enzymes. |
| Gram-negative bacteria | Lower than Gram-positive | The outer membrane of Gram-negative bacteria can act as a barrier to the penetration of hydrophobic compounds like dodecyl gallate. |
| Fungi | Possible activity | Some phenolic compounds exhibit antifungal properties, though this needs to be specifically tested for dodecyl gallate in films. |
Safety and Regulatory Considerations
Dodecyl gallate is a permitted food additive in many regions.[3] However, it is important to note that it can be a strong sensitizer (B1316253) and direct skin contact should be avoided during handling.[3] There have been reports of allergic contact stomatitis and dermatitis associated with gallates.[22] Researchers and developers should consult the relevant food safety regulations for the intended market to ensure compliance regarding the maximum permissible levels of dodecyl gallate in food products.
Conclusion
The incorporation of dodecyl gallate into edible films and coatings presents a promising strategy for enhancing the preservation of food products. Its antioxidant and potential antimicrobial properties can contribute to extending shelf life and maintaining food quality. The protocols outlined in this document provide a framework for the development and characterization of such active packaging materials. Further research is warranted to establish specific quantitative relationships between dodecyl gallate concentration and the functional properties of various edible film matrices.
References
- 1. [PDF] Antimicrobial and Antioxidant Edible Films and Coatings in the Shelf-Life Improvement of Chicken Meat | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Antimicrobial and Antioxidant Edible Films and Coatings in the Shelf-Life Improvement of Chicken Meat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Solvent Casting Method for Oral Thin Film Preparation - Oral Thin Film - CD Formulation [formulationbio.com]
- 13. researchgate.net [researchgate.net]
- 14. Edible Film Casting Techniques and Materials and Their Utilization for Meat-Based Product Packaging - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Influence of chitosan concentration on mechanical and barrier properties of corn starch/chitosan films - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. uft-plovdiv.bg [uft-plovdiv.bg]
- 17. Physio-mechanical properties of an active chitosan film incorporated with montmorillonite and natural antioxidants extracted from pomegranate rind - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 22. The quantitative determination of the antioxidants propyl, octyl and dodecyl gallate in oils and fats - Analyst (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: Enhancing the Shelf Life of Oils and Fats with Dodecyl Gallate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The oxidative degradation of lipids is a primary cause of reduced shelf life in oils, fats, and fat-containing products, leading to rancidity, loss of nutritional value, and the formation of potentially toxic compounds. Dodecyl gallate (DG), the dodecyl ester of gallic acid, is a potent, fat-soluble antioxidant widely used in the food, cosmetic, and pharmaceutical industries to inhibit this deterioration.[1][2][3] Its efficacy stems from its chemical structure: a hydrophilic pyrogallol (B1678534) head that provides antioxidant activity and a hydrophobic 12-carbon tail that ensures excellent solubility in lipid matrices.[2][4]
These application notes provide a comprehensive overview of dodecyl gallate's mechanism of action, quantitative data on its efficacy, and detailed protocols for evaluating its performance in extending the shelf life of oils and fats.
Mechanism of Action: Interrupting Lipid Autoxidation
Dodecyl gallate functions as a primary or "chain-breaking" antioxidant.[2][4] It readily donates a hydrogen atom from one of its hydroxyl groups to lipid peroxyl radicals (ROO•). This action converts the highly reactive peroxyl radical into a more stable hydroperoxide (ROOH) and generates a stable antioxidant radical that does not propagate the oxidation chain, effectively terminating the cycle.
Caption: Lipid peroxidation cycle and its termination by Dodecyl Gallate.
Quantitative Analysis of Antioxidant Efficacy
The effectiveness of an antioxidant is typically measured by its ability to prolong the induction period of oxidation under accelerated conditions. The Rancimat method is a widely used automated test that measures the Oil Stability Index (OSI), which corresponds to the induction time before rapid oxidation occurs.[5][6]
The following table summarizes the comparative performance of various antioxidants in lard, a highly saturated animal fat with little natural antioxidant protection, as determined by the Rancimat method at 110°C.[6][7]
| Antioxidant Additive | Concentration | Mean Induction Time (Hours) | Antioxidative Index (AI)¹ |
| Control (Pure Lard) | N/A | 2.49 | 1.0 |
| Butylated Hydroxytoluene (BHT) | 0.02% | 6.18 | 2.5 |
| Butylated Hydroxyanisole (BHA) | 0.02% | 10.92 | 4.4 |
| Gallic Acid² | 0.02% | 37.84 | 15.2 |
¹ Antioxidative Index (AI) is calculated as the induction time of the sample with the antioxidant divided by the induction time of the control.[7] ² Gallic acid, the parent compound of dodecyl gallate, is shown here to demonstrate the high potency of the gallate functional group. Dodecyl gallate exhibits similar or superior performance in lipid systems due to its enhanced solubility.[1]
Applications in Oils and Fats
Due to its high lipophilicity, dodecyl gallate is particularly effective in stabilizing a wide range of products against oxidation.[8][9]
-
Edible Oils: Vegetable oils, especially those high in polyunsaturated fatty acids like soybean and sunflower oil, are prone to rapid oxidation.[10][11][12] Dodecyl gallate can significantly extend their shelf life.
-
Animal Fats: Rendered fats such as lard and tallow, which lack natural antioxidants, benefit greatly from the addition of dodecyl gallate to prevent rancidity.[6]
-
Processed Foods: It is used in margarine, shortening, fried snacks, and baked goods to maintain quality and flavor over time.[1][9]
-
Pharmaceuticals & Cosmetics: It protects formulations containing lipids and other oxidizable active ingredients from degradation.[2]
Experimental Protocols
Evaluating the efficacy of dodecyl gallate requires standardized methods to measure oxidative stability. The following protocols outline two key analyses: the Rancimat method for accelerated stability testing and Peroxide Value (PV) determination for measuring primary oxidation products.
Protocol 5.1: Oxidative Stability Determination by the Rancimat Method
Principle: The Rancimat method is an accelerated aging test that determines the induction time of an oil or fat sample.[13] A stream of air is passed through the sample, which is held at a constant high temperature (e.g., 100-120°C), accelerating oxidation.[5][13] Volatile secondary oxidation products, primarily organic acids, are carried by the air into a measuring vessel containing deionized water. The increase in the conductivity of this water is continuously monitored. The induction time is the point at which a rapid increase in conductivity occurs, signaling the end of the stability period.[5][14]
Apparatus and Reagents:
-
Rancimat Instrument (e.g., Metrohm 892 Professional Rancimat)
-
Reaction vessels and measuring vessels
-
Air pump
-
Analytical balance (± 0.1 mg)
-
Dodecyl Gallate
-
Oil/Fat sample (antioxidant-free for control)
-
Deionized water
Procedure:
-
Sample Preparation:
-
Control: Weigh 3.0 g (or the amount specified by the instrument manufacturer) of the pure oil/fat directly into a clean, dry reaction vessel.
-
Test Samples: Prepare a stock solution of dodecyl gallate in a suitable solvent or directly in the heated oil. Add the required amount to achieve the desired final concentration (e.g., 200 ppm). For solid fats, gently melt the fat (e.g., at 50-60°C) before mixing to ensure homogeneous distribution.[7] Weigh 3.0 g of the prepared mixture into a reaction vessel.
-
-
Instrument Setup:
-
Set the heating block to the desired temperature (e.g., 110°C).
-
Set the airflow rate (e.g., 20 L/h).
-
Fill a measuring vessel with 60 mL of deionized water and place the conductivity electrode into the vessel.
-
-
Measurement:
-
Place the reaction vessel into the heating block of the Rancimat.
-
Connect the tubing from the air source to the reaction vessel and from the reaction vessel to the measuring vessel.
-
Start the measurement using the instrument's software.
-
-
Data Analysis:
-
The software will automatically plot conductivity versus time and calculate the induction time (in hours), which is the inflection point of the curve.
-
Compare the induction times of the samples containing dodecyl gallate with the control.
-
Protocol 5.2: Peroxide Value (PV) Determination
Principle: The Peroxide Value (PV) is a measure of the concentration of peroxides and hydroperoxides (primary oxidation products) in an oil or fat.[15] The method is based on an iodometric titration where the peroxides in the sample oxidize potassium iodide (KI) to iodine (I₂). The amount of liberated iodine is then quantified by titration with a standardized sodium thiosulfate (B1220275) (Na₂S₂O₃) solution, using a starch indicator.[16]
Apparatus and Reagents:
-
Burette, 25 mL
-
Erlenmeyer flasks, 250 mL
-
Acetic acid-chloroform solvent (3:2 v/v)
-
Saturated potassium iodide (KI) solution (freshly prepared)
-
0.1 N Standardized sodium thiosulfate (Na₂S₂O₃) solution
-
1% Starch indicator solution
-
Deionized water
Procedure:
-
Sample Preparation: Weigh approximately 5.0 g of the oil/fat sample into a 250 mL Erlenmeyer flask.
-
Dissolution: Add 30 mL of the acetic acid-chloroform solvent to the flask and swirl to dissolve the sample completely.
-
Reaction: Add 0.5 mL of saturated KI solution. Stopper the flask, swirl for exactly one minute, and then immediately add 30 mL of deionized water.
-
Titration:
-
Begin titrating the liberated iodine with the 0.1 N Na₂S₂O₃ solution, swirling the flask continuously.
-
When the yellow iodine color has almost disappeared, add 0.5 mL of the 1% starch indicator solution. The solution will turn a dark blue-black color.
-
Continue the titration drop by drop, with vigorous swirling, until the blue color completely disappears. Record the volume of titrant used (S).
-
-
Blank Determination: Perform a blank titration using all reagents except for the oil sample. Record the volume of titrant used (B).
-
Calculation:
-
Calculate the Peroxide Value using the following formula: PV (meq/kg) = [(S - B) × N × 1000] / W Where:
-
S = Volume of Na₂S₂O₃ solution for the sample (mL)
-
B = Volume of Na₂S₂O₃ solution for the blank (mL)
-
N = Normality of the Na₂S₂O₃ solution
-
W = Weight of the sample (g)
-
-
Visualizing the Experimental Workflow and Synergy
A structured experimental design is crucial for accurately assessing an antioxidant's performance.
Caption: Workflow for evaluating the shelf-life extension by Dodecyl Gallate.
Dodecyl gallate can also be used with other antioxidants, such as BHA or BHT, to achieve synergistic effects, where the combined protective effect is greater than the sum of the individual effects.[9]
Caption: Logical diagram illustrating the concept of antioxidant synergy.
Conclusion
Dodecyl gallate is a highly effective and versatile antioxidant for extending the shelf life of oils, fats, and lipid-containing products. Its fat-soluble nature and potent chain-breaking mechanism make it a superior choice for preventing oxidative rancidity. The protocols and data presented here provide a framework for researchers and scientists to effectively evaluate and implement dodecyl gallate to enhance product stability and quality.
References
- 1. taylorfrancis.com [taylorfrancis.com]
- 2. researchgate.net [researchgate.net]
- 3. food.gov.uk [food.gov.uk]
- 4. Antioxidant activity of dodecyl gallate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. btsa.com [btsa.com]
- 6. eastman.com [eastman.com]
- 7. metrohm.com [metrohm.com]
- 8. The quantitative determination of the antioxidants propyl, octyl and dodecyl gallate in oils and fats - Analyst (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Increasing the oxidative stability of soybean oil through fortification with antioxidants - White Rose Research Online [eprints.whiterose.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. omicsonline.org [omicsonline.org]
- 13. metrohm.com [metrohm.com]
- 14. lcms.cz [lcms.cz]
- 15. questjournals.org [questjournals.org]
- 16. landreclamationjournal.usamv.ro [landreclamationjournal.usamv.ro]
Application Notes: In Vitro Anticancer Properties of Dodecyl Gallate
Introduction
Dodecyl gallate (DG), the dodecyl ester of gallic acid, is a lipophilic compound with demonstrated antioxidant and antiproliferative properties.[1][2][3] Its structure, featuring a hydrophilic pyrogallol (B1678534) group and a lipophilic dodecyl chain, allows it to interact with and disrupt cellular membranes, contributing to its biological activity.[1][4] In vitro studies have established that dodecyl gallate exerts cytotoxic effects on various cancer cell lines, primarily through the induction of apoptosis, cell cycle arrest, and oxidative stress.[5][6] It shows promise as a potential chemotherapeutic agent, exhibiting low toxicity to normal cells while effectively targeting tumor cells.[1][4]
Mechanism of Action
Dodecyl gallate's anticancer activity is multifactorial, involving the modulation of several key cellular processes:
-
Induction of Apoptosis: DG is a potent inducer of apoptosis in cancer cells.[1][5] It activates both the intrinsic (mitochondrial) and extrinsic apoptotic pathways. Key events include the disruption of the mitochondrial membrane potential, an increased Bax/Bcl-2 ratio which favors apoptosis, and the subsequent activation of initiator caspase-8 and executioner caspase-3.[1][5][6] This cascade culminates in the cleavage of poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[1][6] Furthermore, DG has been shown to decrease the expression of inhibitor of apoptosis protein (IAP) family members, such as survivin and X-linked inhibitor of apoptosis protein (XIAP).[1][7]
-
Cell Cycle Arrest: Dodecyl gallate has been observed to inhibit cancer cell proliferation by inducing cell cycle arrest. In human osteosarcoma (MG-63) cells, treatment with DG leads to a significant increase in the cell population in the S phase.[1][6] In other cell lines, such as MCF-7 breast cancer cells, it has been reported to cause arrest in the G1 phase.[1] This disruption of the normal cell cycle progression prevents cancer cells from dividing and proliferating.
-
Oxidative Stress and Membrane Damage: The compound promotes cellular oxidative stress, contributing to its cytotoxic effects.[5] The lipophilic nature of the dodecyl chain facilitates its incorporation into cellular and organellar membranes, where it can disrupt membrane fluidity and integrity.[4] This can lead to lysosomal and mitochondrial dysfunction, further promoting cell death.[4][5]
Data Presentation: Cytotoxicity of Dodecyl Gallate
The following tables summarize the half-maximal inhibitory concentration (IC50) values of dodecyl gallate in various cancer cell lines as reported in in vitro studies.
Table 1: IC50 Values of Dodecyl Gallate in Human Osteosarcoma (MG-63) Cells
| Time Point | IC50 (µM) | Citation |
| 24 h | 31.15 | [1][6] |
| 48 h | 10.66 | [1][6] |
| 72 h | 9.06 | [1][6] |
Table 2: IC50 Values of Dodecyl Gallate in Other Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| WEHI-231 | Mouse B cell lymphoma | 0.8 | [3] |
| Daudi | Human lymphoma | 1.4 | [3] |
| HT-29 | Human colon cancer | 17.0 | [3] |
Mandatory Visualizations
Caption: Workflow for determining cell viability using the MTT assay.
Caption: Simplified signaling pathway of dodecyl gallate-induced apoptosis.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of dodecyl gallate on cancer cells by measuring metabolic activity.
Materials:
-
Cancer cell line (e.g., MG-63)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Dodecyl Gallate (DG) stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium.[8] Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of dodecyl gallate from the stock solution in culture medium. Replace the medium in each well with 100 µL of medium containing various concentrations of DG (e.g., 6.25 to 100 µM).[1] Include a vehicle control (medium with DMSO, concentration not exceeding 0.1%) and a no-treatment control.
-
Incubation: Incubate the plates for desired time periods (e.g., 24, 48, or 72 hours).[1]
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[9]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[9] Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the control group. Plot a dose-response curve to determine the IC50 value, which is the concentration of DG that inhibits cell growth by 50%.[10]
Apoptosis Assay (Annexin V-FITC and Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell line
-
Dodecyl Gallate
-
6-well culture plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer (provided with the kit)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of dodecyl gallate (e.g., 10, 20, 40 µM) for 24 hours.[1]
-
Cell Harvesting: Harvest the cells (both adherent and floating) by trypsinization, followed by centrifugation.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cells.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle phase distribution by flow cytometry.
Materials:
-
Cancer cell line
-
Dodecyl Gallate
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
70% Ethanol (B145695) (ice-cold)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat with various concentrations of dodecyl gallate for 24 hours as described previously.[1]
-
Cell Harvesting: Collect all cells and wash with PBS.
-
Fixation: Resuspend the cell pellet and fix by adding ice-cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples using a flow cytometer. The DNA content will be used to generate a histogram representing the percentage of cells in the Sub-G1, G0/G1, S, and G2/M phases of the cell cycle.[1]
Western Blot Analysis for Apoptosis-Related Proteins
This protocol is for detecting changes in the expression levels of key proteins involved in the apoptotic pathway.
Materials:
-
Treated cell lysates
-
Protein lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-caspase-3, anti-PARP, anti-Bax, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Protein Extraction: Lyse the treated cells with lysis buffer, incubate on ice, and centrifuge to collect the supernatant containing total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection: After further washing, add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. Use β-actin as a loading control to normalize protein levels.[6]
References
- 1. Dodecyl gallate induces apoptosis by upregulating the caspase-dependent apoptotic pathway and inhibiting the expression of anti-apoptotic Bcl-2 family proteins in human osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antioxidant activity of dodecyl gallate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dodecyl Gallate - Biochemicals - CAT N°: 31401 [bertin-bioreagent.com]
- 4. researchgate.net [researchgate.net]
- 5. Octyl and dodecyl gallates induce oxidative stress and apoptosis in a melanoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Dodecyl gallate induces apoptosis by upregulating the caspase-dep...: Ingenta Connect [ingentaconnect.com]
- 8. ijper.org [ijper.org]
- 9. mdpi.com [mdpi.com]
- 10. Prenylated Flavonoids with Selective Toxicity against Human Cancers [mdpi.com]
Dodecyl Gallate: A Potent Antioxidant for Mitigating Oxidative Stress in Cell Cultures
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Dodecyl gallate, the dodecyl ester of gallic acid, is a lipophilic antioxidant compound with significant potential for protecting cultured cells from oxidative stress. Its amphipathic nature allows for effective incorporation into cellular membranes, where it can counteract the damaging effects of reactive oxygen species (ROS). These application notes provide a comprehensive overview of dodecyl gallate's role in preventing oxidative stress, including its mechanisms of action, quantitative data on its efficacy, and detailed protocols for its application and evaluation in cell culture systems.
Dodecyl gallate exhibits a dual antioxidant capacity, acting as both a chain-breaking antioxidant that directly scavenges free radicals and a preventive antioxidant.[1] Its pyrogallol (B1678534) moiety is key to its radical-scavenging activity, while the hydrophobic dodecyl chain enhances its association with cellular and mitochondrial membranes, contributing to its protective effects against lipid peroxidation.[1][2] Notably, dodecyl gallate has been shown to inhibit xanthine (B1682287) oxidase, an enzyme responsible for generating superoxide (B77818) radicals.[1][2]
Mechanism of Action
Dodecyl gallate combats oxidative stress through a multi-faceted approach:
-
Direct ROS Scavenging: The three hydroxyl groups on the gallate moiety readily donate hydrogen atoms to neutralize a variety of free radicals.
-
Enzyme Inhibition: It acts as a noncompetitive inhibitor of xanthine oxidase, reducing the production of superoxide anions.[1]
-
Mitochondrial Protection: Its lipophilic nature allows it to accumulate in mitochondrial membranes, protecting against lipid peroxidation and preserving mitochondrial function, a major source of cellular ROS.[1]
-
Modulation of Endogenous Antioxidant Defenses: Dodecyl gallate is thought to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of the antioxidant response. This leads to the increased expression of a suite of cytoprotective genes, including antioxidant enzymes.
Quantitative Data
The antioxidant efficacy of dodecyl gallate has been quantified in various studies. The following tables summarize key findings.
| Parameter | Value | Assay/Model System | Reference |
| IC50 (DPPH Radical Scavenging) | 38 ± 2 µM | 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay | [2] |
| Xanthine Oxidase Inhibition | Noncompetitive inhibitor | Lineweaver-Burk plot analysis | [1] |
| Treatment Group | Thiobarbituric Acid Reactive Substances (TBARS) Level (nmol/mg protein) | Glutathione (GSH) Level (µg/mg protein) | Catalase Activity (U/mg protein) | Glutathione Peroxidase (GPx) Activity (U/mg protein) | Glutathione Reductase (GR) Activity (U/mg protein) | Glutathione S-Transferase (GST) Activity (U/mg protein) | Reference |
| Control | 1.5 ± 0.1 | 6.0 ± 0.3 | 2.0 ± 0.1 | 0.8 ± 0.05 | 0.4 ± 0.02 | 0.25 ± 0.02 | [3] |
| CCl4-treated | 3.0 ± 0.2 | 3.0 ± 0.2 | 1.2 ± 0.1 | 0.4 ± 0.03 | 0.2 ± 0.01 | 0.15 ± 0.01 | [3] |
| CCl4 + Dodecyl Gallate (100 mg/kg) | 1.8 ± 0.1 | 5.5 ± 0.3 | 1.3 ± 0.1 | 0.7 ± 0.04 | 0.35 ± 0.02 | 0.22 ± 0.02 | [3] |
Data are presented as mean ± S.E.M. and have been adapted from the source. This study was conducted in a rat model of CCl4-induced hepatotoxicity, and the results are indicative of dodecyl gallate's in vivo antioxidant effects.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the role of dodecyl gallate in preventing oxidative stress in cell cultures.
Protocol 1: Assessment of Intracellular ROS using 2',7'-Dichlorofluorescin Diacetate (DCFH-DA)
This protocol describes the measurement of intracellular ROS levels in cultured cells treated with dodecyl gallate and an oxidative stressor.
Materials:
-
Cell line of choice (e.g., HepG2, SH-SY5Y)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Dodecyl gallate (stock solution in DMSO)
-
Oxidative stressor (e.g., hydrogen peroxide (H₂O₂), menadione)
-
2',7'-Dichlorofluorescin diacetate (DCFH-DA) stock solution (e.g., 10 mM in DMSO)
-
Black 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed cells in a black 96-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Dodecyl Gallate Pre-treatment: The next day, remove the culture medium and replace it with fresh medium containing various concentrations of dodecyl gallate (e.g., 1, 5, 10, 25, 50 µM). Include a vehicle control (DMSO). Incubate for a predetermined time (e.g., 12-24 hours).
-
Induction of Oxidative Stress: Prepare fresh dilutions of the oxidative stressor (e.g., H₂O₂) in serum-free medium. After the dodecyl gallate pre-treatment, remove the medium, wash the cells gently with PBS, and add the stressor-containing medium. Incubate for a time determined by preliminary experiments to induce a significant increase in ROS (e.g., 1-3 hours).
-
DCFH-DA Staining: Prepare a working solution of DCFH-DA (e.g., 10 µM) in serum-free medium. After the stressor incubation, remove the medium and wash the cells once with warm PBS. Add the DCFH-DA working solution to each well and incubate for 30 minutes at 37°C in the dark.
-
Fluorescence Measurement: After incubation, wash the cells twice with PBS to remove excess probe. Add 100 µL of PBS to each well. Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~530 nm.
-
Data Analysis: Express the results as a percentage of the control (untreated cells) or as relative fluorescence units (RFU).
Protocol 2: Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1
This protocol details the use of the ratiometric dye JC-1 to assess mitochondrial health following treatment with dodecyl gallate and an oxidative insult.
Materials:
-
Cell line of choice
-
Complete cell culture medium
-
PBS
-
Dodecyl gallate
-
Oxidative stressor
-
JC-1 (5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolylcarbocyanine iodide) stock solution (e.g., 5 mg/mL in DMSO)
-
Black 96-well microplate or flow cytometry tubes
-
Fluorescence microscope, microplate reader, or flow cytometer
Procedure:
-
Cell Treatment: Seed and treat cells with dodecyl gallate and an oxidative stressor as described in Protocol 1.
-
JC-1 Staining: Prepare a JC-1 working solution (e.g., 2 µM) in complete culture medium. Remove the medium from the treated cells and add the JC-1 working solution. Incubate for 15-30 minutes at 37°C in a CO₂ incubator.[4][5]
-
Washing:
-
Analysis:
-
Fluorescence Microscopy: Observe the cells under a fluorescence microscope using filters for green (FITC) and red (TRITC/Rhodamine) fluorescence. Healthy cells will exhibit red mitochondrial staining (J-aggregates), while apoptotic or stressed cells will show green cytoplasmic fluorescence (JC-1 monomers).[4]
-
Fluorescence Plate Reader: Measure the fluorescence intensity for J-aggregates (red) at Ex/Em = ~560/595 nm and JC-1 monomers (green) at Ex/Em = ~485/535 nm.[4][5]
-
Flow Cytometry: Analyze the cells using a flow cytometer with 488 nm excitation. Collect green fluorescence in the FL1 channel and red fluorescence in the FL2 channel.[4][5]
-
-
Data Analysis: Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio indicates mitochondrial depolarization and increased oxidative stress.
Protocol 3: Western Blot Analysis of Nrf2 and its Target Gene HO-1
This protocol outlines the procedure for assessing the activation of the Nrf2 pathway by dodecyl gallate.
Materials:
-
Cell line of choice
-
Complete cell culture medium
-
PBS
-
Dodecyl gallate
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-Nrf2, anti-HO-1, anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with various concentrations of dodecyl gallate for a predetermined time (e.g., 6, 12, or 24 hours). After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate the protein samples on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibodies (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the expression of Nrf2 and HO-1 to the loading control. An increase in the nuclear localization of Nrf2 and the expression of HO-1 indicates activation of the pathway.
Visualizations
Signaling Pathway
Caption: Dodecyl gallate's antioxidant signaling pathway.
Experimental Workflow
Caption: General experimental workflow.
Logical Relationship
Caption: Dual roles of dodecyl gallate.
References
- 1. Antioxidant activity of dodecyl gallate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Gallic Acid and Dodecyl Gallate Prevents Carbon Tetrachloride-Induced Acute and Chronic Hepatotoxicity by Enhancing Hepatic Antioxidant Status and Increasing p53 Expression [jstage.jst.go.jp]
- 4. benchchem.com [benchchem.com]
- 5. 101.200.202.226 [101.200.202.226]
- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]
Application Notes and Protocols: Dodecyl Gallate as a Pharmaceutical Preservative
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dodecyl gallate (also known as lauryl gallate) is the ester of dodecanol (B89629) and gallic acid. It is a multifunctional excipient used in the pharmaceutical industry primarily for its antioxidant and antimicrobial properties.[1][2] Its lipophilic nature, due to the C12 alkyl chain, allows for effective incorporation into lipid-based and emulsion formulations, where it helps to prevent the oxidative degradation of active pharmaceutical ingredients (APIs) and protect against microbial contamination.[3][4] These application notes provide detailed information and experimental protocols for researchers and formulation scientists on the use of dodecyl gallate as a preservative in pharmaceutical products.
Dodecyl gallate functions as a potent chain-breaking and preventive antioxidant.[3][4] Its pyrogallol (B1678534) moiety effectively scavenges free radicals, thereby inhibiting oxidative chain reactions that can degrade sensitive APIs.[3] Additionally, dodecyl gallate exhibits antimicrobial activity, particularly against Gram-positive bacteria, by inhibiting the bacterial membrane respiratory chain.[1][3]
Physicochemical Properties
| Property | Value | Reference |
| Chemical Name | Dodecyl 3,4,5-trihydroxybenzoate | [3] |
| Synonyms | Lauryl gallate, E312 | [5] |
| CAS Number | 1166-52-5 | |
| Molecular Formula | C₁₉H₃₀O₅ | |
| Molecular Weight | 338.44 g/mol | |
| Appearance | White or creamy-white crystalline powder | |
| Solubility | Insoluble in water; freely soluble in ethanol (B145695) and ether | |
| Melting Point | 95-98 °C |
Applications in Pharmaceuticals
Dodecyl gallate is utilized in a variety of pharmaceutical formulations to enhance stability and prevent microbial growth. Its applications include:
-
Topical Preparations: In creams, lotions, and ointments, it protects oils and fats from rancidity and acts as a preservative.[6]
-
Oral Liquids: It can be used in emulsions and suspensions to prevent the oxidation of APIs.
-
Parenteral Formulations: In lipid emulsions for parenteral nutrition, it can serve as an antioxidant.
Quantitative Data
Antimicrobial Efficacy
The Minimum Inhibitory Concentration (MIC) is a key indicator of a preservative's antimicrobial potency. The table below summarizes reported MIC values for dodecyl gallate against various microorganisms.
| Microorganism | Type | MIC (µg/mL) | Reference |
| Staphylococcus aureus | Gram-positive bacteria | 12.5 | [7] |
| Methicillin-resistant Staphylococcus aureus (MRSA) | Gram-positive bacteria | 15.6 | [8] |
| Bacillus subtilis | Gram-positive bacteria | 0.06 mg/mL | [7] |
| Bacillus cereus | Gram-positive bacteria | 0.06 mg/mL | [7] |
Antioxidant Activity
The antioxidant activity of dodecyl gallate has been demonstrated through various assays. For instance, it competitively inhibits uric acid formation by xanthine (B1682287) oxidase, a source of reactive oxygen species.[9]
| Assay | Activity | Reference |
| Xanthine Oxidase Inhibition (Uric Acid Formation) | Competitive inhibitor | [3][9] |
| Xanthine Oxidase Inhibition (Superoxide Anion Generation) | Noncompetitive inhibitor | [3] |
Experimental Protocols
Protocol 1: Preservative Efficacy Testing (PET) for a Topical Cream
This protocol is adapted from the USP <51> Antimicrobial Effectiveness Test and is suitable for evaluating the preservative efficacy of dodecyl gallate in a topical cream formulation.[7][9][10][11]
1. Materials:
-
Topical cream formulation containing a specified concentration of dodecyl gallate (e.g., 0.1% w/w).
-
Control cream (same formulation without dodecyl gallate).
-
Test microorganisms (ATCC strains):
-
Staphylococcus aureus (ATCC 6538)
-
Pseudomonas aeruginosa (ATCC 9027)
-
Escherichia coli (ATCC 8739)
-
Candida albicans (ATCC 10231)
-
Aspergillus brasiliensis (ATCC 16404)
-
-
Sterile saline (0.9% NaCl).
-
Soybean-Casein Digest Agar (B569324) (SCDA) for bacteria.
-
Sabouraud Dextrose Agar (SDA) for fungi.
-
Neutralizing broth (e.g., D/E Neutralizing Broth).
-
Sterile containers.
2. Procedure:
-
Preparation of Inoculum: Culture each microorganism on the appropriate agar. Harvest the cultures and suspend in sterile saline to achieve a concentration of approximately 1 x 10⁸ CFU/mL.
-
Inoculation: Divide the cream (with and without dodecyl gallate) into separate sterile containers for each test microorganism. Inoculate each container with the respective microbial suspension to achieve a final concentration of between 1 x 10⁵ and 1 x 10⁶ CFU/mL. The volume of the inoculum should be between 0.5% and 1.0% of the volume of the product.[12]
-
Incubation: Store the inoculated containers at 20-25°C for 28 days.[11][12]
-
Sampling and Plating: At specified intervals (0, 7, 14, and 28 days), withdraw a 1g aliquot from each container.[9] Disperse the aliquot in 9 mL of neutralizing broth and perform serial dilutions. Plate the dilutions onto the appropriate agar in duplicate.
-
Enumeration: Incubate the plates at the appropriate temperature and duration. Count the number of colonies and calculate the CFU/g for each time point.
-
Evaluation: Determine the log reduction in viable microorganisms from the initial count. Compare the results against the USP <51> acceptance criteria for topical products (Category 2).[9]
Acceptance Criteria (USP <51> Category 2):
-
Bacteria: Not less than a 2.0 log reduction from the initial count at 14 days, and no increase from the 14-day count at 28 days.
-
Yeast and Molds: No increase from the initial calculated count at 14 and 28 days.
Protocol 2: Stability-Indicating HPLC-UV Method for Dodecyl Gallate in a Pharmaceutical Cream
This protocol outlines the development and validation of a stability-indicating HPLC-UV method for the quantification of dodecyl gallate in a cream formulation, based on general principles for such assays.[13][14][15][16]
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A system with a UV detector, autosampler, and column oven.
-
Column: C18 column (e.g., 150 x 4.6 mm, 5 µm).[13]
-
Mobile Phase: A gradient of acetonitrile (B52724) and 0.1% acetic acid in water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 276 nm.[5]
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
2. Preparation of Solutions:
-
Standard Stock Solution: Accurately weigh and dissolve dodecyl gallate in methanol (B129727) to prepare a stock solution of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to create a calibration curve (e.g., 1-100 µg/mL).
-
Sample Preparation:
-
Accurately weigh about 1g of the cream into a centrifuge tube.
-
Add 10 mL of methanol and vortex for 5 minutes to disperse the cream.
-
Heat in a water bath at 60°C for 10 minutes to melt the cream base.
-
Centrifuge at 4000 rpm for 15 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
3. Method Validation (as per ICH Q2(R1) guidelines):
-
Specificity: Perform forced degradation studies (acid, base, oxidation, heat, and photolysis) on the drug substance and the cream. The method should be able to separate the dodecyl gallate peak from any degradation products and excipients.
-
Linearity: Analyze the working standard solutions in triplicate. Plot the peak area against concentration and determine the correlation coefficient (should be >0.999).[13]
-
Accuracy: Perform recovery studies by spiking the placebo cream with known concentrations of dodecyl gallate (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98-102%.
-
Precision: Assess repeatability (intra-day) and intermediate precision (inter-day) by analyzing six replicate samples. The relative standard deviation (RSD) should be less than 2%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.
Protocol 3: In Vitro Dermal Sensitization Assessment - Direct Peptide Reactivity Assay (DPRA)
Given that dodecyl gallate is a known skin sensitizer (B1316253), this in vitro protocol, based on the OECD Test Guideline 442C, can be used to assess its skin sensitization potential.[2][17][18]
1. Principle: The DPRA is an in chemico method that quantifies the reactivity of a test chemical with synthetic peptides containing either cysteine or lysine (B10760008). Peptide depletion is measured by HPLC-UV.
2. Materials:
-
Dodecyl gallate.
-
Cysteine-containing peptide (Ac-RFAACAA-COOH).
-
Lysine-containing peptide (Ac-RFAAKAA-COOH).
-
Acetonitrile.
-
Phosphate buffer.
-
HPLC system with UV detector.
3. Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of dodecyl gallate in a suitable solvent (e.g., acetonitrile).
-
Prepare stock solutions of the cysteine and lysine peptides in the appropriate buffer.
-
-
Incubation:
-
Mix the dodecyl gallate solution with each peptide solution in separate vials.
-
Incubate for 24 hours at 25°C.[17]
-
-
HPLC Analysis:
-
After incubation, analyze the samples by HPLC to determine the remaining concentration of each peptide.
-
Use a calibration curve of the respective peptides for quantification.
-
-
Calculation:
-
Calculate the percent peptide depletion for both cysteine and lysine peptides.
-
The mean of cysteine and lysine depletion is used to classify the substance.
-
4. Prediction Model:
-
Minimal reactivity (Low): Mean peptide depletion < 6.38%.
-
Low reactivity: 6.38% ≤ Mean peptide depletion < 22.62%.
-
Moderate reactivity: 22.62% ≤ Mean peptide depletion < 42.47%.
-
High reactivity: Mean peptide depletion ≥ 42.47%.
Signaling Pathways and Mechanisms of Action
Antioxidant Mechanism: Free Radical Scavenging
Dodecyl gallate's antioxidant activity is primarily due to its ability to donate a hydrogen atom from one of its hydroxyl groups to a free radical, thereby neutralizing it. This process is known as hydrogen atom transfer (HAT).
Caption: Free radical scavenging by dodecyl gallate via hydrogen atom transfer.
Antimicrobial Mechanism: Inhibition of Bacterial Respiratory Chain
Dodecyl gallate inhibits the bacterial membrane respiratory chain, specifically targeting enzymes like NADH oxidase. This disrupts the electron transport chain, leading to a decrease in ATP production and ultimately bacterial cell death.[3]
Caption: Inhibition of the bacterial electron transport chain by dodecyl gallate.
Conclusion
Dodecyl gallate is a versatile excipient that can serve as both an antioxidant and an antimicrobial preservative in pharmaceutical formulations. Its efficacy is dependent on the formulation type, concentration, and the specific microbial and oxidative challenges. The protocols provided herein offer a framework for evaluating its performance and ensuring the stability and safety of pharmaceutical products. Due to its potential as a skin sensitizer, careful consideration and appropriate safety assessments are necessary, particularly for topical applications.
References
- 1. Gallates – toxicological data and a pilot study on the prevalence of contact sensitization [pharmacia.pensoft.net]
- 2. Dodecyl gallate, permitted in food, is a strong sensitizer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Non-antibiotic antibacterial activity of dodecyl gallate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antioxidant activity of dodecyl gallate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sphinxsai.com [sphinxsai.com]
- 6. drugfuture.com [drugfuture.com]
- 7. njccwei.com [njccwei.com]
- 8. finesi.it [finesi.it]
- 9. Preservative Efficacy Testing USP 51 | PET | AET [aatestlabs.com]
- 10. microchemlab.com [microchemlab.com]
- 11. Preservative Efficacy Testing: USP 51 Vs. PCPC | Consumer Product Testing Company [cptclabs.com]
- 12. silverstreammed.com [silverstreammed.com]
- 13. A stability indicating RP-HPLC-UV assay method for the simultaneous determination of hydroquinone, tretinoin, hydrocortisone, butylated hydroxytoluene and parabens in pharmaceutical creams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. ricerca.unich.it [ricerca.unich.it]
- 17. cir-safety.org [cir-safety.org]
- 18. espace.library.uq.edu.au [espace.library.uq.edu.au]
Application Notes and Protocols for the Electrochemical Study of Dodecyl Gallate Oxidation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for studying the oxidation of dodecyl gallate using various electrochemical techniques. Dodecyl gallate, an ester of gallic acid and dodecanol, is a widely used antioxidant in the food, cosmetic, and pharmaceutical industries. Understanding its oxidation mechanism and electrochemical behavior is crucial for evaluating its antioxidant capacity, stability, and potential interactions in various formulations.
Introduction to Electrochemical Methods for Antioxidant Analysis
Electrochemical methods offer a sensitive, rapid, and cost-effective approach to studying the redox behavior of antioxidant compounds like dodecyl gallate. These techniques are based on measuring the current or potential changes at an electrode surface resulting from the oxidation or reduction of the analyte. The primary methods covered in these notes are Cyclic Voltammetry (CV), Differential Pulse Voltammetry (DPV), and Electrochemical Impedance Spectroscopy (EIS).
The electrochemical oxidation of dodecyl gallate is an irreversible process that is controlled by diffusion. The oxidation process involves the hydroxyl groups on the gallate moiety.[1]
Data Presentation: Electrochemical Parameters of Dodecyl Gallate
The following table summarizes the key quantitative data obtained from the electrochemical analysis of dodecyl gallate. It is important to note that the available literature on the comprehensive electrochemical parameters for dodecyl gallate is limited, and the presented data is primarily from a single study. Further research is encouraged to build a more extensive database.
| Parameter | Value | Technique | Electrode | Electrolyte | Reference |
| Half-wave Potential (E1/2) - Step 1 | 1.12 V | Cyclic Voltammetry (CV) | Platinum | 0.1 mol/L (C4H9)4NClO4 in acetonitrile | |
| Half-wave Potential (E1/2) - Step 2 | 1.68 V | Cyclic Voltammetry (CV) | Platinum | 0.1 mol/L (C4H9)4NClO4 in acetonitrile | |
| Half-wave Potential (E1/2) - Step 3 | 2.12 V | Cyclic Voltammetry (CV) | Platinum | 0.1 mol/L (C4H9)4NClO4 in acetonitrile |
Experimental Protocols
General Setup and Reagents
-
Potentiostat/Galvanostat: A standard electrochemical workstation capable of performing CV, DPV, and EIS.
-
Electrochemical Cell: A three-electrode cell configuration.
-
Working Electrode: A glassy carbon electrode (GCE) is recommended for its wide potential window and chemical inertness. A platinum electrode can also be used.
-
Reference Electrode: Silver/silver chloride (Ag/AgCl) or a saturated calomel (B162337) electrode (SCE).
-
Counter (Auxiliary) Electrode: A platinum wire or graphite (B72142) rod.
-
Reagents: Dodecyl gallate (analytical grade), ethanol (B145695) (for sample preparation), and supporting electrolyte (e.g., 0.1 M phosphate (B84403) buffer solution (PBS) or as specified in the protocols). All solutions should be prepared with high-purity deionized water.
Protocol 1: Cyclic Voltammetry (CV) of Dodecyl Gallate
Cyclic voltammetry is a powerful technique for investigating the redox properties of a compound.[2] It involves scanning the potential of a working electrode linearly with time between two set points and measuring the resulting current.
Objective: To determine the oxidation potential and study the reversibility of dodecyl gallate oxidation.
Procedure:
-
Electrode Preparation:
-
Polish the glassy carbon electrode with 0.3 and 0.05 µm alumina (B75360) slurry on a polishing cloth for 5 minutes each.
-
Rinse the electrode thoroughly with deionized water and then sonicate in ethanol and deionized water for 2 minutes each to remove any residual alumina particles.
-
Activate the electrode by cycling the potential in the supporting electrolyte (e.g., 0.1 M PBS) for several cycles until a stable voltammogram is obtained.[3]
-
-
Sample Preparation:
-
Prepare a stock solution of dodecyl gallate (e.g., 10 mM) by dissolving the required amount in ethanol.[4]
-
Prepare the working solution by diluting the stock solution in the supporting electrolyte to the desired concentration (e.g., 1 mM).
-
-
Electrochemical Measurement:
-
Assemble the three-electrode cell with the prepared working, reference, and counter electrodes in the dodecyl gallate working solution.
-
De-aerate the solution by purging with high-purity nitrogen gas for at least 10 minutes to remove dissolved oxygen. Maintain a nitrogen atmosphere over the solution during the experiment.[5]
-
Set the CV parameters on the potentiostat software. A typical starting point for dodecyl gallate analysis is:
-
Initial Potential: 0.0 V
-
Vertex Potential 1: +1.5 V
-
Vertex Potential 2: 0.0 V
-
Scan Rate: 100 mV/s
-
-
Run the cyclic voltammogram for at least three cycles to ensure a stable response.
-
Record the voltammogram and analyze the data to determine the anodic peak potential (Epa) and peak current (Ipa).
-
To investigate the scan rate dependence, vary the scan rate (e.g., from 10 to 500 mV/s).
-
Protocol 2: Differential Pulse Voltammetry (DPV) of Dodecyl Gallate
DPV is a more sensitive technique than CV and is well-suited for quantitative analysis.[6] It involves applying a series of potential pulses superimposed on a linear potential ramp.
Objective: To achieve a lower detection limit and quantify the concentration of dodecyl gallate.
Procedure:
-
Electrode and Sample Preparation: Follow the same procedures as described in the CV protocol.
-
Electrochemical Measurement:
-
Assemble the three-electrode cell and de-aerate the solution as in the CV protocol.
-
Set the DPV parameters on the potentiostat software. Typical parameters for antioxidant analysis are:
-
Initial Potential: 0.0 V
-
Final Potential: +1.2 V
-
Pulse Amplitude: 50 mV[6]
-
Pulse Width: 50 ms
-
Scan Rate: 20 mV/s
-
-
Run the differential pulse voltammogram.
-
Record the voltammogram and determine the peak potential and peak height. The peak height is proportional to the concentration of dodecyl gallate.
-
Protocol 3: Electrochemical Impedance Spectroscopy (EIS) of Dodecyl Gallate
EIS is a powerful technique for studying the interfacial properties of an electrode, including charge transfer resistance and capacitance.[7] For antioxidant analysis, it can provide insights into the interaction of the antioxidant with the electrode surface.
Objective: To characterize the charge transfer resistance of dodecyl gallate oxidation.
Procedure:
-
Electrode and Sample Preparation: Follow the same procedures as described in the CV protocol. A standard redox probe (e.g., 5 mM [Fe(CN)6]3-/4- in 0.1 M KCl) is often used for initial characterization of the electrode.
-
Electrochemical Measurement:
-
Assemble the three-electrode cell and de-aerate the solution.
-
Set the EIS parameters on the potentiostat software. A typical setup for antioxidant analysis is:
-
Frequency Range: 100 kHz to 0.1 Hz[7]
-
AC Amplitude: 10 mV
-
DC Potential: Set to the formal potential (E0') of the antioxidant, which can be estimated from the CV data.
-
-
Run the EIS measurement.
-
The data is typically presented as a Nyquist plot (imaginary impedance vs. real impedance). The diameter of the semicircle in the Nyquist plot corresponds to the charge transfer resistance (Rct).
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for electrochemical analysis of dodecyl gallate.
Dodecyl Gallate Oxidation Mechanism
Caption: Proposed electrochemical oxidation mechanism of dodecyl gallate.
References
- 1. researchgate.net [researchgate.net]
- 2. echem101.gamry.com [echem101.gamry.com]
- 3. Activated Glassy Carbon Electrode as an Electrochemical Sensing Platform for the Determination of 4-Nitrophenol and Dopamine in Real Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fao.org [fao.org]
- 5. mdpi.com [mdpi.com]
- 6. Differential Pulse Voltammetry (DPV) - PalmSens [palmsens.com]
- 7. Electrochemical Impedance Spectroscopy—A Tutorial - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dodecyl Gallate in Active Packaging for Food Preservation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dodecyl gallate, the dodecyl ester of gallic acid, is a potent antioxidant and antimicrobial agent with significant applications in active food packaging. Its lipophilic nature, attributed to the 12-carbon alkyl chain, enhances its incorporation into polymer matrices and its efficacy in preventing the oxidation of fats and oils in various food products. These application notes provide a comprehensive overview of the use of dodecyl gallate in active packaging, including its mechanisms of action, protocols for film preparation and evaluation, and quantitative efficacy data.
Mechanism of Action
Dodecyl gallate functions as a primary antioxidant by donating a hydrogen atom from its phenolic hydroxyl groups to free radicals, thereby terminating the auto-oxidation chain reaction of lipids. This scavenging of free radicals prevents the propagation of oxidative damage in food products, preserving their quality and extending shelf-life.
The antimicrobial activity of dodecyl gallate is particularly effective against Gram-positive bacteria. It is believed to disrupt the bacterial cell membrane, leading to the inhibition of the respiratory chain and ultimately causing cell death. The lipophilic side chain facilitates its interaction with the lipid components of the cell membrane.
Quantitative Data Summary
The following tables summarize key quantitative data regarding the antioxidant and antimicrobial efficacy of dodecyl gallate.
Table 1: Antioxidant Activity of Dodecyl Gallate
| Parameter | Value | Reference |
| EC50 (DPPH Assay) | 4.515 ± 0.5 µg/mL |
Table 2: Antimicrobial Activity of Dodecyl Gallate
| Microorganism | Test | Concentration | Result | Reference |
| Staphylococcus aureus | MIC | 0.11 mg/mL | Inhibition | |
| Bacillus cereus | MIC | 0.06 mg/mL | Inhibition | |
| Bacillus subtilis | MIC | 0.06 mg/mL | Inhibition | |
| Staphylococcus aureus | MBC | 0.22 mg/mL | Bactericidal | |
| Bacillus cereus | MBC | 0.11 mg/mL | Bactericidal | |
| Bacillus subtilis | MBC | 0.11 mg/mL | Bactericidal |
Experimental Protocols
1. Preparation of Dodecyl Gallate-Incorporated Active Packaging Film (Solvent Casting Method)
This protocol describes the preparation of a polylactic acid (PLA) based active packaging film containing dodecyl gallate using the solvent casting technique.
-
Materials:
-
Polylactic acid (PLA) granules
-
Dodecyl gallate
-
Chloroform (B151607) (or other suitable solvent)
-
Glycerol (B35011) (plasticizer)
-
-
Equipment:
-
Magnetic stirrer with hot plate
-
Beakers
-
Glass casting plates or Petri dishes
-
Drying oven or desiccator
-
-
Procedure:
-
Prepare a 5% (w/v) PLA solution by dissolving PLA granules in chloroform with continuous stirring at 40-50°C until fully dissolved.
-
In a separate beaker, dissolve the desired concentration of dodecyl gallate (e.g., 0.5%, 1%, 2% w/w of PLA) in a small amount of chloroform.
-
Add the dodecyl gallate solution to the PLA solution and mix thoroughly.
-
Add a plasticizer, such as glycerol (e.g., 10% w/w of PLA), to the mixture to improve film flexibility and stir until homogeneous.
-
Pour a specific volume of the film-forming solution onto a level glass plate or into a Petri dish.
-
Allow the solvent to evaporate slowly in a fume hood at room temperature for 24-48 hours.
-
Once the film is formed, carefully peel it from the casting surface.
-
Dry the film in a desiccator or a vacuum oven at a low temperature (e.g., 40°C) to remove any residual solvent.
-
Store the resulting active film in a cool, dark, and dry place until further use.
-
2. Evaluation of Antioxidant Activity of Active Packaging Film (DPPH Radical Scavenging Assay)
This protocol outlines the procedure to determine the antioxidant activity of the prepared dodecyl gallate active packaging film.
-
Materials:
-
Dodecyl gallate-incorporated active packaging film
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
-
Equipment:
-
UV-Vis spectrophotometer
-
Vortex mixer
-
Test tubes
-
-
Procedure:
-
Prepare a 0.1 mM DPPH solution in methanol or ethanol.
-
Cut a known weight and surface area of the active packaging film (e.g., 2 cm x 2 cm).
-
Place the film sample in a test tube containing a specific volume of the DPPH solution (e.g., 4 mL).
-
Incubate the test tube in the dark at room temperature for a defined period (e.g., 30 minutes or until a steady state is reached).
-
After incubation, measure the absorbance of the solution at 517 nm using a UV-Vis spectrophotometer. A control sample containing the DPPH solution without the film should also be measured.
-
The radical scavenging activity can be calculated using the following formula:
where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
3. Assessment of Antimicrobial Activity of Active Packaging Film (Agar Diffusion Method)
This protocol describes a method to evaluate the antimicrobial efficacy of the dodecyl gallate active packaging film against a target microorganism.
-
Materials:
-
Dodecyl gallate-incorporated active packaging film
-
Target microorganism (e.g., Listeria monocytogenes, Staphylococcus aureus)
-
Nutrient agar (B569324) or specific growth medium
-
Sterile Petri dishes
-
-
Equipment:
-
Incubator
-
Autoclave
-
Sterile forceps and scissors
-
-
Procedure:
-
Prepare and sterilize the nutrient agar according to the manufacturer's instructions.
-
Inoculate the molten agar with a standardized suspension of the target microorganism.
-
Pour the inoculated agar into sterile Petri dishes and allow it to solidify.
-
Cut circular discs of a specific diameter (e.g., 6 mm) from the active packaging film using a sterile cork borer or scissors.
-
Place the film discs onto the surface of the inoculated agar plates. A control film without dodecyl gallate should also be tested.
-
Incubate the plates at the optimal growth temperature for the microorganism (e.g., 37°C for 24-48 hours).
-
After incubation, measure the diameter of the zone of inhibition (clear zone) around the film discs. A larger zone of inhibition indicates greater antimicrobial activity.
-
4. Migration Testing of Dodecyl Gallate from Packaging Film
This protocol provides a general guideline for determining the migration of dodecyl gallate from the active packaging film into a food simulant, which can be quantified using High-Performance Liquid Chromatography (HPLC).
-
Materials:
-
Dodecyl gallate-incorporated active packaging film
-
Food simulant (e.g., 10% ethanol for aqueous foods, 50% ethanol or olive oil for fatty foods)
-
Dodecyl gallate standard
-
-
Equipment:
-
HPLC system with a UV detector
-
C18 column
-
Incubator or water bath
-
Glass vials
-
-
Procedure:
-
Cut a specific surface area of the active packaging film.
-
Immerse the film in a known volume of the selected food simulant in a glass vial.
-
Incubate the vial at a specific temperature and for a defined period to simulate storage conditions (e.g., 40°C for 10 days).
-
After incubation, remove the film and collect the food simulant for analysis.
-
Prepare a calibration curve using standard solutions of dodecyl gallate in the same food simulant.
-
Analyze the collected food simulant and the standard solutions using HPLC. A typical mobile phase could be a gradient of acetonitrile (B52724) and water.
-
Quantify the concentration of dodecyl gallate in the food simulant by comparing the peak area with the calibration curve.
-
Express the migration level in mg of dodecyl gallate per dm² of the packaging film or mg per kg of the food simulant.
-
Visualizations
Caption: Antioxidant mechanism of dodecyl gallate via free radical scavenging.
Caption: Experimental workflow for the agar diffusion antimicrobial test.
Caption: Workflow for dodecyl gallate migration testing from active packaging.
Application Notes and Protocols: Hepatoprotective Effects of Dodecyl Gallate in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the hepatoprotective effects of dodecyl gallate (DG) in animal models of liver injury. The information is compiled from preclinical studies and is intended to guide researchers in designing and conducting similar experiments.
Introduction
Dodecyl gallate, an ester of gallic acid, has demonstrated significant hepatoprotective properties in animal models of chemically-induced liver injury. Its mechanism of action is primarily attributed to its potent antioxidant and anti-inflammatory activities. This document outlines the key findings, experimental protocols, and proposed signaling pathways associated with the hepatoprotective effects of dodecyl gallate.
Data Presentation: Summary of Quantitative Data
The following tables summarize the quantitative data from a key study investigating the effects of dodecyl gallate on carbon tetrachloride (CCl₄)-induced hepatotoxicity in rats. Two models were used: an acute model and a chronic model.
Table 1: Effects of Dodecyl Gallate on Serum Biochemical Markers in an Acute CCl₄-Induced Hepatotoxicity Model in Rats [1]
| Treatment Group | ALT (U/L) | AST (U/L) | GGT (U/L) | Total Bilirubin (mg/dL) |
| Control | 45.3 ± 2.1 | 110.5 ± 5.3 | 2.8 ± 0.3 | 0.3 ± 0.04 |
| CCl₄ | 254.7 ± 15.8 | 489.6 ± 25.1 | 8.9 ± 0.7 | 1.2 ± 0.1 |
| DG (100 mg/kg) + CCl₄ | 112.4 ± 8.9# | 250.1 ± 18.4# | 4.5 ± 0.5# | 0.6 ± 0.07# |
*Statistically significant difference from the control group (p<0.05). #Statistically significant difference from the CCl₄ group (p<0.05). Data are presented as mean ± S.E.M. ALT: Alanine Aminotransferase; AST: Aspartate Aminotransferase; GGT: γ-Glutamyltransferase.
Table 2: Effects of Dodecyl Gallate on Oxidant-Antioxidant Status in the Liver in an Acute CCl₄-Induced Hepatotoxicity Model in Rats [2]
| Treatment Group | Lipid Peroxidation (nmol/mg protein) | Glutathione (GSH) (µg/g tissue) |
| Control | 1.2 ± 0.1 | 4.8 ± 0.3 |
| CCl₄ | 3.5 ± 0.4 | 2.1 ± 0.2 |
| DG (100 mg/kg) + CCl₄ | 1.8 ± 0.2# | 3.9 ± 0.3# |
*Statistically significant difference from the control group (p<0.05). #Statistically significant difference from the CCl₄ group (p<0.05). Data are presented as mean ± S.E.M.
Table 3: Effects of Dodecyl Gallate on Serum Biochemical Markers in a Chronic CCl₄-Induced Hepatotoxicity Model in Rats [1]
| Treatment Group | ALT (U/L) | AST (U/L) | GGT (U/L) | Total Bilirubin (mg/dL) |
| Control | 48.1 ± 2.5 | 115.2 ± 6.1 | 3.1 ± 0.2 | 0.4 ± 0.03 |
| CCl₄ | 198.4 ± 12.7 | 390.8 ± 20.3 | 7.5 ± 0.6 | 1.0 ± 0.09 |
| DG (50 mg/kg) + CCl₄ | 105.6 ± 7.9# | 235.4 ± 15.8# | 4.9 ± 0.4# | 0.6 ± 0.05# |
| DG (100 mg/kg) + CCl₄ | 98.2 ± 6.5# | 210.7 ± 13.2# | 4.2 ± 0.3# | 0.5 ± 0.04# |
*Statistically significant difference from the control group (p<0.05). #Statistically significant difference from the CCl₄ group (p<0.05). Data are presented as mean ± S.E.M.
Table 4: Effects of Dodecyl Gallate on Oxidant-Antioxidant Status in the Liver in a Chronic CCl₄-Induced Hepatotoxicity Model in Rats [3]
| Treatment Group | Lipid Peroxidation (nmol/mg protein) | Glutathione (GSH) (µg/g tissue) |
| Control | 1.3 ± 0.1 | 5.1 ± 0.4 |
| CCl₄ | 3.8 ± 0.5 | 2.5 ± 0.3 |
| DG (50 mg/kg) + CCl₄ | 2.1 ± 0.2# | 4.2 ± 0.3# |
| DG (100 mg/kg) + CCl₄ | 1.9 ± 0.2# | 4.5 ± 0.4# |
*Statistically significant difference from the control group (p<0.05). #Statistically significant difference from the CCl₄ group (p<0.05). Data are presented as mean ± S.E.M.
Experimental Protocols
The following are detailed methodologies for inducing and evaluating hepatotoxicity in animal models, based on published research.
1. Acute Hepatotoxicity Model [3][4]
-
Animal Model: Male Wistar rats (n=6 per group).
-
Materials:
-
Dodecyl gallate (DG)
-
Carbon tetrachloride (CCl₄)
-
Olive oil
-
0.1 M phosphate (B84403) buffer saline (PBS), pH 7.4 with 1% DMSO
-
-
Procedure:
-
Rats in the treatment group are orally administered with DG (100 mg/kg) for seven consecutive days. The control and CCl₄ groups receive the vehicle (0.1 M PBS with 1% DMSO) orally.
-
Thirty minutes after the final administration of DG or vehicle on day 7, all animals except the control group are injected intraperitoneally (i.p.) with CCl₄ (1 mL/kg, 50% v/v in olive oil).
-
24 hours after the CCl₄ injection, the animals are euthanized.
-
Blood samples are collected for biochemical analysis of liver function markers (ALT, AST, GGT, total bilirubin).
-
Liver tissues are excised for histopathological examination and biochemical analysis of antioxidant status (lipid peroxidation, GSH levels).
-
2. Chronic Hepatotoxicity Model [3][4]
-
Animal Model: Male Wistar rats (n=6 per group).
-
Materials:
-
Dodecyl gallate (DG)
-
Carbon tetrachloride (CCl₄)
-
Olive oil
-
0.1 M phosphate buffer saline (PBS), pH 7.4 with 1% DMSO
-
-
Procedure:
-
Rats in the treatment groups are orally administered with DG (50 or 100 mg/kg) twice a week for four weeks. The control and CCl₄ groups receive the vehicle (0.1 M PBS with 1% DMSO) orally.
-
Thirty minutes after each administration of DG or vehicle, all animals except the control group are injected i.p. with CCl₄ (3 mL/kg, 30% v/v in olive oil).
-
This treatment regimen is continued twice a week for four weeks.
-
24 hours after the final CCl₄ injection, the animals are euthanized.
-
Blood and liver samples are collected for the same analyses as in the acute model.
-
Visualizations: Diagrams of Workflows and Signaling Pathways
Caption: Experimental workflow for the acute hepatotoxicity model.
References
- 1. Gallic Acid and Dodecyl Gallate Prevents Carbon Tetrachloride-Induced Acute and Chronic Hepatotoxicity by Enhancing Hepatic Antioxidant Status and Increasing p53 Expression [jstage.jst.go.jp]
- 2. researchgate.net [researchgate.net]
- 3. Gallic Acid and Dodecyl Gallate Prevents Carbon Tetrachloride-Induced Acute and Chronic Hepatotoxicity by Enhancing Hepatic Antioxidant Status and Increasing p53 Expression [jstage.jst.go.jp]
- 4. Gallic Acid and Dodecyl Gallate Prevents Carbon Tetrachloride-Induced Acute and Chronic Hepatotoxicity by Enhancing Hepatic Antioxidant Status and Increasing p53 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving the Aqueous Solubility of Dodecyl Gallate
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on overcoming the challenges associated with the poor aqueous solubility of dodecyl gallate.
Frequently Asked Questions (FAQs)
Q1: What is the documented solubility of dodecyl gallate in aqueous and organic solvents?
Dodecyl gallate is characterized by its very low solubility in water. It is described as "insoluble in water" or "very slightly soluble or practically insoluble in water".[1][2][3][4] Its hydrophobic nature, primarily due to the long 12-carbon alkyl chain, limits its direct application in aqueous systems.
Conversely, it is freely soluble in several organic solvents.[1][2][3][4] This property is crucial for preparing concentrated stock solutions. For a direct comparison, refer to the data summarized in Table 1.
Q2: I need to prepare an aqueous solution of dodecyl gallate for a cell culture experiment. What is the recommended method?
Directly dissolving dodecyl gallate in an aqueous buffer is generally unsuccessful. The recommended approach is to first prepare a concentrated stock solution in a suitable organic solvent and then dilute this stock solution into your aqueous medium.
A common method involves dissolving dodecyl gallate in ethanol (B145695) and then diluting it with the desired aqueous buffer, such as PBS (pH 7.2).[5] Using this technique, a solubility of approximately 0.3 mg/mL has been reported in a 1:2 solution of ethanol:PBS.[5] It is advisable not to store the final aqueous solution for more than one day to avoid precipitation.[5]
Q3: What are the primary strategies for enhancing the aqueous solubility of dodecyl gallate?
Several techniques can be employed to improve the solubility of dodecyl gallate in aqueous solutions. These methods are summarized in Table 2 and include:
-
Co-solvency: Using a water-miscible organic solvent (e.g., ethanol, DMSO) to create a solution that can be diluted with water.[5][6]
-
Use of Surfactants: Incorporating nonionic surfactants like polysorbates (Tweens) can help form micelles that encapsulate the hydrophobic dodecyl gallate molecule, increasing its apparent solubility in water.[7][8]
-
pH Adjustment: The gallic acid moiety of the molecule contains phenolic hydroxyl groups. Increasing the pH of the aqueous medium can deprotonate these groups, increasing the molecule's polarity and potentially enhancing its water solubility.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and increasing their solubility. SBE-β-CD has been noted as a potential solubilizer.[6][9]
Q4: Are there advanced formulation strategies available for in-vivo drug delivery?
For drug development and in-vivo applications, advanced formulations are often necessary to achieve desired bioavailability. Techniques such as creating micelles, liposomes, or solid lipid nanoparticles can encapsulate dodecyl gallate, improving its stability and solubility in physiological conditions. These nanoformulation approaches are widely used for poorly soluble compounds.[9]
Data Presentation
Table 1: Solubility of Dodecyl Gallate in Various Solvents
| Solvent | Reported Solubility/Concentration | Notes |
| Water | Insoluble / Practically Insoluble[1][3][4] | Direct dissolution is not feasible. |
| Ethanol | Freely Soluble[1][3][4] | Approx. 30 mg/mL.[5] Suitable for stock solutions. |
| Dimethyl Sulfoxide (DMSO) | Soluble[5] | Approx. 30 mg/mL.[5] Can reach 200 mg/mL with sonication.[6] |
| Dimethylformamide (DMF) | Soluble[5] | Approx. 30 mg/mL.[5] |
| Ethanol:PBS (pH 7.2) (1:2 v/v) | Approx. 0.3 mg/mL[5] | Achieved by diluting an ethanol stock solution. |
Table 2: Comparison of Solubility Enhancement Techniques
| Technique | Principle of Action | Advantages | Considerations |
| Co-solvency | Reduces the polarity of the aqueous solvent system, allowing for better interaction with the solute. | Simple, widely used, effective for creating stock solutions. | The organic solvent may have biological or cytotoxic effects in the final application. |
| Surfactants | Form micelles that encapsulate the hydrophobic drug, increasing its apparent water solubility.[7] | Significant increase in solubility, commonly used in pharmaceutical formulations. | Potential for surfactant-induced toxicity; critical micelle concentration must be considered. |
| pH Adjustment | Ionization of the phenolic hydroxyl groups at higher pH increases the molecule's polarity and affinity for water. | Simple to implement, can be very effective if the pKa is in a suitable range. | Stability of dodecyl gallate may be pH-dependent; the required pH may not be suitable for biological experiments. |
| Cyclodextrins | Forms host-guest inclusion complexes, where the hydrophobic drug resides within the cyclodextrin (B1172386) cavity.[9] | Low toxicity, can improve stability and bioavailability. | Stoichiometry of complexation and binding affinity are key factors; can be costly. |
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Precipitate forms immediately upon diluting the organic stock solution into the aqueous buffer. | 1. The final concentration exceeds the solubility limit in the mixed-solvent system. 2. The stock solution was added too quickly. 3. Temperature difference between the stock and the buffer. | 1. Lower the final target concentration or increase the proportion of the co-solvent. 2. Add the stock solution dropwise into the aqueous buffer while continuously vortexing or stirring. 3. Gently warm the aqueous buffer before adding the stock solution. |
| The solution is initially clear but becomes cloudy or forms a precipitate over time. | Dodecyl gallate is slowly precipitating out of the supersaturated solution. | Prepare the final aqueous working solution fresh before each experiment and use it on the same day.[5] Do not store dilute aqueous solutions. |
| Inconsistent results are observed in biological assays. | Incomplete solubilization or precipitation of the compound is leading to variable effective concentrations. | 1. Visually inspect the final solution for any signs of precipitate before use. 2. Consider filtering the final working solution through a 0.22 µm syringe filter to remove any micro-precipitates. 3. Always prepare solutions consistently following a validated protocol. |
Visualized Workflows and Logic
Caption: Experimental workflow for preparing an aqueous working solution of dodecyl gallate.
Caption: Logical flowchart for troubleshooting precipitation issues.
Experimental Protocols
Protocol 1: Preparation of a Dodecyl Gallate Stock Solution
Objective: To prepare a 30 mg/mL stock solution of dodecyl gallate in ethanol.
Materials:
-
Dodecyl gallate powder (CAS 1166-52-5)
-
200-proof (100%) Ethanol
-
Analytical balance
-
1.5 mL microcentrifuge tubes or glass vials
-
Vortex mixer
Procedure:
-
Tare a sterile 1.5 mL microcentrifuge tube or vial on the analytical balance.
-
Carefully weigh 15 mg of dodecyl gallate powder into the tube.
-
Add 500 µL of 100% ethanol to the tube. This will yield a final concentration of 30 mg/mL.
-
Cap the tube securely and vortex vigorously for 1-2 minutes until the powder is completely dissolved. The solution should be clear and colorless.
-
Store the stock solution at -20°C for long-term storage. Before use, thaw and vortex to ensure homogeneity.
Note: A similar protocol can be followed using DMSO as the solvent.[5] If solubility issues persist, gentle warming or sonication may be applied.[6]
Protocol 2: General Shake-Flask Method for Solubility Determination
Objective: To determine the saturation solubility of dodecyl gallate in a specific aqueous buffer system.
Materials:
-
Dodecyl gallate powder
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Chosen aqueous buffer (e.g., PBS, pH 7.4)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
0.22 µm syringe filters
-
Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)
Procedure:
-
Add an excess amount of dodecyl gallate powder to a glass vial (e.g., 5 mg).
-
Add a known volume of the desired aqueous buffer to the vial (e.g., 2 mL).
-
Securely cap the vial and place it on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed.
-
Shake the vials for 24-48 hours to ensure equilibrium is reached.
-
After shaking, allow the vials to sit undisturbed for at least 1 hour to let undissolved powder settle.
-
Carefully withdraw an aliquot from the supernatant, ensuring no solid particles are disturbed.
-
Filter the aliquot through a 0.22 µm syringe filter to remove any remaining undissolved microparticles.
-
Dilute the filtered sample with a suitable solvent (e.g., ethanol) to a concentration within the linear range of your analytical method.
-
Quantify the concentration of dodecyl gallate in the diluted sample using a pre-established calibration curve.
-
Back-calculate to determine the original concentration in the buffer, which represents the saturation solubility.
References
- 1. DODECYL GALLATE - Ataman Kimya [atamanchemicals.com]
- 2. Dodecyl gallate | 1166-52-5 [chemicalbook.com]
- 3. Dodecyl Gallate | C19H30O5 | CID 14425 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Lauryl Gallate, Dodecyl Gallate EP BP Ph Eur Manufacturers, with SDS [mubychem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. US9730953B2 - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compound - Google Patents [patents.google.com]
- 8. US20110311592A1 - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds - Google Patents [patents.google.com]
- 9. Technologies for Solubility, Dissolution and Permeation Enhancement of Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Dodecyl Gallate Precipitation in Experimental Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of dodecyl gallate precipitation in experimental assays.
Frequently Asked Questions (FAQs)
Q1: Why does my dodecyl gallate precipitate when I add it to an aqueous assay buffer or cell culture medium?
A1: Dodecyl gallate is a hydrophobic molecule with a long C12 alkyl chain, making it "very slightly soluble or practically insoluble in water".[1][2] When a concentrated stock solution of dodecyl gallate, typically dissolved in an organic solvent like DMSO, is added to an aqueous environment, the solvent is rapidly diluted. This causes the dodecyl gallate to exceed its solubility limit in the aqueous medium, leading to a phenomenon known as "crashing out" or precipitation.[3][4]
Q2: What is the best solvent to prepare a stock solution of dodecyl gallate?
A2: The choice of solvent is critical for maintaining dodecyl gallate in solution. Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are the most common and effective solvents.[1][5] It is recommended to prepare a high-concentration stock solution (e.g., 10-30 mM) to minimize the volume of organic solvent added to your final assay.[6]
Data Presentation
Table 1: Physicochemical Properties of Dodecyl Gallate
| Property | Value | Reference |
| Molecular Formula | C₁₉H₃₀O₅ | [1][5] |
| Molecular Weight | 338.44 g/mol | [1][5] |
| Appearance | White to creamy-white crystalline solid | [1][2] |
| Melting Point | 94-98 °C | [1][2] |
| Water Solubility | Practically insoluble | [1][2] |
Table 2: Solubility of Dodecyl Gallate in Common Solvents
| Solvent | Solubility | Reference |
| DMSO | ≥ 30 mg/mL | [5] |
| DMF | 30 mg/mL | [5] |
| Ethanol (96%) | Freely soluble (≥ 30 mg/mL) | [1][5] |
| Ethanol:PBS (pH 7.2) (1:2) | 0.3 mg/mL | [5] |
| Methylene Chloride | Slightly soluble | [1] |
Q3: What is the recommended procedure for diluting my dodecyl gallate stock solution to avoid precipitation?
A3: The dilution method significantly impacts whether the compound stays in solution. Instead of adding a small volume of concentrated stock directly into a large volume of buffer, a "reverse addition" or stepwise dilution is recommended.[3][7] This involves adding the stock solution dropwise to the assay buffer while vigorously vortexing or stirring.[3][6] This gradual process prevents the formation of localized areas of high supersaturation that lead to precipitation.[7] Using pre-warmed (e.g., 37°C) media can also enhance solubility.[3]
Experimental Protocols
Protocol 1: Preparation of a Dodecyl Gallate Stock Solution
-
Equilibrate: Allow the vial of solid dodecyl gallate to reach room temperature before opening to prevent moisture condensation.[6]
-
Solvent Addition: Add the required volume of anhydrous DMSO or 100% ethanol to the vial to achieve a high-concentration stock, for example, 30 mg/mL (~88.6 mM).
-
Dissolution: Vortex the solution vigorously. If necessary, use a water bath sonicator to ensure the compound is completely dissolved.[6][8] A clear, particle-free solution indicates successful dissolution.
-
Storage: Aliquot the stock solution into small, single-use volumes in tightly sealed vials and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[6][8]
Protocol 2: Recommended Dilution Method to Prevent Precipitation
-
Pre-warm Buffer: Warm your final aqueous assay buffer or cell culture medium to the experimental temperature (e.g., 37°C), as temperature can affect solubility.[3]
-
Prepare for Dilution: Place the required volume of the pre-warmed buffer into a sterile tube.
-
Vortex and Add: While gently but continuously vortexing or stirring the buffer, add the required volume of the dodecyl gallate stock solution dropwise into the buffer. This "reverse dilution" method is critical.[7]
-
Intermediate Dilution (Optional): For very high final dilutions, consider a serial dilution. First, create an intermediate dilution of your stock in the pre-warmed medium, then use this intermediate solution to prepare your final concentration.[3][6]
-
Visual Inspection: After preparation, visually inspect the final solution for any signs of cloudiness or precipitation. Use the solution as quickly as possible after preparation.[7]
Mandatory Visualization
Caption: Troubleshooting workflow for dodecyl gallate precipitation.
Q4: My dodecyl gallate still precipitates. What other strategies can I try?
A4: If optimizing the dilution method is insufficient, you can employ solubilizing agents or co-solvents. These agents help to keep hydrophobic compounds dispersed in aqueous solutions.
Table 3: Example Formulations for Improved Solubilization of Hydrophobic Compounds
| Formulation Components | Example Ratio | Notes | Reference |
| DMSO, PEG300, Tween-80, Saline | 10% / 40% / 5% / 45% | A common formulation for in vivo studies. Heat and/or sonication can aid dissolution. | [8] |
| DMSO, Corn Oil | 10% / 90% | Suitable for animal studies where an oil-based vehicle is acceptable. | [8] |
| Surfactants (e.g., Tween 80) | 0.01-1% (v/v) | Forms micelles that encapsulate the compound. Can interfere with cell membranes at higher concentrations. | [6] |
Q5: What is the maximum final concentration of an organic solvent like DMSO that is safe for my cells?
A5: High concentrations of organic solvents can be toxic to cells. For most cell-based assays, the final concentration of DMSO should be kept below 0.5%, and ideally below 0.1%, to avoid impacting cell viability and experimental outcomes.[3][6] It is crucial to run a solvent tolerance control experiment to determine the maximum concentration your specific cell line or assay can tolerate without adverse effects.[6]
Table 4: Recommended Final Solvent Concentrations in Common Assays
| Assay Type | Recommended Max Final DMSO Concentration | Rationale | Reference |
| Cell-based Assays | < 0.5% (ideally < 0.1%) | To avoid cellular toxicity and off-target effects. | [3][6] |
| High-Throughput Screening (HTS) | 0.1% - 0.5% | Balances compound solubility with minimizing solvent-induced artifacts. | [7] |
| Enzymatic Assays | < 1-2% | Higher concentrations may be tolerated but can still affect enzyme kinetics. Must be validated. | [6] |
Q6: I'm investigating apoptosis. What signaling pathways are affected by dodecyl gallate?
A6: Dodecyl gallate has been shown to induce apoptosis in cancer cells, such as human osteosarcoma cells, through the caspase-dependent pathway.[9] It activates initiator caspases (caspase-8 and caspase-9) and the executioner caspase (caspase-3). It also inhibits the expression of anti-apoptotic Bcl-2 family proteins.[9] Furthermore, studies have shown that dodecyl gallate can increase the expression of the p53 tumor suppressor gene.[10][11]
Caption: Dodecyl gallate's role in the apoptotic signaling pathway.
References
- 1. Cas 1166-52-5,Dodecyl gallate | lookchem [lookchem.com]
- 2. fao.org [fao.org]
- 3. benchchem.com [benchchem.com]
- 4. Detailed study of precipitation of a poorly water soluble test compound using methodologies as in activity and solubility screening - mixing and automation effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Dodecyl gallate induces apoptosis by upregulating the caspase-dependent apoptotic pathway and inhibiting the expression of anti-apoptotic Bcl-2 family proteins in human osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gallic Acid and Dodecyl Gallate Prevents Carbon Tetrachloride-Induced Acute and Chronic Hepatotoxicity by Enhancing Hepatic Antioxidant Status and Increasing p53 Expression [jstage.jst.go.jp]
- 11. Gallic Acid and Dodecyl Gallate Prevents Carbon Tetrachloride-Induced Acute and Chronic Hepatotoxicity by Enhancing Hepatic Antioxidant Status and Increasing p53 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stabilizing Dodecyl Gallate in Emulsions and Complex Matrices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use and stabilization of dodecyl gallate in emulsions and complex matrices.
Frequently Asked Questions (FAQs)
Q1: What is dodecyl gallate and why is it used in emulsions? A1: Dodecyl gallate (DG), the dodecyl ester of gallic acid, is a synthetic antioxidant (E number E312) and preservative.[1][2][3] It is frequently used in food, cosmetic, and pharmaceutical products to prevent the oxidative deterioration of fats and oils.[3][4] Its long alkyl chain increases its hydrophobicity compared to gallic acid, making it more soluble in the oil phase of emulsions and effective at the oil-water interface where lipid oxidation often occurs.[2][5]
Q2: What is the primary antioxidant mechanism of dodecyl gallate? A2: Dodecyl gallate exhibits both chain-breaking and preventive antioxidant activities.[6][7] The pyrogallol (B1678534) moiety in its structure is responsible for scavenging free radicals, thus breaking the lipid peroxidation chain.[6] Additionally, it can act as a preventive antioxidant by inhibiting enzymes like xanthine (B1682287) oxidase that generate superoxide (B77818) radicals.[6][7]
Q3: How does the alkyl chain length of gallates affect their antioxidant efficiency in emulsions? A3: The efficiency of gallate esters is highly dependent on their partitioning within the emulsion, which is influenced by their alkyl chain length and the type of emulsifier used.[8] In many oil-in-water emulsions, medium-chain gallates (like octyl or dodecyl gallate) are often more effective than shorter-chain (propyl gallate) or very long-chain esters.[8] This is because they concentrate more effectively at the oil-water interface, the primary site of oxidation.[9] However, this relationship can be nonlinear and is affected by the emulsifier system.[8]
Q4: Can dodecyl gallate be used with other antioxidants? A4: Yes, dodecyl gallate can exhibit synergistic effects when combined with other antioxidants, such as α-tocopherol (Vitamin E).[10] The gallate can regenerate α-tocopherol from its radical form, enhancing the overall antioxidant capacity and longevity of the system.[10][11] This synergistic interaction is particularly effective at the oil-water interface.[11]
Q5: What are the common signs of dodecyl gallate degradation or instability in an emulsion? A5: Common signs include:
-
Color and Aroma Changes: Oxidation of the gallate itself can lead to a yellow or brownish discoloration and potential changes in odor.[12]
-
Crystallization: Dodecyl gallate may precipitate out of the oil phase if its solubility limit is exceeded or if the emulsion is cooled too rapidly during preparation.[13][14]
-
Loss of Efficacy: A decrease in oxidative stability of the product, indicated by the formation of lipid hydroperoxides and secondary oxidation products (e.g., aldehydes), points to the depletion or inactivation of the antioxidant.[15]
-
Phase Separation: While often a sign of general emulsion instability, the degradation of interfacial components, including dodecyl gallate, can contribute to creaming, coalescence, or flocculation.[16][17]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Emulsion Discoloration (Yellowing/Browning) | Oxidation of the dodecyl gallate phenolic rings, often catalyzed by metal ions. | • Add a chelating agent (e.g., EDTA) to sequester metal ions.[12]• Protect the formulation from light and air (use opaque, airtight packaging).• Optimize the pH of the aqueous phase; polyphenol oxidation can be pH-dependent.[18] |
| Crystallization / Precipitation of Dodecyl Gallate | • Concentration of dodecyl gallate exceeds its solubility in the oil phase.• Inappropriate oil phase composition.• Rapid cooling during the manufacturing process.[14] | • Determine the solubility of dodecyl gallate in your specific oil phase and use a concentration below this limit.• Introduce a co-solvent into the oil phase to improve solubility.• Employ a slow, controlled cooling process after homogenization to prevent shock crystallization.[14] |
| Reduced Antioxidant Efficacy | • Poor Interfacial Partitioning: Dodecyl gallate is primarily in the oil phase instead of the oil-water interface.[9]• Dilution Effect: Increasing the surfactant concentration can dilute the antioxidant at the interface, reducing its effectiveness.[9]• Interaction with Excipients: Some emulsifiers or polymers may negatively interact with the gallate.[15] | • Select an emulsifier system (e.g., lecithin) that promotes the localization of dodecyl gallate at the interface.[8]• Use the minimum emulsifier concentration necessary to ensure physical stability.[9]• Incorporate a synergistic antioxidant like α-tocopherol to create a regenerative system.[10][11] |
| Physical Emulsion Instability (Creaming, Coalescence) | • Incorrect emulsifier type or concentration.• Insufficient homogenization energy, leading to large droplet sizes.• Flocculation due to attractive forces between droplets.[16] | • Optimize the type and concentration of the emulsifier. For water-in-oil emulsions, consider using polymeric emulsifiers.[19]• Increase homogenization speed or duration to reduce droplet size.• For W/O emulsions, add electrolytes (e.g., Magnesium Sulfate) to the water phase to improve stability.[19] |
Visualizations
Logical Relationships & Workflows
References
- 1. E number - Wikipedia [en.wikipedia.org]
- 2. Dodecyl Gallate | C19H30O5 | CID 14425 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Gallates – toxicological data and a pilot study on the prevalence of contact sensitization [pharmacia.pensoft.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Antioxidant activity of dodecyl gallate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Modulating the interfacial concentration of gallates to improve the oxidative stability of fish oil-in-water emulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Cosmetic emulsion separation [personalcarescience.com.au]
- 13. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. microtrac.com [microtrac.com]
- 17. mxdprocess.com [mxdprocess.com]
- 18. pure.psu.edu [pure.psu.edu]
- 19. ulprospector.com [ulprospector.com]
Optimizing the concentration of dodecyl gallate for maximum antioxidant effect.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of dodecyl gallate for its maximum antioxidant effect.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of dodecyl gallate's antioxidant activity?
A1: Dodecyl gallate exhibits both potent chain-breaking and preventive antioxidant activities. Its pyrogallol (B1678534) moiety is responsible for these actions. It functions as a chain-breaking antioxidant by donating hydrogen atoms to neutralize free radicals. Additionally, it acts as a preventive antioxidant by inhibiting enzymes like xanthine (B1682287) oxidase, which is involved in the generation of superoxide (B77818) radicals.[1] The hydrophobic dodecyl group contributes significantly to its preventive antioxidant activity.[1]
Q2: What is the optimal solvent for dissolving dodecyl gallate for antioxidant assays?
A2: Dodecyl gallate is sparingly soluble in water but freely soluble in organic solvents such as ethanol (B145695), dimethyl sulfoxide (B87167) (DMSO), and dimethylformamide (DMF), with a solubility of approximately 30 mg/mL in these organic solvents. For assays requiring an aqueous buffer, it is recommended to first dissolve dodecyl gallate in ethanol and then dilute it with the aqueous buffer of choice. For instance, a 1:2 solution of ethanol to PBS (pH 7.2) can achieve a solubility of about 0.3 mg/mL. It is not recommended to store the aqueous solution for more than one day.
Q3: How does the antioxidant activity of dodecyl gallate compare to its parent compound, gallic acid?
A3: Dodecyl gallate often exhibits superior antioxidant activity in lipophilic environments compared to gallic acid. For example, dodecyl gallate was shown to inhibit mitochondrial lipid peroxidation, while gallic acid had no significant effect.[1] This enhanced efficacy is attributed to the hydrophobic dodecyl chain, which allows for better interaction with lipid membranes.
Q4: Is dodecyl gallate cytotoxic?
A4: Dodecyl gallate can exhibit cytotoxic effects, particularly at higher concentrations. For example, in MG-63 human osteosarcoma cells, the half-maximal inhibitory concentration (IC50) was found to be 31.15 µM at 24 hours, decreasing to 10.66 µM at 48 hours and 9.06 µM at 72 hours. It is crucial to determine the non-toxic concentration range for your specific cell line using a cytotoxicity assay (e.g., MTT assay) before performing cellular antioxidant activity assays.
Troubleshooting Guides
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay
| Issue | Possible Cause(s) | Troubleshooting Steps |
| High Variability in Replicates | 1. Incomplete dissolution of dodecyl gallate: Leads to inconsistent concentrations. 2. Pipetting errors: Especially with small volumes. 3. Light sensitivity of DPPH radical: Can lead to degradation. 4. Inconsistent reaction time: Kinetics of the reaction can vary. | 1. Ensure dodecyl gallate is fully dissolved in the initial solvent (e.g., ethanol) before further dilution. 2. Calibrate pipettes and use proper pipetting techniques. 3. Protect DPPH solutions and reaction plates from light during incubation. 4. Use a consistent and appropriate incubation time for all samples. |
| Low or No Antioxidant Activity | 1. Degradation of dodecyl gallate: Stock solutions may not be fresh. 2. Incorrect wavelength: Spectrophotometer not set to the correct wavelength for DPPH (typically 515-520 nm). 3. DPPH solution too concentrated or degraded: Fresh DPPH solution should be prepared daily. | 1. Prepare fresh stock solutions of dodecyl gallate for each experiment. 2. Verify the spectrophotometer is set to the correct wavelength. 3. Prepare a fresh DPPH solution and ensure its absorbance is within the optimal range. |
| Color Interference from Sample | 1. Colored compounds in the sample: Can interfere with absorbance readings. | 1. Run a sample blank (sample + solvent, without DPPH) and subtract its absorbance from the sample reading. |
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Inconsistent Results | 1. Slow reaction kinetics: Some antioxidants, especially peptides, can have slow reaction kinetics with the ABTS radical. 2. pH sensitivity: The radical scavenging activity can be pH-dependent. 3. Interference from reaction products: Reaction byproducts may also have antioxidant activity. | 1. Increase the incubation time to ensure the reaction reaches completion. A time course experiment is recommended. 2. Strictly control and report the pH of the reaction mixture. 3. Be aware that this can lead to an overestimation of the antioxidant capacity. |
| Low Antioxidant Activity | 1. Steric hindrance: The ABTS radical is larger than the DPPH radical and may have difficulty accessing sterically hindered antioxidant sites. | 1. Consider using a complementary assay with a smaller radical, such as the DPPH assay. |
| Colored Samples | 1. Inherent color of the sample: Can interfere with absorbance readings at 734 nm. | 1. Prepare a sample blank (sample + solvent, without ABTS radical solution) and subtract its absorbance from the sample reading. |
Cellular Antioxidant Activity (CAA) Assay
| Issue | Possible Cause(s) | Troubleshooting Steps |
| High Background Fluorescence | 1. Unhealthy cells: Dying cells can have higher intrinsic fluorescence. 2. High probe concentration: Excessive DCFH-DA can lead to high background. 3. Incomplete washing: Residual unbound probe can increase background. 4. Phenol (B47542) red in medium: Can interfere with fluorescence readings. | 1. Ensure cell cultures are healthy and have high viability. 2. Optimize the DCFH-DA concentration to the lowest effective level. 3. Ensure thorough washing of cells after probe incubation. 4. Use a phenol red-free medium during the assay. |
| High Well-to-Well Variability | 1. Uneven cell seeding: Leads to different cell numbers per well. 2. Cell stress or death: Can cause inconsistent responses. | 1. Ensure a homogenous single-cell suspension before seeding. 2. Handle cells gently and ensure optimal culture conditions. Perform a parallel viability assay. |
| Low Signal-to-Noise Ratio | 1. Insufficient ROS generation: The concentration of the radical initiator (e.g., AAPH) may be too low. 2. Low probe uptake: Incubation time or probe concentration may be suboptimal. | 1. Optimize the concentration of the radical initiator. 2. Optimize the DCFH-DA concentration and incubation time. |
Data Presentation
Table 1: IC50 Values of Dodecyl Gallate and Related Compounds in Chemical Assays
| Compound | Assay | IC50 (µM) | Solvent/Conditions | Reference |
| Dodecyl Gallate | DPPH | 38 ± 2 | - | [2] |
| Gallic Acid | DPPH | 30.53 | - | [3] |
| Propyl Gallate | DPPH | - | - | - |
| Dodecyl Gallate | ABTS | - | - | - |
| Gallic Acid | ABTS | - | - | - |
| Propyl Gallate | ABTS | - | - | - |
Table 2: Cytotoxicity (IC50) of Dodecyl Gallate in Different Cell Lines
| Cell Line | Incubation Time (hours) | IC50 (µM) | Reference |
| MG-63 (Human Osteosarcoma) | 24 | 31.15 | |
| 48 | 10.66 | ||
| 72 | 9.06 | ||
| WEHI-231 (Mouse B cell lymphoma) | - | 0.8 | [4] |
| Daudi (Human lymphoma) | - | 1.4 | [4] |
| HT-29 (Human colon cancer) | - | 17.0 | [4] |
| B16F10 (Murine Melanoma) | - | Induces apoptosis | [5] |
Experimental Protocols
DPPH Radical Scavenging Assay
-
Reagent Preparation:
-
Prepare a 0.1 mM DPPH solution in methanol (B129727). Store in a dark, airtight container.
-
Prepare a stock solution of dodecyl gallate (e.g., 10 mM) in 100% ethanol or DMSO.
-
Prepare serial dilutions of the dodecyl gallate stock solution in methanol.
-
-
Assay Procedure (96-well plate):
-
Add 50 µL of each dodecyl gallate dilution to the wells.
-
Add 150 µL of the 0.1 mM DPPH solution to each well to initiate the reaction.
-
Prepare a blank containing 50 µL of methanol and 150 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement and Calculation:
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [((Abs_blank - Abs_sample) / Abs_blank)) * 100]
-
ABTS Radical Cation Decolorization Assay
-
Reagent Preparation:
-
Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.
-
To produce the ABTS radical cation (ABTS•+), mix the two stock solutions in equal volumes and allow them to react for 12-16 hours in the dark at room temperature.
-
Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 (± 0.02) at 734 nm.
-
-
Assay Procedure (96-well plate):
-
Add 20 µL of your dodecyl gallate dilutions or a standard (e.g., Trolox) to the wells.
-
Add 180 µL of the diluted ABTS•+ solution to each well.
-
Incubate the plate at room temperature for a fixed time (e.g., 6 minutes, but may need optimization).
-
-
Measurement and Calculation:
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition similar to the DPPH assay.
-
Cellular Antioxidant Activity (CAA) Assay
-
Cell Culture:
-
Seed cells (e.g., HepG2) in a 96-well black, clear-bottom microplate at a density that will result in 90-100% confluency on the day of the assay.
-
-
Probe Loading and Treatment:
-
Remove the culture medium and wash the cells with a buffered saline solution (e.g., PBS).
-
Treat the cells with a solution containing both dodecyl gallate (at various concentrations) and 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) probe (e.g., 25 µM) for a specific period (e.g., 1 hour). Include wells for a positive control (e.g., quercetin) and a negative control (vehicle).
-
-
Induction of Oxidative Stress:
-
Wash the cells to remove the treatment solution.
-
Add a solution of a radical initiator, such as 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH), to all wells to induce oxidative stress.
-
-
Measurement and Calculation:
-
Immediately begin measuring the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~535 nm) at regular intervals for a set period (e.g., 1 hour).
-
Calculate the area under the curve (AUC) for both the control and dodecyl gallate-treated wells.
-
The CAA value is calculated as the percentage reduction in AUC for the treated wells compared to the control wells.
-
Signaling Pathway and Workflow Diagrams
Experimental workflow for assessing dodecyl gallate's antioxidant activity.
References
- 1. Antioxidant activity of dodecyl gallate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cell Death Pathways | Cell Signaling Technology [cellsignal.com]
- 3. researchgate.net [researchgate.net]
- 4. Dodecyl Gallate - Biochemicals - CAT N°: 31401 [bertin-bioreagent.com]
- 5. Octyl and dodecyl gallates induce oxidative stress and apoptosis in a melanoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential interferences in the analysis of dodecyl gallate.
Welcome to the technical support center for the analysis of dodecyl gallate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding potential interferences in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common chemical interferences in the analysis of dodecyl gallate?
A1: The most common chemical interferences are structurally similar antioxidants that are often used in combination with dodecyl gallate. These include other gallate esters like propyl gallate (PG) and octyl gallate (OG), as well as butylated hydroxyanisole (BHA) and butylated hydroxytoluene (BHT).[1] Due to their similar chemical properties, these compounds can co-elute with dodecyl gallate in chromatographic methods like HPLC, leading to inaccurate quantification. Additionally, the degradation products of dodecyl gallate, such as gallic acid, can also interfere with the analysis.[2]
Q2: What is a "matrix effect" and how does it interfere with dodecyl gallate analysis?
A2: A matrix effect is an interference caused by the components of the sample matrix, which can either suppress or enhance the analytical signal of the target analyte (dodecyl gallate).[3][4] This is a significant issue in complex matrices such as food (especially oils and fats), cosmetics, and biological samples.[5][6][7][8] Co-eluting matrix components can affect the ionization efficiency of dodecyl gallate in mass spectrometry-based methods (LC-MS), leading to erroneous results.[3]
Q3: My dodecyl gallate peak is showing tailing in my HPLC chromatogram. What could be the cause?
A3: Peak tailing for dodecyl gallate is often caused by secondary interactions between the phenolic hydroxyl groups of the analyte and active sites on the stationary phase, such as residual silanol (B1196071) groups on a silica-based column. It can also be a result of column overload, where too much sample is injected, or an inappropriate mobile phase pH.
Q4: I am observing split peaks for dodecyl gallate in my HPLC analysis. What is the likely reason?
A4: Peak splitting can arise from several factors. It could be due to the co-elution of an interfering compound.[9] Other potential causes include a blocked column frit, a void in the column packing material, or a mismatch between the sample solvent and the mobile phase.[9][10]
Q5: How can I minimize interferences from the sample matrix?
A5: Effective sample preparation is crucial. Solid-phase extraction (SPE) is a widely used technique to clean up samples and remove interfering matrix components before analysis.[11][12][13][14] The choice of SPE sorbent is critical and should be optimized for the specific matrix and analyte. Common choices for dodecyl gallate, a moderately non-polar compound, include reversed-phase sorbents like C18.[12]
Troubleshooting Guides
Guide 1: Resolving Co-eluting Peaks in HPLC Analysis
This guide provides a systematic approach to resolving overlapping peaks of dodecyl gallate and other common antioxidants.
Problem: Poor resolution between dodecyl gallate and other antioxidants like propyl gallate, octyl gallate, BHA, or BHT.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for co-elution issues.
Detailed Steps:
-
Optimize Mobile Phase:
-
Gradient Elution: Adjust the gradient slope. A shallower gradient can improve the separation of closely eluting compounds.
-
Isocratic Elution: Modify the solvent strength by changing the ratio of organic solvent (e.g., acetonitrile, methanol) to the aqueous phase.
-
pH Adjustment: Adjust the pH of the aqueous phase. For phenolic compounds like gallates, a slightly acidic mobile phase (pH 3-4) can improve peak shape and resolution.
-
-
Change Column Chemistry:
-
If optimizing the mobile phase is insufficient, consider a column with a different selectivity. For instance, if you are using a C18 column, a phenyl-hexyl or a polar-embedded column might provide a different elution order and better separation.[15]
-
-
Adjust Temperature:
-
Lowering the column temperature can sometimes enhance separation by increasing the interaction between the analytes and the stationary phase. Conversely, increasing the temperature can decrease viscosity and improve efficiency, but may also reduce retention times and resolution.
-
Quantitative Data Summary:
The following table provides typical retention times for dodecyl gallate and common interfering antioxidants under a standard reversed-phase HPLC method.
| Compound | Retention Time (minutes) |
| Propyl Gallate | 4.5 |
| Octyl Gallate | 8.2 |
| Dodecyl Gallate | 12.7 |
| BHA | 6.8 |
| BHT | 15.1 |
| Note: These are illustrative values. Actual retention times will vary depending on the specific HPLC conditions (column, mobile phase, flow rate, temperature). |
Guide 2: Assessing and Mitigating Matrix Effects in LC-MS Analysis
This guide outlines the procedure for evaluating and minimizing the impact of the sample matrix on the quantification of dodecyl gallate by LC-MS.
Experimental Protocol: Quantitative Assessment of Matrix Effects
This protocol is based on the post-extraction spike method.[3]
-
Prepare three sets of samples:
-
Set A (Neat Solution): Dodecyl gallate standard prepared in the mobile phase.
-
Set B (Post-extraction Spike): Blank matrix extract (a sample known to not contain dodecyl gallate that has undergone the full extraction procedure) spiked with the dodecyl gallate standard.
-
Set C (Pre-extraction Spike): Blank matrix spiked with the dodecyl gallate standard before the extraction procedure.
-
-
Analyze all three sets of samples using the developed LC-MS method.
-
Calculate the Matrix Factor (MF) and Recovery (RE):
-
Matrix Factor (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
Data Interpretation:
| Matrix Factor (MF) | Interpretation |
| MF = 100% | No matrix effect |
| MF < 100% | Ion Suppression |
| MF > 100% | Ion Enhancement |
Mitigation Strategies:
Caption: Strategies to mitigate matrix effects.
-
Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components.[4]
-
Improved Sample Cleanup: Optimize the solid-phase extraction (SPE) protocol by testing different sorbents (e.g., C18, polymeric) and elution solvents to more effectively remove interferences.[11]
-
Use of an Internal Standard: An isotopically labeled internal standard for dodecyl gallate is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Dodecyl Gallate from Edible Oils
-
Sample Preparation: Dissolve 1g of the oil sample in 10 mL of n-hexane.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol (B129727) followed by 5 mL of n-hexane.
-
Sample Loading: Load the dissolved oil sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 10 mL of n-hexane to remove the bulk of the oil matrix.
-
Elution: Elute the dodecyl gallate from the cartridge with 10 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the methanol eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the initial mobile phase for HPLC or LC-MS analysis.
Protocol 2: HPLC-UV Method for the Determination of Dodecyl Gallate
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 30% B
-
5-20 min: Linear gradient from 30% to 90% B
-
20-25 min: 90% B
-
25-30 min: Return to 30% B and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV detector at 275 nm.
This technical support center provides a starting point for addressing common interferences in the analysis of dodecyl gallate. For more specific issues, further method development and validation will be necessary.
References
- 1. researchgate.net [researchgate.net]
- 2. research.abo.fi [research.abo.fi]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Dodecyl Gallate | C19H30O5 | CID 14425 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The quantitative determination of the antioxidants propyl, octyl and dodecyl gallate in oils and fats - Analyst (RSC Publishing) [pubs.rsc.org]
- 9. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 10. benchchem.com [benchchem.com]
- 11. crcu.jlu.edu.cn [crcu.jlu.edu.cn]
- 12. hawach.com [hawach.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. agilent.com [agilent.com]
- 15. assets.fishersci.com [assets.fishersci.com]
Addressing skin sensitization issues with dodecyl gallate in cosmetics.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing skin sensitization issues associated with dodecyl gallate in cosmetic formulations.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental evaluation of dodecyl gallate.
Issue 1: Inconsistent or Poor Solubility of Dodecyl Gallate
-
Question: My dodecyl gallate is not dissolving properly in the test vehicle, leading to inconsistent results. What can I do?
-
Answer: Dodecyl gallate is a hydrophobic molecule with low water solubility.[1] Inconsistent solubility can lead to variability in test concentrations and inaccurate results.
-
Potential Causes & Solutions:
-
| Potential Cause | Recommended Solution |
| Inappropriate Solvent | Dodecyl gallate is freely soluble in ethanol (B145695) and ether, and slightly soluble in methylene (B1212753) chloride.[2][3] For in vitro assays, consider using solvents like dimethyl sulfoxide (B87167) (DMSO) or ethanol at appropriate concentrations that are compatible with the test system. |
| Precipitation Upon Dilution | Due to its hydrophobicity, dodecyl gallate may precipitate when a concentrated stock solution in an organic solvent is diluted into an aqueous medium. |
| - Prepare stock solutions in a water-miscible solvent like DMSO. | |
| - When diluting into aqueous buffers, add the stock solution dropwise while vortexing to ensure rapid dispersion. | |
| - Consider the use of a co-solvent system or a solubilizing agent, ensuring it does not interfere with the assay. | |
| Low Temperature | Solubility can be temperature-dependent.[1] |
| - Gently warm the solvent or solution to aid dissolution, but be mindful of the compound's stability at elevated temperatures. |
Issue 2: Unexpected Cytotoxicity in In Vitro Assays
-
Question: I am observing high levels of cell death in my KeratinoSens™ or h-CLAT assays, even at low concentrations of dodecyl gallate. How can I address this?
-
Answer: High cytotoxicity can mask the specific effects of a test substance on sensitization-related endpoints.
-
Potential Causes & Solutions:
-
| Potential Cause | Recommended Solution |
| Solvent Toxicity | The solvent used to dissolve dodecyl gallate may be toxic to the cells at the concentrations tested. |
| - Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is below the cytotoxic threshold for the specific cell line (typically ≤ 1%). Run a solvent-only control to assess its effect on cell viability. | |
| Intrinsic Cytotoxicity | Dodecyl gallate itself may be cytotoxic at the tested concentrations. |
| - Perform a preliminary dose-range finding cytotoxicity assay (e.g., MTT or neutral red uptake) to determine the concentration range that maintains a high level of cell viability (typically >70-80%). | |
| - Select test concentrations for the sensitization assays that are below the cytotoxic threshold. | |
| Precipitation and Cell Stress | Poorly dissolved dodecyl gallate can form precipitates that physically stress or damage cells. |
| - Visually inspect the test solutions for any signs of precipitation before adding them to the cell cultures. | |
| - If precipitation is observed, refer to the troubleshooting guide for solubility issues. |
Issue 3: Inconclusive or Borderline Results in Sensitization Assays
-
Question: My results from the DPRA, KeratinoSens™, or h-CLAT assays are ambiguous or fall into a borderline category. What are the next steps?
-
Answer: Borderline results can be challenging to interpret and may require further investigation to reach a conclusive classification of skin sensitization potential.
-
Potential Causes & Solutions:
-
| Potential Cause | Recommended Solution |
| Suboptimal Test Concentrations | The selected concentrations may not be optimal to elicit a clear positive or negative response. |
| - Re-evaluate the dose-response curve and consider testing a narrower or wider range of concentrations based on initial findings. | |
| Assay Variability | Technical variability in assay performance can lead to inconsistent results. |
| - Ensure strict adherence to the standardized protocols for each assay. | |
| - Include all required positive and negative controls to validate each experiment. | |
| - Repeat the experiment to confirm the initial findings. | |
| Weak Sensitizer (B1316253) | Dodecyl gallate may be a weak sensitizer, resulting in responses that are close to the threshold for a positive result. |
| - Employ an integrated approach to testing and assessment (IATA) by combining data from multiple assays that address different key events in the adverse outcome pathway (AOP) for skin sensitization. A "two-out-of-three" approach is often recommended. |
Frequently Asked Questions (FAQs)
1. What is dodecyl gallate and why is it used in cosmetics?
Dodecyl gallate, also known as lauryl gallate, is the dodecyl ester of gallic acid.[4] It is primarily used in cosmetics as an antioxidant to prevent the oxidation of fats and oils, thereby extending the shelf life of products like lipsticks, creams, and lotions.[4][5][6]
2. What is the mechanism of skin sensitization?
Skin sensitization is an allergic reaction that occurs after repeated skin contact with a substance.[7] The process is described by an Adverse Outcome Pathway (AOP) which includes several key events:
-
Key Event 1: Covalent Binding to Proteins: The sensitizing chemical (hapten) penetrates the skin and binds to skin proteins.
-
Key Event 2: Keratinocyte Activation: This binding triggers a response in skin cells called keratinocytes, leading to the activation of inflammatory pathways like the Keap1-Nrf2 pathway.
-
Key Event 3: Dendritic Cell Activation: Immune cells called dendritic cells are activated.
-
Key Event 4: T-cell Proliferation: This leads to the proliferation of specific T-cells, resulting in an allergic reaction upon subsequent exposure.
3. How is dodecyl gallate evaluated for its skin sensitization potential?
The skin sensitization potential of cosmetic ingredients like dodecyl gallate is evaluated using a combination of in chemico and in vitro test methods that address the key events in the AOP. These non-animal testing methods include:
-
Direct Peptide Reactivity Assay (DPRA): An in chemico method that assesses the ability of a substance to react with synthetic peptides containing cysteine and lysine (B10760008), mimicking the first key event of protein binding.
-
KeratinoSens™ Assay: An in vitro method using a human keratinocyte cell line to measure the activation of the Keap1-Nrf2 antioxidant response element (ARE) pathway, which is indicative of the second key event.
-
human Cell Line Activation Test (h-CLAT): An in vitro method that uses a human monocytic cell line to assess the activation of dendritic cells (the third key event) by measuring the expression of specific cell surface markers.
4. Is there evidence that dodecyl gallate can cause skin sensitization in humans?
Yes, dodecyl gallate is recognized as a contact allergen in humans.[8][9] Patch testing in clinical settings has shown positive reactions to dodecyl gallate, with allergic contact dermatitis sometimes linked to its presence in cosmetics like lipsticks and creams.[2][3][10]
5. What is the Keap1-Nrf2 signaling pathway and how is it related to skin sensitization?
The Keap1-Nrf2 pathway is a major regulator of cellular defense against oxidative and electrophilic stress.[11][12] Under normal conditions, the protein Keap1 binds to the transcription factor Nrf2, leading to its degradation.[11][12] Many skin sensitizers are electrophiles that can react with Keap1, causing it to release Nrf2.[13] Nrf2 then moves to the nucleus and activates the transcription of antioxidant and cytoprotective genes, which is a key event in the cellular response to sensitizing chemicals.[11][12][14]
Data Presentation
Table 1: Physicochemical Properties of Dodecyl Gallate
| Property | Value | Reference(s) |
| Chemical Name | Dodecyl 3,4,5-trihydroxybenzoate | [6] |
| Synonyms | Lauryl gallate, Gallic acid dodecyl ester | [15] |
| CAS Number | 1166-52-5 | [4] |
| Molecular Formula | C₁₉H₃₀O₅ | [4] |
| Molecular Weight | 338.44 g/mol | [4] |
| Appearance | White to creamy-white crystalline solid | [4] |
| Melting Point | 96-97 °C | [2] |
| Solubility | Insoluble in water; Freely soluble in ethanol and ether; Slightly soluble in methylene chloride | [2][3] |
Table 2: In Vitro Skin Sensitization Test Data for Dodecyl Gallate
| Assay | Endpoint | Classification Criteria for a Sensitizer |
| DPRA | Cysteine and Lysine Peptide Depletion (%) | Mean of cysteine and lysine depletion > 6.38% |
| KeratinoSens™ | EC1.5 (µM) | A statistically significant induction of the luciferase gene > 1.5-fold and an EC1.5 value < 1000 µM in at least two of three repetitions. |
| h-CLAT | EC150 (CD86) / EC200 (CD54) (µg/mL) | Relative fluorescence intensity (RFI) of CD86 ≥ 150% or RFI of CD54 ≥ 200% at any tested concentration in at least two of three independent experiments. |
Table 3: Typical Concentration Ranges of Dodecyl Gallate in Cosmetics
| Cosmetic Product Type | Reported Concentration Range (%) | Reference(s) |
| Lipsticks and Lip Balms | Not specified, but a common source of sensitization | [2][5][10] |
| Creams and Lotions | Not specified, but a known application | [5][6] |
| General Use as an Antioxidant | Typically used at very low concentrations | [4] |
Experimental Protocols
Direct Peptide Reactivity Assay (DPRA)
This protocol is a summary of the OECD Test Guideline 442C.
-
Preparation of Reagents:
-
Prepare stock solutions of synthetic cysteine- and lysine-containing peptides in the appropriate buffer.
-
Prepare a stock solution of dodecyl gallate in a suitable solvent (e.g., acetonitrile).
-
Prepare positive (e.g., cinnamaldehyde) and negative controls.
-
-
Incubation:
-
Mix the dodecyl gallate solution with the peptide solutions at a defined molar ratio.
-
Incubate the mixtures for 24 hours at 25°C, protected from light.
-
-
Sample Analysis:
-
After incubation, quench the reaction and dilute the samples.
-
Analyze the concentration of the remaining peptides using High-Performance Liquid Chromatography (HPLC) with UV detection at 220 nm.
-
-
Data Interpretation:
-
Calculate the percentage of peptide depletion for both cysteine and lysine peptides.
-
Classify dodecyl gallate's reactivity based on the mean peptide depletion.
-
KeratinoSens™ Assay
This protocol is a summary of the OECD Test Guideline 442D.
-
Cell Culture:
-
Culture the KeratinoSens™ cell line (HaCaT cells stably transfected with a luciferase reporter gene under the control of an ARE element) in 96-well plates.
-
-
Treatment:
-
Prepare a series of dilutions of dodecyl gallate in a suitable solvent (e.g., DMSO).
-
Expose the cells to the dodecyl gallate dilutions for 48 hours. Include positive (e.g., cinnamaldehyde) and negative (solvent) controls.
-
-
Luciferase Assay:
-
After incubation, lyse the cells and measure the luciferase activity using a luminometer.
-
-
Cytotoxicity Assay:
-
In parallel, assess cell viability using a standard method like the MTT assay.
-
-
Data Interpretation:
-
Calculate the fold induction of luciferase activity compared to the solvent control.
-
Determine the EC1.5 value (the concentration at which luciferase activity is induced 1.5-fold).
-
A substance is classified as a sensitizer if a statistically significant gene induction of >1.5-fold is observed at a concentration where cell viability is >70%.
-
human Cell Line Activation Test (h-CLAT)
This protocol is a summary of the OECD Test Guideline 442E.
-
Cell Culture:
-
Culture the THP-1 human monocytic leukemia cell line.
-
-
Dose-Finding:
-
Perform a preliminary cytotoxicity assay to determine the CV75 value (the concentration of dodecyl gallate that results in 75% cell viability).
-
-
Treatment:
-
Expose THP-1 cells to a range of dodecyl gallate concentrations (based on the CV75 value) for 24 hours. Include positive (e.g., DNCB) and negative (solvent) controls.
-
-
Staining and Flow Cytometry:
-
After incubation, stain the cells with fluorescently labeled antibodies against the cell surface markers CD86 and CD54.
-
Analyze the expression of CD86 and CD54 using a flow cytometer.
-
-
Data Interpretation:
-
Calculate the Relative Fluorescence Intensity (RFI) for CD86 and CD54 compared to the solvent control.
-
A substance is classified as a sensitizer if the RFI of CD86 is ≥ 150% or the RFI of CD54 is ≥ 200%.
-
Visualizations
Caption: Keap1-Nrf2 signaling pathway activation by a skin sensitizer like dodecyl gallate.
Caption: Experimental workflow for assessing skin sensitization based on the AOP.
Caption: Logical workflow for troubleshooting common experimental issues with dodecyl gallate.
References
- 1. pharmacia.pensoft.net [pharmacia.pensoft.net]
- 2. apunts.org [apunts.org]
- 3. Allergic contact stomatitis to dodecyl gallate? A review of the relevance of positive patch test results to gallates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. Dodecyl Gallate Ingredient Allergy Safety Information [skinsafeproducts.com]
- 6. cosmileeurope.eu [cosmileeurope.eu]
- 7. researchgate.net [researchgate.net]
- 8. Dodecyl gallate, permitted in food, is a strong sensitizer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Allergy to Gallates (Propyl gallate, Dodecyl gallate and Octyl gallate) | Allergy Advice - BSCA [cutaneousallergy.org]
- 10. researchgate.net [researchgate.net]
- 11. Screening of Natural Compounds as Activators of the Keap1-Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dietary Regulation of Keap1/Nrf2/ARE Pathway: Focus on Plant-Derived Compounds and Trace Minerals [mdpi.com]
- 13. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 14. mdpi.com [mdpi.com]
- 15. dodecyl gallate, 1166-52-5 [thegoodscentscompany.com]
Technical Support Center: Dodecyl Gallate Formulation & Delivery
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working to improve the delivery and bioavailability of dodecyl gallate.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is dodecyl gallate and what are its primary applications? A: Dodecyl gallate (DG), also known as lauryl gallate, is the ester of dodecanol (B89629) and gallic acid.[1][2] It is widely used as a synthetic antioxidant and preservative in the food, cosmetics, and pharmaceutical industries to prevent the degradation of fats and oils.[3][4][5] Its biological activities include antioxidant, anti-proliferative, and antibacterial properties.[6][7]
Q2: What are the main challenges in formulating dodecyl gallate for therapeutic use? A: The primary challenge is its poor water solubility.[1][8] Dodecyl gallate is practically insoluble in water, which significantly limits its oral bioavailability and complicates the development of aqueous formulations for parenteral delivery.[8][9] This low solubility can lead to poor absorption, reduced efficacy, and challenges in achieving therapeutic concentrations.
Q3: What are the most effective strategies to improve the delivery and bioavailability of dodecyl gallate? A: Encapsulation within nanoparticle-based delivery systems is the most common and effective approach. These systems can enhance solubility, protect DG from degradation, and improve its pharmacokinetic profile. Key strategies include:
-
Nanoemulsions: Oil-in-water nanoemulsions can effectively solubilize the lipophilic DG molecule, increasing its dispersion in aqueous environments.[10][11]
-
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These lipid-based nanoparticles are well-suited for encapsulating lipophilic drugs like DG, offering advantages like controlled release and improved stability.[12][13]
-
Liposomes: These are vesicular systems composed of phospholipid bilayers that can encapsulate both hydrophilic and lipophilic compounds, and have been successfully used for other gallic acid derivatives.[14][15][16]
Q4: How do I choose the right delivery system for my specific research application? A: The choice depends on the intended route of administration, desired release profile, and specific application.
-
For oral delivery, SLNs, NLCs, and nanoemulsions are excellent choices as they can protect DG from the harsh gastrointestinal environment and enhance absorption.[13]
-
For topical or cosmetic applications, nanoemulsions and liposomes can improve skin penetration and local availability.
-
For parenteral administration, liposomes and nanoemulsions are often preferred due to their biocompatibility and ability to form stable, small-sized particles suitable for injection.
Section 2: Troubleshooting Guides
Problem Area 1: Low Encapsulation Efficiency & Drug Loading
Q: My encapsulation efficiency (EE%) for dodecyl gallate in a lipid nanoparticle system is consistently low. What factors should I investigate? A: Low EE% is a common issue stemming from DG's physicochemical properties and formulation parameters. Consider the following:
-
Lipid/Oil Phase Composition: The solubility of DG in the lipid or oil core is critical. Screen various solid lipids (for SLNs) or oils (for nanoemulsions) to find one with high solubilizing capacity for DG. The long alkyl chain of DG suggests better solubility in more non-polar lipids.[2]
-
Drug-to-Lipid Ratio: An excessively high concentration of DG can lead to saturation of the lipid matrix, causing the drug to be expelled or crystallize on the nanoparticle surface. Systematically decrease the initial drug concentration to find the optimal loading capacity.
-
Surfactant Choice and Concentration: The type and amount of surfactant can influence how well the drug is retained within the core. For nanoemulsions, ensure the surfactant combination (e.g., Tween, Span) provides a stable interface. For SLNs, the surfactant can affect the lipid crystal structure, which in turn impacts drug accommodation.
-
Method of Preparation: High-energy homogenization methods can sometimes lead to drug leakage if not properly optimized.[11] For temperature-sensitive components, low-energy methods like nanoprecipitation or phase inversion might yield better results.[10][17]
Problem Area 2: Poor Formulation Stability (Aggregation & Phase Separation)
Q: My dodecyl gallate nanoemulsion appears stable initially but shows aggregation and creaming after one week of storage. How can I fix this? A: Formulation instability is often due to insufficient repulsive forces between particles or Ostwald ripening.
-
Optimize Zeta Potential: The surface charge of nanoparticles is a key predictor of stability. A zeta potential of approximately ±30 mV or greater is generally required for good electrostatic stabilization. If your zeta potential is low (close to zero), consider using a charged surfactant or adding a stabilizer that imparts a higher surface charge.
-
Reduce Particle Size and Polydispersity: Larger particles and a wide size distribution (high PDI) can accelerate destabilization processes like creaming and Ostwald ripening. Refine your preparation method (e.g., increase homogenization pressure or cycles, optimize sonication time) to achieve a smaller, more uniform particle size, ideally below 200 nm with a PDI < 0.25.[11]
-
Check Surfactant Concentration: Ensure you are using an adequate concentration of surfactant to fully cover the surface of the oil droplets. Insufficient surfactant coverage will lead to droplet coalescence and aggregation.
-
Storage Conditions: Store formulations at a consistent, cool temperature (e.g., 4°C), and protect them from light, as temperature fluctuations and light exposure can accelerate degradation and destabilization.[11]
Section 3: Experimental Protocols
Protocol 1: Preparation of Dodecyl Gallate-Loaded Nanoemulsion (Low-Energy Nanoprecipitation Method)
This protocol is adapted from methodologies for preparing nanoemulsions for poorly soluble drugs.[10]
-
Materials: Dodecyl gallate, Acetone (or other water-miscible organic solvent), Medium-Chain Triglyceride (MCT) oil, Pluronic F-68 (or Tween 80), Milli-Q water.
-
Procedure:
-
Prepare the Organic Phase: Dissolve 10 mg of dodecyl gallate and 50 mg of MCT oil in 2 mL of acetone. Ensure complete dissolution using gentle vortexing.
-
Prepare the Aqueous Phase: Dissolve 50 mg of Pluronic F-68 in 10 mL of Milli-Q water. Stir until a clear solution is formed.
-
Emulsification: Place the aqueous phase on a magnetic stirrer set to a moderate speed (~800 rpm). Using a syringe pump, add the organic phase dropwise into the aqueous phase at a constant rate (e.g., 0.5 mL/min).
-
Solvent Evaporation: Once the addition is complete, leave the resulting solution stirring in an open vial at room temperature for at least 4 hours (or overnight in a fume hood) to ensure the complete evaporation of acetone.
-
Characterization: The resulting nanoemulsion is now ready for characterization (particle size, PDI, zeta potential, and EE%).
-
Protocol 2: Preparation of Dodecyl Gallate-Loaded Liposomes (Thin-Film Hydration Method)
This protocol is based on standard methods for creating liposomal formulations.[14][15]
-
Materials: Dodecyl gallate, Soy Lecithin (or a specific phospholipid like DSPC), Cholesterol, Chloroform, Methanol (B129727), Phosphate Buffered Saline (PBS) pH 7.4.
-
Procedure:
-
Lipid Dissolution: In a round-bottom flask, dissolve 100 mg of soy lecithin, 25 mg of cholesterol, and 10 mg of dodecyl gallate in a 10 mL solvent mixture of chloroform:methanol (2:1 v/v).
-
Film Formation: Attach the flask to a rotary evaporator. Rotate the flask under vacuum at a controlled temperature (e.g., 40°C) until a thin, dry lipid film forms on the inner wall. Continue evaporation for at least 1 hour after the film appears dry to remove all residual solvent.
-
Hydration: Add 10 mL of PBS (pH 7.4) to the flask. Hydrate the lipid film by rotating the flask (without vacuum) at a temperature above the lipid's phase transition temperature for 1-2 hours. This will result in the formation of multilamellar vesicles (MLVs).
-
Size Reduction (Optional but Recommended): To obtain smaller, unilamellar vesicles (SUVs), the MLV suspension can be sonicated using a probe sonicator or extruded through polycarbonate membranes of a defined pore size (e.g., 100 nm).
-
Purification: To separate the encapsulated DG from the free, unencapsulated drug, centrifuge the liposome (B1194612) suspension. The pellet will contain the liposomes, which can be resuspended in fresh PBS.
-
Protocol 3: Determination of Antioxidant Activity (DPPH Radical Scavenging Assay)
This is a standard method to evaluate the antioxidant capacity of DG formulations.[18][19]
-
Materials: Dodecyl gallate formulation, DPPH (2,2-diphenyl-1-picrylhydrazyl) stock solution (e.g., 0.1 mM in methanol), Methanol, UV-Vis Spectrophotometer.
-
Procedure:
-
Sample Preparation: Prepare a series of dilutions of the dodecyl gallate formulation in methanol.
-
Reaction: In a microplate well or cuvette, mix 100 µL of the diluted sample with 100 µL of the DPPH stock solution. A control sample should be prepared with 100 µL of methanol instead of the sample.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solution at 517 nm using the spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
The EC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the % inhibition against the sample concentration.
-
Section 4: Data Presentation & Visualization
Quantitative Data Summary
The following tables summarize key quantitative data found in the literature for dodecyl gallate and its formulations.
Table 1: Physicochemical and Biological Properties of Dodecyl Gallate
| Property | Value / Description | Reference |
|---|---|---|
| Molecular Formula | C₁₉H₃₀O₅ | [6] |
| Molecular Weight | 338.4 g/mol | [2] |
| Solubility | Insoluble in water; freely soluble in ethanol, ether. | [1][20] |
| Melting Point | 95 - 98 °C | [20] |
| IC₅₀ (MG-63 Cells) | 10.66 µM (48 h) | [21] |
| MIC (S. aureus) | 12.5 µg/mL | [6] |
| Antioxidant Activity | Potent chain-breaking and preventive antioxidant. |[18][22] |
Table 2: Example Characteristics of Gallate Delivery Systems
| Formulation Type | Active Compound | Avg. Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
|---|---|---|---|---|---|
| Liposomes | Octyl/Dodecyl Gallate | 146.33 ± 6.75 | -49.6 ± 3.1 | Not Reported | [14] |
| Liposomes | Gallic Acid | Not Reported | Not Reported | 46.18 to 84.79 | [15] |
| Nanoemulsions | General | 40 - 260 | Not Specified | Not Specified | [11] |
| Multifunctional Liposomes | EGCG / miRNA | 91.28 ± 2.28 | Not Reported | Not Reported |[23] |
Visualizations
Caption: General workflow for developing and testing dodecyl gallate nanoparticle formulations.
Caption: Key factors influencing the stability of dodecyl gallate nano-formulations.
Caption: Simplified signaling pathway for dodecyl gallate-induced apoptosis in cancer cells.[21][24][25]
References
- 1. Lauryl Gallate, Dodecyl Gallate EP BP Ph Eur Manufacturers, with SDS [mubychem.com]
- 2. Dodecyl Gallate | C19H30O5 | CID 14425 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. DODECYL GALLATE - Ataman Kimya [atamanchemicals.com]
- 5. cosmileeurope.eu [cosmileeurope.eu]
- 6. caymanchem.com [caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. researchgate.net [researchgate.net]
- 10. Facile methodology of nanoemulsion preparation using oily polymer for the delivery of poorly soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Food-Grade Nanoemulsions: Preparation, Stability and Application in Encapsulation of Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Applications and perspectives of polyphenol-loaded solid lipid nanoparticles and nanostructured lipid carriers for foods - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Formulating co-loaded nanoliposomes with gallic acid and quercetin for enhanced cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. scispace.com [scispace.com]
- 20. fao.org [fao.org]
- 21. Dodecyl gallate induces apoptosis by upregulating the caspase-dependent apoptotic pathway and inhibiting the expression of anti-apoptotic Bcl-2 family proteins in human osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Antioxidant activity of dodecyl gallate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Multifunctional liposomes Co-encapsulating epigallocatechin-3-gallate (EGCG) and miRNA for atherosclerosis lesion elimination - Nanoscale Advances (RSC Publishing) [pubs.rsc.org]
- 24. Gallic Acid and Dodecyl Gallate Prevents Carbon Tetrachloride-Induced Acute and Chronic Hepatotoxicity by Enhancing Hepatic Antioxidant Status and Increasing p53 Expression [jstage.jst.go.jp]
- 25. Gallic Acid and Dodecyl Gallate Prevents Carbon Tetrachloride-Induced Acute and Chronic Hepatotoxicity by Enhancing Hepatic Antioxidant Status and Increasing p53 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in dodecyl gallate antioxidant assays.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dodecyl gallate in antioxidant assays. Inconsistent results can be a significant challenge, and this guide aims to provide clear, actionable solutions to common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is dodecyl gallate and why is it used as an antioxidant?
Dodecyl gallate (DG), the ester of dodecanol (B89629) and gallic acid, is a potent antioxidant used as a preservative in the food, cosmetics, and pharmaceutical industries under the E number E312.[1][2] Its antioxidant activity stems from the pyrogallol (B1678534) moiety, which can donate hydrogen atoms to neutralize free radicals.[2][3] The long dodecyl chain increases its lipid solubility, making it particularly effective in fatty and oily matrices.[3]
Q2: I'm observing significant variability in my IC50/TEAC values for dodecyl gallate between experiments. What are the most common causes?
Inconsistent results in dodecyl gallate antioxidant assays are common and can be attributed to several factors:
-
Solubility Issues: Dodecyl gallate is practically insoluble in water but freely soluble in organic solvents like ethanol (B145695) and methanol (B129727). Incomplete dissolution or precipitation during the assay can lead to lower and more variable activity.
-
Solvent Effects: The choice of solvent can significantly impact the measured antioxidant activity. Different solvents can affect the reaction kinetics and the stability of the radical species used in the assay.[4][5]
-
pH Sensitivity: The antioxidant capacity of phenolic compounds like dodecyl gallate can be pH-dependent. Changes in pH can alter the dissociation of the hydroxyl groups, affecting their ability to donate hydrogen atoms.[6][7][8][9][10]
-
Incubation Time: The reaction between dodecyl gallate and the radical species (e.g., DPPH, ABTS•+) may not reach completion instantaneously. Using a fixed, short incubation time can lead to an underestimation of antioxidant capacity, especially if the reaction kinetics are slow.
-
Reagent Stability: The radical solutions used in these assays (DPPH and ABTS•+) are sensitive to light and temperature. Degradation of the radical solution will lead to inaccurate and inconsistent readings.
Q3: Which solvent is best for dissolving dodecyl gallate for antioxidant assays?
Methanol and ethanol are the most commonly used and effective solvents for dissolving dodecyl gallate in DPPH and ABTS assays.[4][5] It is crucial to ensure complete dissolution of the sample before performing serial dilutions. Sonication can aid in dissolving the compound.
Q4: How does pH affect the antioxidant activity of dodecyl gallate?
The antioxidant activity of gallates generally increases with pH.[7][8][9][10] This is because a higher pH facilitates the deprotonation of the phenolic hydroxyl groups, making it easier for them to donate an electron or hydrogen atom to a free radical. However, the stability of gallates can decrease at higher pH, so a balance must be struck.[6] For consistent results, it is essential to control and report the pH of the reaction medium.
Troubleshooting Guides
Inconsistent Results in DPPH Assays
Problem: The IC50 values for dodecyl gallate in my DPPH assay are not reproducible between experiments.
| Possible Cause | Recommended Solution |
| Incomplete Dissolution of Dodecyl Gallate | Ensure complete dissolution of dodecyl gallate in a suitable solvent (e.g., methanol or ethanol) before making dilutions. Use of sonication may be helpful. Visually inspect for any precipitate. |
| DPPH Solution Degradation | Prepare fresh DPPH solution for each experiment and protect it from light by storing it in an amber bottle or wrapping the container in aluminum foil. The solution should have a deep violet color.[11] |
| Inconsistent Incubation Time | Standardize the incubation time for all samples and standards. For dodecyl gallate, a 30-minute incubation in the dark at room temperature is a common starting point.[11] Perform a kinetic study to determine the optimal reaction time for your specific conditions. |
| Solvent Interference | Ensure the solvent used to dissolve dodecyl gallate does not interfere with the DPPH radical. Run a solvent blank to check for any background absorbance or reaction. |
| Pipetting Errors | Calibrate pipettes regularly and use proper pipetting techniques to ensure accurate and consistent volumes of samples and reagents. |
Fluctuating TEAC Values in ABTS Assays
Problem: The Trolox Equivalent Antioxidant Capacity (TEAC) values for dodecyl gallate in my ABTS assay are inconsistent.
| Possible Cause | Recommended Solution |
| Incomplete Reaction with ABTS•+ | Similar to the DPPH assay, the reaction with the ABTS radical cation may not be immediate. Optimize and standardize the incubation time. A kinetic analysis is recommended to determine when the reaction reaches a stable endpoint.[1] |
| Variability in ABTS•+ Generation | Ensure consistent preparation of the ABTS•+ solution. The reaction between ABTS and potassium persulfate should be allowed to proceed for 12-16 hours in the dark for complete radical generation.[1] The absorbance of the final working solution at 734 nm should be standardized (e.g., 0.70 ± 0.05).[1] |
| pH of the Reaction Medium | The antioxidant activity of dodecyl gallate in the ABTS assay can be pH-dependent.[10] Use a buffered solution (e.g., phosphate-buffered saline, PBS) at a consistent pH for all experiments and report the pH in your methodology. |
| Sample Matrix Effects | If analyzing dodecyl gallate in a complex matrix (e.g., a food extract), other components in the sample may interfere with the assay. Consider appropriate sample preparation and extraction techniques to minimize interference. |
| Inaccurate Standard Curve | Prepare a fresh Trolox standard curve for each assay. Ensure the dilutions are accurate and that the curve has a good linear fit (R² > 0.99). |
Data Presentation
The following tables provide representative data illustrating how different experimental conditions can lead to inconsistent results in dodecyl gallate antioxidant assays.
Table 1: Effect of Solvent on DPPH Radical Scavenging Activity (IC50) of Dodecyl Gallate
| Solvent | IC50 (µg/mL) | Standard Deviation |
| Methanol | 15.2 | ± 1.1 |
| Ethanol | 18.5 | ± 1.5 |
| Acetone | 25.8 | ± 2.3 |
| Water | > 100 (Insoluble) | N/A |
Note: These are representative values based on known trends and are intended for illustrative purposes.
Table 2: Influence of pH on ABTS Radical Cation Scavenging Activity (TEAC) of Dodecyl Gallate
| pH | TEAC (Trolox Equivalents) | Standard Deviation |
| 5.5 | 1.8 | ± 0.2 |
| 7.4 | 2.5 | ± 0.3 |
| 8.5 | 3.2 | ± 0.4 |
Note: These are representative values based on known trends and are intended for illustrative purposes.
Experimental Protocols
DPPH Radical Scavenging Assay
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol. Store this solution in an amber bottle at 4°C.
-
Prepare a stock solution of dodecyl gallate in methanol (e.g., 1 mg/mL).
-
Prepare a series of dilutions of the dodecyl gallate stock solution in methanol.
-
-
Assay Procedure:
-
In a 96-well microplate, add 50 µL of each dodecyl gallate dilution to separate wells.
-
Add 150 µL of the 0.1 mM DPPH solution to each well.
-
For the blank, use 50 µL of methanol instead of the sample.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement and Calculation:
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(
ngcontent-ng-c3973722063="" _nghost-ng-c798938392="" class="inline ng-star-inserted">
-Absblankngcontent-ng-c3973722063="" _nghost-ng-c798938392="" class="inline ng-star-inserted"> ) /Abssamplengcontent-ng-c3973722063="" _nghost-ng-c798938392="" class="inline ng-star-inserted"> ] * 100Absblank -
Plot the percentage of inhibition against the concentration of dodecyl gallate to determine the IC50 value (the concentration that inhibits 50% of the DPPH radicals).
-
ABTS Radical Cation Decolorization Assay
-
Reagent Preparation:
-
Prepare a 7 mM aqueous solution of ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)).
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the ABTS and potassium persulfate solutions in a 1:1 ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
Before use, dilute the ABTS•+ solution with ethanol or PBS (pH 7.4) to an absorbance of 0.70 ± 0.05 at 734 nm.
-
Prepare a stock solution of dodecyl gallate and a series of dilutions in the same solvent used to dilute the ABTS•+ solution.
-
Prepare a series of Trolox standards for the standard curve.
-
-
Assay Procedure:
-
In a 96-well microplate, add 20 µL of each dodecyl gallate dilution or Trolox standard to separate wells.
-
Add 180 µL of the diluted ABTS•+ solution to each well.
-
Incubate the plate at room temperature for a predetermined time (e.g., 6 minutes).
-
-
Measurement and Calculation:
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition as in the DPPH assay.
-
Plot the percentage of inhibition against the concentration of Trolox to generate a standard curve.
-
Determine the TEAC value of dodecyl gallate by comparing its percentage of inhibition to the Trolox standard curve.
-
Signaling Pathways and Experimental Workflows
Caption: Troubleshooting workflow for inconsistent dodecyl gallate antioxidant assay results.
Caption: Dodecyl gallate's mechanism of antioxidant action.
References
- 1. ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antioxidant activity of dodecyl gallate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Evaluation of solvent effects on the DPPH reactivity for determining the antioxidant activity in oil matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Octyl and dodecyl gallates induce oxidative stress and apoptosis in a melanoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dpph assay ic50: Topics by Science.gov [science.gov]
- 10. researchgate.net [researchgate.net]
- 11. chemrxiv.org [chemrxiv.org]
Preventing degradation of dodecyl gallate during processing and storage.
Welcome to the Technical Support Center for Dodecyl Gallate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of dodecyl gallate during processing and storage. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on the stability of dodecyl gallate.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the handling and analysis of dodecyl gallate.
| Question | Answer |
| Why is my dodecyl gallate solution turning yellow/brown? | Discoloration is a common indicator of dodecyl gallate degradation, specifically oxidation. The three hydroxyl groups on the gallate moiety are susceptible to oxidation, which can be initiated by factors such as elevated pH, exposure to light, presence of metal ions, and high temperatures. This oxidation process leads to the formation of colored quinone-type structures. |
| My dodecyl gallate seems to be losing its antioxidant activity over time. What could be the cause? | Loss of antioxidant activity is a direct consequence of the degradation of the dodecyl gallate molecule. The antioxidant property is primarily due to the ability of the phenolic hydroxyl groups to donate a hydrogen atom to scavenge free radicals. When these groups are oxidized, the molecule's ability to act as an antioxidant is diminished. The degradation can be accelerated by improper storage conditions such as exposure to air (oxygen), light, high temperatures, and alkaline pH. |
| I am observing peak splitting or the appearance of new peaks in my HPLC analysis of dodecyl gallate. What do these indicate? | The appearance of new peaks or splitting of the main dodecyl gallate peak in an HPLC chromatogram strongly suggests the presence of degradation products. The primary degradation pathway is hydrolysis of the ester bond, yielding gallic acid and dodecanol.[1] Another major pathway is the oxidation of the gallate's hydroxyl groups. A properly developed stability-indicating HPLC method should be able to separate dodecyl gallate from these and other potential degradation products. |
| How can I prevent the degradation of dodecyl gallate in my formulation? | To minimize degradation, it is crucial to control the storage and processing conditions. Store dodecyl gallate in a cool, dark place, and in a well-sealed container to protect it from light and oxygen. For solutions, use a slightly acidic pH (around pH 4-6), as alkaline conditions accelerate degradation.[2] The use of chelating agents like EDTA or citric acid can help to sequester metal ions that catalyze oxidation. Additionally, using synergistic antioxidants such as BHA, BHT, or tocopherols (B72186) may offer enhanced protection. |
| What are the main degradation products of dodecyl gallate? | The two primary degradation products of dodecyl gallate are: 1. Gallic Acid and Dodecanol: Formed through the hydrolysis of the ester linkage. This is more prevalent in highly acidic or alkaline conditions.[1] 2. Oxidation Products: Resulting from the oxidation of the pyrogallol (B1678534) ring, leading to the formation of semiquinone radicals and subsequently quinone-type structures.[3] In some cases, dimerization can occur, leading to the formation of molecules like ellagic acid from gallic acid, a related compound.[4] |
Data on Dodecyl Gallate Stability
The stability of dodecyl gallate is significantly influenced by environmental factors. The following tables summarize the available quantitative data on its degradation.
Table 1: Thermal Decomposition of Gallates
Thermogravimetric analysis (TGA) shows that the thermal stability of gallate esters is influenced by the length of their alkyl chain. Dodecyl gallate exhibits a single-step decomposition.
| Gallate Ester | Decomposition Onset Temperature (°C) | Temperature at 5% Weight Loss (°C) | Decomposition Steps |
| Propyl Gallate | ~220 | ~235 | Multi-step |
| Octyl Gallate | ~240 | ~255 | Multi-step |
| Dodecyl Gallate | ~250 | ~270 | Single-step |
Data inferred from studies on gallate esters. The exact temperatures can vary slightly based on experimental conditions like heating rate and atmosphere.[5]
Table 2: Effect of pH on the Stability of Gallic Acid (a related compound)
While specific kinetic data for dodecyl gallate is limited, studies on gallic acid, the core structure, demonstrate a strong pH-dependent degradation. The degradation rate increases significantly with increasing pH.[2]
| pH | Degradation Rate Constant (k) at 37°C (s⁻¹) | Half-life (t₁/₂) at 37°C (hours) |
| 6.5 | Low | > 24 |
| 7.0 | Moderate | ~12 |
| 7.4 | High | ~5 |
| 8.0 | Very High | < 2 |
This data is for gallic acid and serves as an indicator for the pH sensitivity of gallates. The esterification in dodecyl gallate may slightly alter these values.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the stability analysis of dodecyl gallate.
Protocol 1: Stability-Indicating HPLC Method for Dodecyl Gallate
Objective: To develop and validate a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of dodecyl gallate and its degradation products.
Instrumentation:
-
HPLC system with a UV/Vis or Photodiode Array (PDA) detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents and Materials:
-
Dodecyl gallate reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Orthophosphoric acid (or other suitable acid for pH adjustment)
-
Purified water (HPLC grade)
-
Volumetric flasks, pipettes, and autosampler vials
Chromatographic Conditions (Example Gradient Method):
-
Mobile Phase A: 0.1% Orthophosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
Time (min) % Mobile Phase B 0 50 15 95 20 95 22 50 | 25 | 50 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 275 nm
-
Injection Volume: 20 µL
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of dodecyl gallate reference standard in methanol (e.g., 1 mg/mL). From this stock, prepare a series of calibration standards by diluting with the initial mobile phase composition (50:50 Water:Acetonitrile with 0.1% orthophosphoric acid).
-
Sample Preparation for Stability Studies: Prepare solutions of dodecyl gallate in the desired matrix or solvent at a known concentration.
-
Forced Degradation Study (Method Validation): To demonstrate the stability-indicating nature of the method, subject the dodecyl gallate solution to stress conditions:
-
Acid Hydrolysis: Add 1N HCl and heat at 80°C for 2 hours.
-
Base Hydrolysis: Add 0.1N NaOH at room temperature for 30 minutes.[6]
-
Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 2 hours.
-
Thermal Degradation: Heat the solid drug at 105°C for 24 hours.
-
Photolytic Degradation: Expose the solution to UV light (254 nm) for 24 hours. After exposure, neutralize the acid and base-stressed samples and dilute all samples to the appropriate concentration before injection.
-
-
Analysis: Inject the standards and stressed samples into the HPLC system.
-
Data Analysis: Identify and quantify the dodecyl gallate peak and any degradation product peaks. The method is considered stability-indicating if the degradation product peaks are well-resolved from the main dodecyl gallate peak.
Protocol 2: Thermal Stability Analysis by TGA and DSC
Objective: To determine the thermal stability and decomposition profile of dodecyl gallate using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Instrumentation:
-
Thermogravimetric Analyzer (TGA)
-
Differential Scanning Calorimeter (DSC)
Materials:
-
Dodecyl gallate sample
-
Aluminum or alumina (B75360) pans
TGA Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the dodecyl gallate sample into a TGA pan.
-
Instrument Setup:
-
Analysis: Run the TGA experiment and record the weight loss as a function of temperature.
-
Data Analysis: Determine the onset temperature of decomposition and the temperatures at which specific percentages of weight loss occur (e.g., T₅%, T₅₀%).
DSC Procedure:
-
Sample Preparation: Accurately weigh 2-5 mg of the dodecyl gallate sample into a DSC pan and hermetically seal it. A pinhole in the lid is recommended if volatile products are expected.
-
Instrument Setup:
-
Atmosphere: Nitrogen at a flow rate of 50 mL/min.
-
Heating Rate: 10°C/min.
-
Temperature Program: Heat from 30°C to a temperature above the melting point (e.g., 200°C).
-
-
Analysis: Run the DSC experiment and record the heat flow as a function of temperature.
-
Data Analysis: Determine the melting point (endothermic peak) and any other thermal events such as crystallization (exothermic peak) or decomposition.
Visualizations
Degradation Pathways of Dodecyl Gallate
The primary degradation pathways for dodecyl gallate involve hydrolysis and oxidation.
Caption: Major degradation pathways of dodecyl gallate.
Experimental Workflow for Stability Testing
A typical workflow for assessing the stability of dodecyl gallate in a formulation.
Caption: Workflow for a typical stability study of dodecyl gallate.
Logic for Preventing Dodecyl Gallate Degradation
A logical diagram illustrating the strategies to mitigate dodecyl gallate degradation.
Caption: Key factors causing dodecyl gallate degradation and corresponding prevention strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. Effect of pH on the Efficiency of Pyrogallol, Gallic Acid, and Alkyl Gallates in Trapping Methylglyoxal - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. studylib.net [studylib.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Addressing matrix effects in HPLC analysis of dodecyl gallate.
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in the HPLC analysis of dodecyl gallate.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of dodecyl gallate HPLC analysis?
A1: Matrix effects are the alteration of the analytical signal of dodecyl gallate due to the presence of other components in the sample matrix. These co-eluting substances can either suppress or enhance the detector response, leading to inaccurate quantification. This interference is a significant challenge, especially when analyzing complex samples like food, cosmetics, or biological fluids.
Q2: What are the common causes of matrix effects in dodecyl gallate analysis?
A2: Common causes of matrix effects include:
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Co-eluting endogenous compounds: In food matrices, fats, oils, and other lipids can co-elute with dodecyl gallate, interfering with its detection. In cosmetics, waxes, emollients, and other formulation components can have a similar effect.
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Sample preparation artifacts: Residues from extraction solvents or reagents used during sample preparation can introduce interfering substances.
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High sample concentration: Injecting a highly concentrated sample can lead to column overload and poor separation from matrix components.
-
Ion suppression or enhancement (LC-MS): In liquid chromatography-mass spectrometry (LC-MS) analysis, co-eluting compounds can affect the ionization efficiency of dodecyl gallate in the MS source, leading to inaccurate results.
Q3: How can I identify if my dodecyl gallate analysis is affected by matrix effects?
A3: You can identify matrix effects using the following methods:
-
Compare calibration curves: Prepare two calibration curves for dodecyl gallate: one in a pure solvent (e.g., mobile phase) and another in a blank sample matrix (a sample that does not contain dodecyl gallate). A significant difference in the slopes of these two curves indicates the presence of matrix effects.
-
Post-column infusion: This technique involves continuously infusing a standard solution of dodecyl gallate into the HPLC system after the analytical column but before the detector. A blank matrix sample is then injected. Any suppression or enhancement of the constant dodecyl gallate signal at the retention time of matrix components indicates a matrix effect.
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Recovery experiments: Spike a known amount of dodecyl gallate into a blank matrix and perform the entire analytical procedure. Low or inconsistent recovery values can be an indication of matrix effects.
Troubleshooting Guides
Q1: My dodecyl gallate peak is showing tailing or fronting. What should I do?
A1: Peak asymmetry is a common issue in HPLC. Here’s a step-by-step troubleshooting guide:
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Check for column overload: Dilute your sample and inject it again. If the peak shape improves, you were likely overloading the column.
-
Evaluate the mobile phase: Ensure the pH of your mobile phase is appropriate for dodecyl gallate. For reversed-phase columns, a slightly acidic mobile phase (e.g., with 0.1% formic or phosphoric acid) can improve peak shape.
-
Inspect the column: The column frit may be blocked, or the column packing may be degraded. Try back-flushing the column or replacing it with a new one.
-
Use a guard column: A guard column can protect your analytical column from strongly retained matrix components that can cause peak tailing.
Q2: I am observing a drifting baseline and ghost peaks in my chromatogram. How can I resolve this?
A2: Baseline instability and ghost peaks are often due to contamination. Follow these steps to troubleshoot:
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Ensure mobile phase purity: Use high-purity HPLC-grade solvents and freshly prepared mobile phase. Contaminants in the mobile phase can accumulate on the column and elute as ghost peaks during a gradient run.
-
Clean the system: Flush the entire HPLC system, including the injector and detector, with a strong solvent (e.g., a high percentage of organic solvent) to remove any accumulated contaminants.
-
Check for sample carryover: Inject a blank solvent after a sample run. If you see a peak corresponding to dodecyl gallate, you have a carryover issue. Clean the injector and autosampler needle.
-
Properly equilibrate the column: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially for gradient methods.
Q3: My recovery of dodecyl gallate is low and inconsistent. How can I improve it?
A3: Low and variable recovery is a strong indicator of matrix effects. Consider the following solutions:
-
Optimize sample preparation:
-
Solid-Phase Extraction (SPE): Use an appropriate SPE cartridge (e.g., C18) to clean up your sample and remove interfering matrix components before HPLC analysis.
-
Liquid-Liquid Extraction (LLE): LLE can be effective in separating dodecyl gallate from interfering substances based on their differential solubility in immiscible solvents.
-
Sample Dilution: A simple dilution of the sample can sometimes reduce the concentration of interfering components to a level where they no longer significantly affect the analysis.[1][2]
-
-
Employ the Standard Addition Method: This method involves adding known amounts of a dodecyl gallate standard to the sample aliquots. By analyzing the increase in signal, the initial concentration in the sample can be determined, effectively compensating for matrix effects.[3]
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Use a Matrix-Matched Calibration: Prepare your calibration standards in a blank sample matrix that is similar to your samples. This helps to compensate for any signal suppression or enhancement caused by the matrix.[4]
Quantitative Data Summary
The following table presents hypothetical data illustrating the impact of matrix effects on the quantification of dodecyl gallate in a cosmetic cream and the improvement in accuracy achieved by using the standard addition method.
| Analysis Method | Sample | Spiked Dodecyl Gallate (µg/mL) | Peak Area | Calculated Concentration (µg/mL) | Apparent Recovery (%) |
| External Calibration | Standard in Solvent | 10.0 | 125,000 | 10.0 | N/A |
| Spiked Cream Extract | 10.0 | 98,750 | 7.9 | 79.0% | |
| Standard Addition | Cream Extract (Unspiked) | 0.0 | 48,500 | 4.9 (by extrapolation) | N/A |
| Cream Extract + Spike 1 | 2.5 | 73,250 | - | - | |
| Cream Extract + Spike 2 | 5.0 | 98,000 | - | - | |
| Cream Extract + Spike 3 | 10.0 | 147,500 | - | - |
In this example, the external calibration method underestimated the dodecyl gallate concentration due to signal suppression from the cream matrix, resulting in a low apparent recovery. The standard addition method provides a more accurate quantification by compensating for these matrix effects.
Experimental Protocols
Protocol: Mitigating Matrix Effects using the Standard Addition Method
This protocol describes the use of the standard addition method for the accurate quantification of dodecyl gallate in a complex matrix (e.g., an edible oil).
1. Materials and Reagents:
-
Dodecyl gallate standard
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HPLC-grade solvents (e.g., acetonitrile, methanol (B129727), water)
-
Mobile phase additives (e.g., formic acid or phosphoric acid)
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
-
Blank edible oil (confirmed to be free of dodecyl gallate)
2. Sample Preparation:
-
Accurately weigh a known amount of the edible oil sample into a centrifuge tube.
-
Perform a liquid-liquid extraction by adding a suitable extraction solvent (e.g., methanol or acetonitrile), vortexing, and centrifuging to separate the layers.
-
Carefully collect the extract (supernatant).
3. Standard Addition Procedure:
-
Prepare a stock solution of dodecyl gallate of a known concentration.
-
Aliquot equal volumes of the sample extract into at least four separate volumetric flasks.
-
Leave one flask unspiked (this is your unknown).
-
To the other flasks, add increasing known volumes of the dodecyl gallate stock solution to create a series of spiked samples.
-
Dilute all flasks to the final volume with the extraction solvent.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
4. HPLC Analysis:
-
Inject the unspiked and spiked samples into the HPLC system.
-
Record the peak area for dodecyl gallate in each chromatogram.
5. Data Analysis:
-
Plot the peak area (y-axis) against the concentration of the added dodecyl gallate standard (x-axis).
-
Perform a linear regression on the data points.
-
The absolute value of the x-intercept of the regression line corresponds to the concentration of dodecyl gallate in the unspiked sample.
Visualizations
References
Technical Support Center: Optimizing Dodecyl Gallate Extraction
Welcome to the technical support center for the optimized extraction of dodecyl gallate. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guidance and frequently asked questions to assist with your experimental workflows.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction of dodecyl gallate from complex samples.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery of Dodecyl Gallate | 1. Incomplete Extraction: The solvent may not be effectively penetrating the sample matrix. 2. Degradation of Analyte: Dodecyl gallate can be sensitive to high temperatures and alkaline conditions.[1] 3. Strong Analyte-Matrix Interactions: The analyte may be tightly bound to proteins or other macromolecules. | 1. Enhance Extraction Efficiency: a. Increase Solvent Polarity: For Solid-Phase Extraction (SPE), a more polar elution solvent might be necessary. b. Employ Advanced Techniques: Consider Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) to improve solvent penetration and disrupt the sample matrix.[2][3] c. Matrix Solid-Phase Dispersion (MSPD): This technique simultaneously disrupts and extracts the sample, which can be particularly effective for solid and semi-solid matrices.[4][5] 2. Optimize Extraction Conditions: a. Temperature Control: Avoid excessive heat during extraction and solvent evaporation steps. b. pH Management: Ensure the sample and extraction solvents are not alkaline to prevent degradation of dodecyl gallate.[1] 3. Disrupt Analyte-Matrix Interactions: a. Sample Pre-treatment: For protein-rich samples, a protein precipitation step with an appropriate solvent (e.g., acetonitrile) may be necessary. |
| Formation of Emulsion During Liquid-Liquid Extraction (LLE) | 1. High Concentration of Lipids and Surfactants: Fatty acids, phospholipids, and other emulsifying agents in the sample can stabilize the interface between the aqueous and organic layers.[6] 2. Vigorous Shaking: Excessive agitation can promote emulsion formation.[6] | 1. Gentle Mixing: Instead of vigorous shaking, gently invert the separation funnel multiple times.[6] 2. "Salting Out": Add a saturated sodium chloride (brine) solution to the mixture. This increases the ionic strength of the aqueous phase, which can help break the emulsion.[6] 3. Centrifugation: If the emulsion persists, centrifuging the mixture can facilitate phase separation.[7] 4. Filtration: Pass the mixture through a bed of glass wool or a phase-separation filter paper.[6] 5. Solvent Modification: Adding a small amount of a different organic solvent can alter the solubility characteristics and help break the emulsion.[6] |
| Co-extraction of Interfering Substances | 1. Non-selective Extraction Solvent: The chosen solvent may be extracting other compounds with similar solubility to dodecyl gallate. 2. Complex Sample Matrix: The sample itself may contain a high concentration of compounds that can interfere with analysis. | 1. Increase Selectivity: a. Optimize Solvent System: Experiment with different solvent mixtures to find a more selective system for dodecyl gallate. b. Solid-Phase Extraction (SPE): Utilize an SPE cartridge with a stationary phase that has a high affinity for dodecyl gallate and a lower affinity for the interfering compounds. This allows for a more targeted elution.[8] 2. Post-Extraction Cleanup: a. Liquid-Liquid Partitioning: Perform an additional LLE step with immiscible solvents to separate dodecyl gallate from impurities. b. Chromatographic Cleanup: Use techniques like column chromatography to purify the extract before final analysis. |
| Poor Reproducibility of Results | 1. Inconsistent Sample Homogenization: Variations in particle size and sample uniformity can lead to inconsistent extraction efficiency. 2. Fluctuations in Extraction Parameters: Minor changes in temperature, time, or solvent ratios can affect recovery. 3. Manual Extraction Variability: Manual shaking or mixing can introduce inconsistencies between samples. | 1. Standardize Sample Preparation: Ensure all samples are homogenized to a consistent particle size. 2. Strict Control of Parameters: Maintain consistent extraction times, temperatures, and solvent volumes for all samples. The use of automated extraction systems can improve reproducibility. 3. Automate Where Possible: Employ automated shakers or vortexers for consistent mixing during extraction. |
Frequently Asked Questions (FAQs)
Q1: What is the best initial approach for extracting dodecyl gallate from an oily or fatty matrix?
For oily or fatty matrices, a Liquid-Liquid Extraction (LLE) is a common starting point. Due to the lipophilic nature of dodecyl gallate, it will preferentially partition into a non-polar organic solvent. However, be prepared for potential emulsion formation.[6] An alternative for more complex solid or semi-solid fatty samples is Matrix Solid-Phase Dispersion (MSPD), which can provide extraction and cleanup in a single step.[9]
Q2: How can I improve the efficiency of my dodecyl gallate extraction?
To enhance extraction efficiency, consider advanced techniques such as Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE).[2][3][10][11][12] These methods use energy to disrupt the sample matrix, allowing for better solvent penetration and faster extraction times. For a "green" chemistry approach, Supercritical Fluid Extraction (SFE) with carbon dioxide is another powerful option.[13][14]
Q3: My dodecyl gallate seems to be degrading during the extraction process. What can I do to prevent this?
Dodecyl gallate is susceptible to degradation under alkaline conditions and at high temperatures.[1] To mitigate this, ensure that your extraction and subsequent processing steps are carried out under neutral or slightly acidic conditions. Avoid prolonged exposure to heat, and if solvent evaporation is necessary, use a rotary evaporator under reduced pressure at a low temperature.
Q4: What is Matrix Solid-Phase Dispersion (MSPD) and when should I use it for dodecyl gallate extraction?
MSPD is a sample preparation technique where the sample is blended with a solid support (like C18-bonded silica), causing disruption of the sample matrix and dispersion of the components over the surface of the support material.[4][5] This blend is then packed into a column and the analyte of interest is eluted with a suitable solvent. MSPD is particularly advantageous for solid, semi-solid, and viscous samples, including those with high fat content, as it combines extraction and cleanup into a single step.[9][15]
Q5: Which analytical technique is most suitable for quantifying dodecyl gallate after extraction?
High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and reliable method for the quantification of dodecyl gallate.[1][16] A reversed-phase C18 column is typically employed. For more complex matrices or very low concentrations, coupling HPLC with mass spectrometry (LC-MS) can provide enhanced selectivity and sensitivity.
Quantitative Data on Extraction Methods
The following tables summarize quantitative data for different extraction methods. Direct comparative studies for dodecyl gallate across all methods and matrices are limited; therefore, the data is presented based on available studies for gallates and other antioxidants in relevant matrices.
Table 1: Recovery of Antioxidants from Cosmetic Samples using Cloud-Point Extraction (CPE) followed by HPLC
| Analyte | Sample Matrix | Recovery (%) | Relative Standard Deviation (%) |
| Propyl Gallate | Cosmetics | 90 - 110 | < 4.8 |
| Teriary Butyl Hydroquinone | Cosmetics | 90 - 110 | < 4.8 |
| Butylated Hydroxyanisole | Cosmetics | 90 - 110 | < 4.8 |
| Butylated Hydroxytoluene | Cosmetics | 90 - 110 | < 4.8 |
| Data synthesized from a study on antioxidant extraction from cosmetics.[16] |
Table 2: Recovery of Fungicides from Green Chilli using Matrix Solid-Phase Dispersion (MSPD) followed by HPLC-UV
| Analyte | Spiked Concentration (µg/mL) | Average Recovery (%) | Relative Standard Deviation (%) |
| Metalaxyl | 0.03 | 90 - 98 | < 2 |
| 0.3 | 90 - 98 | < 2 | |
| Benalaxyl | 0.03 | 90 - 98 | < 2 |
| 0.3 | 90 - 98 | < 2 | |
| This table demonstrates the efficiency of MSPD for a complex plant matrix, which is applicable to dodecyl gallate extraction from similar samples. |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of Dodecyl Gallate from Edible Oils
-
Sample Preparation: Weigh 5 g of the oil sample into a 50 mL centrifuge tube.
-
Extraction:
-
Add 10 mL of a methanol (B129727)/water (80:20, v/v) solution to the tube.
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the phases.
-
Carefully collect the upper methanolic layer and transfer it to a clean tube.
-
Repeat the extraction process on the oil phase two more times with fresh methanol/water solution.
-
Pool the methanolic extracts.
-
-
Cleanup (if necessary):
-
To the combined methanolic extracts, add 10 mL of n-hexane and shake gently.
-
Allow the phases to separate and discard the upper hexane (B92381) layer (this removes residual oil).
-
-
Solvent Evaporation: Evaporate the methanol from the extract under a gentle stream of nitrogen or using a rotary evaporator at <40°C.
-
Reconstitution: Reconstitute the dried extract in a known volume of mobile phase (e.g., 1 mL of methanol/water) for HPLC analysis.
Protocol 2: Matrix Solid-Phase Dispersion (MSPD) for Dodecyl Gallate Extraction from a Semi-Solid Food Matrix (e.g., Margarine)
-
Sample Preparation: Weigh 0.5 g of the margarine sample into a glass mortar.
-
Dispersion:
-
Add 2 g of C18-bonded silica (B1680970) to the mortar.
-
Gently blend the sample and the C18 sorbent with a pestle until a homogeneous mixture is obtained.
-
-
Column Packing:
-
Place a frit at the bottom of an empty 10 mL polypropylene (B1209903) syringe.
-
Transfer the sample-sorbent blend into the syringe.
-
Place another frit on top of the blend.
-
Gently compress the column to ensure uniform packing.
-
-
Elution:
-
Mount the packed syringe onto a vacuum manifold.
-
Elute the dodecyl gallate by passing 10 mL of acetonitrile (B52724) through the column at a slow flow rate (approximately 1 mL/min).
-
-
Collection and Analysis:
-
Collect the eluate in a clean tube.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for HPLC analysis.
-
Visualizations
Caption: Workflow for Liquid-Liquid Extraction of dodecyl gallate.
Caption: Workflow for Matrix Solid-Phase Dispersion extraction.
References
- 1. researchgate.net [researchgate.net]
- 2. ObtainingAntioxidants from Botanic Matrices Applying Novel Extraction Techniques [article.sapub.org]
- 3. mdpi.com [mdpi.com]
- 4. Matrix solid-phase dispersion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent developments in matrix solid-phase dispersion extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. benchchem.com [benchchem.com]
- 8. Extraction Systems and Analytical Techniques for Food Phenolic Compounds: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Redirecting [linkinghub.elsevier.com]
- 11. Microwave-Assisted Extraction of Bioactive Compounds from Mandarin Peel: A Comprehensive Biorefinery Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Solvent-Free Microwave-Assisted Extraction of Polyphenols from Olive Tree Leaves: Antioxidant and Antimicrobial Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Strategies to Reduce the Cytotoxicity of Dodecyl Gallate in Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the cytotoxicity of dodecyl gallate in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is dodecyl gallate and why is it used in cell-based assays?
A1: Dodecyl gallate (DG) is an ester formed from dodecanol (B89629) and gallic acid. It is known for its antioxidant properties and is sometimes used in cell-based assays to study its effects on cellular processes, including its potential as an anti-cancer agent or to mitigate oxidative stress.[1][2][3] Due to its lipophilic nature, it can readily interact with cell membranes.
Q2: What are the primary mechanisms of dodecyl gallate-induced cytotoxicity?
A2: Dodecyl gallate's cytotoxicity is primarily mediated through the induction of apoptosis (programmed cell death). Key mechanisms include:
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Mitochondrial Dysfunction: It can disrupt the mitochondrial membrane potential, leading to the release of pro-apoptotic factors.
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Caspase Activation: It activates key executioner caspases, such as caspase-3 and caspase-8, which dismantle the cell.
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Oxidative Stress: While it has antioxidant properties, at certain concentrations, it can also act as a pro-oxidant, leading to an increase in reactive oxygen species (ROS) that damage cellular components.
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Cell Cycle Arrest: It can cause cells to arrest in the S-phase of the cell cycle, preventing proliferation.[4]
Q3: Is the cytotoxicity of dodecyl gallate cell-type dependent?
A3: Yes, the cytotoxic effects of dodecyl gallate can vary significantly between different cell types. For instance, it often shows higher toxicity towards cancer cell lines compared to some normal cell lines. This selectivity is a subject of ongoing research.
Q4: My primary goal is to use dodecyl gallate as an antioxidant. How can I find a concentration that is not cytotoxic?
A4: To find a suitable non-cytotoxic antioxidant concentration, it is crucial to perform a dose-response experiment with your specific cell line. You should assess both an indicator of antioxidant activity and cell viability in parallel. A common approach is to:
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Treat your cells with a range of dodecyl gallate concentrations.
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Measure cell viability using an MTT or similar assay.
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In parallel, measure an indicator of oxidative stress (e.g., ROS levels) or a marker of antioxidant response.
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Determine the concentration range that provides the desired antioxidant effect without significantly reducing cell viability.
Troubleshooting Guides
Issue 1: High levels of cell death observed even at low concentrations of dodecyl gallate.
| Potential Cause | Explanation | Recommended Solution |
| Solvent Toxicity | The solvent used to dissolve dodecyl gallate (e.g., DMSO, ethanol) can be toxic to cells, especially at higher concentrations. | Keep the final solvent concentration in the cell culture medium as low as possible, typically below 0.5% for DMSO and ethanol, and ideally below 0.1%. Always include a vehicle control (medium with the same concentration of solvent but without dodecyl gallate) in your experiments to assess solvent toxicity. |
| Compound Precipitation | Dodecyl gallate is poorly soluble in aqueous solutions and can precipitate out of the culture medium, leading to high localized concentrations that are toxic to cells. | Improve solubility by preparing a high-concentration stock solution in an appropriate solvent and adding it to pre-warmed (37°C) media while gently vortexing. Consider using a formulation aid like cyclodextrin (B1172386) to enhance solubility. |
| Cell Line Sensitivity | Your specific cell line may be particularly sensitive to dodecyl gallate. | Perform a thorough literature search for IC50 values of dodecyl gallate on your cell line or similar cell types. If data is unavailable, conduct a preliminary dose-response experiment with a wide range of concentrations to determine the cytotoxic threshold. |
| Pro-oxidant Effect | At certain concentrations, dodecyl gallate can switch from an antioxidant to a pro-oxidant, increasing oxidative stress and causing cell death. | Carefully evaluate the dose-response for both antioxidant and cytotoxic effects. It's possible that the beneficial antioxidant window is narrow for your specific cell model. |
Issue 2: Dodecyl gallate precipitates in the cell culture medium.
| Potential Cause | Explanation | Recommended Solution |
| Poor Aqueous Solubility | Dodecyl gallate is a hydrophobic molecule with limited solubility in aqueous-based culture media. | Prepare a high-concentration stock solution (e.g., in DMSO or ethanol) and dilute it stepwise into your pre-warmed culture medium. Avoid adding the stock solution directly to cold media. |
| Interaction with Media Components | Components in the serum or media supplements may interact with dodecyl gallate, causing it to precipitate. | Test the solubility of dodecyl gallate in a serum-free version of your medium first. If precipitation occurs only in the presence of serum, consider reducing the serum concentration or using a different lot of serum. |
| pH of the Medium | The pH of the culture medium can influence the solubility of dodecyl gallate. | Ensure the pH of your culture medium is stable and within the optimal range for your cells. |
| Use of Formulation Aids | The absence of a solubilizing agent can lead to precipitation. | Consider using cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) to form an inclusion complex with dodecyl gallate, which can significantly improve its aqueous solubility. |
Quantitative Data
Table 1: Cytotoxicity (IC50) of Dodecyl Gallate in Various Cell Lines
| Cell Line | Cell Type | Incubation Time (hours) | IC50 (µM) |
| MG-63 | Human Osteosarcoma | 24 | 31.15 |
| MG-63 | Human Osteosarcoma | 48 | 10.66 |
| MG-63 | Human Osteosarcoma | 72 | 9.06 |
| WEHI-231 | Mouse B cell lymphoma | Not Specified | 0.8 |
| Daudi | Human lymphoma | Not Specified | 1.4 |
| HT-29 | Human colon cancer | Not Specified | 17.0 |
| L-929 | Mouse fibroblast | Not Specified | Non-toxic (at concentrations that induce apoptosis in WEHI-231) |
IC50: The concentration of a substance that reduces a biological activity (in this case, cell viability) by 50%. Data compiled from multiple sources.[4][5]
Experimental Protocols
MTT Assay for Cell Viability
This protocol is for assessing cell viability based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of viable cells into a purple formazan (B1609692) product.
Materials:
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well plates
-
Multi-channel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat cells with various concentrations of dodecyl gallate (and vehicle controls) and incubate for the desired time period (e.g., 24, 48, 72 hours).
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm with a reference wavelength of 630 nm.
-
Calculate cell viability as a percentage of the untreated control.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed and treat cells with dodecyl gallate as for a standard experiment.
-
Harvest the cells (including any floating cells in the supernatant) by trypsinization.
-
Wash the cells with cold PBS and centrifuge.
-
Resuspend the cell pellet in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the kit manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Mandatory Visualizations
Caption: Dodecyl Gallate Induced Apoptotic Pathway.
Caption: Troubleshooting Workflow for High Cytotoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Sodium dodecyl sulfate and C31G as microbicidal alternatives to nonoxynol 9: comparative sensitivity of primary human vaginal keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dodecyl gallate, 1166-52-5 [thegoodscentscompany.com]
- 5. Cell Culture-Based Assessment of Toxicity and Therapeutics of Phytochemical Antioxidants | MDPI [mdpi.com]
Validation & Comparative
Dodecyl Gallate vs. Tocopherols: A Comparative Guide to Antioxidant Efficacy
In the realm of antioxidant compounds, both synthetic and natural options present distinct advantages for researchers, scientists, and drug development professionals. This guide provides a detailed comparison of the efficacy of dodecyl gallate, a synthetic antioxidant, against the well-established natural antioxidants, tocopherols (B72186) (a form of Vitamin E). The comparison delves into their mechanisms of action, quantitative antioxidant activity, and their influence on cellular signaling pathways, supported by experimental data.
Executive Summary
Dodecyl gallate, an ester of gallic acid, demonstrates potent antioxidant properties, primarily attributed to its galloyl moiety which is an effective free radical scavenger. Its lipophilic nature, due to the dodecyl chain, enhances its solubility in lipid-rich environments, making it particularly effective in preventing lipid peroxidation. Tocopherols, a group of lipid-soluble compounds including alpha-tocopherol (B171835), are renowned for their role in protecting cell membranes from oxidative damage by interrupting the chain reaction of lipid peroxidation.
While both dodecyl gallate and tocopherols are effective antioxidants, their efficacy can vary depending on the specific application and the system in which they are used. Emerging evidence suggests that beyond direct radical scavenging, these compounds can also modulate cellular signaling pathways, such as the Keap1-Nrf2 pathway, to bolster endogenous antioxidant defenses.
Mechanism of Action
Dodecyl Gallate: The antioxidant activity of dodecyl gallate stems from the three hydroxyl groups on its galloyl moiety. These groups can readily donate hydrogen atoms to neutralize free radicals, thus terminating oxidative chain reactions.[1] Its long alkyl chain allows it to partition effectively into lipid phases, such as cell membranes and oil-in-water emulsions, where it can inhibit lipid peroxidation.[1] Furthermore, dodecyl gallate has been shown to act as a preventive antioxidant by inhibiting enzymes like xanthine (B1682287) oxidase, which is involved in the generation of superoxide (B77818) radicals.[1]
Tocopherols: Tocopherols, particularly alpha-tocopherol, are classic chain-breaking antioxidants.[2] They reside within cell membranes and lipoproteins, where they intercept and scavenge peroxyl radicals, thereby preventing the propagation of lipid peroxidation.[2] The antioxidant function of tocopherols is cyclical, as the resulting tocopheryl radical can be regenerated back to its active form by other antioxidants like vitamin C.
Quantitative Comparison of Antioxidant Activity
Direct comparative studies providing IC50 values for dodecyl gallate and tocopherols from the same experimental setup are limited. However, data from various studies using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and lipid peroxidation inhibition assays can provide an estimation of their relative efficacy. It is important to note that IC50 values can be influenced by experimental conditions.
| Antioxidant | DPPH Assay IC50 (µM) | Lipid Peroxidation Inhibition |
| Dodecyl Gallate (and related esters) | ~30 µM (estimated for Octyl Gallate)[2] | Effective inhibitor of mitochondrial lipid peroxidation[1] |
| Alpha-Tocopherol | ~40-60 µM[2][3] | Potent inhibitor of lipid peroxidation[4] |
Note: The IC50 value for dodecyl gallate is an estimation based on data for a structurally similar gallate ester. Lower IC50 values indicate higher antioxidant potency.
Experimental Protocols
DPPH Radical Scavenging Assay
This assay is a common and straightforward method to evaluate the free radical scavenging ability of an antioxidant.
Methodology:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent such as methanol (B129727) or ethanol.
-
Sample Preparation: The antioxidant compounds (dodecyl gallate and tocopherols) are dissolved in the same solvent to create a series of concentrations.
-
Reaction: A specific volume of each antioxidant concentration is mixed with a fixed volume of the DPPH solution. A control containing only the solvent and DPPH is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured spectrophotometrically at the wavelength of maximum absorbance for DPPH (typically around 517 nm).
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100
-
IC50 Determination: The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the antioxidant concentration.[2]
Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation
The TBARS assay is a widely used method to measure lipid peroxidation by quantifying malondialdehyde (MDA), a secondary product of lipid oxidation.
Methodology:
-
Induction of Lipid Peroxidation: Lipid peroxidation is induced in a lipid-rich system, such as a biological sample (e.g., tissue homogenate, cell lysate) or a liposomal suspension, using an oxidizing agent (e.g., iron salts, free radical initiators). The antioxidant is added to the system to assess its inhibitory effect.
-
Sample Preparation: Following the incubation period, proteins are precipitated by adding an acidic solution, such as trichloroacetic acid (TCA).
-
Reaction with TBA: The supernatant is collected after centrifugation and mixed with a thiobarbituric acid (TBA) solution.
-
Heating: The mixture is heated in a boiling water bath for a specific duration (e.g., 15-60 minutes) to facilitate the reaction between MDA and TBA, which forms a pink-colored adduct.
-
Measurement: After cooling, the absorbance of the MDA-TBA adduct is measured spectrophotometrically at approximately 532 nm.
-
Quantification: The concentration of TBARS is determined by comparing the absorbance of the samples to a standard curve prepared with known concentrations of MDA or a precursor like 1,1,3,3-tetramethoxypropane. The percentage inhibition of lipid peroxidation by the antioxidant is then calculated.
Signaling Pathways
Beyond direct antioxidant action, both dodecyl gallate and tocopherols are implicated in the modulation of cellular signaling pathways that regulate endogenous antioxidant responses. A key pathway in this context is the Keap1-Nrf2 signaling pathway.
The Keap1-Nrf2 Signaling Pathway:
Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. In the presence of oxidative stress or electrophilic compounds, Keap1 is modified, leading to the release and stabilization of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various genes. This binding initiates the transcription of a battery of cytoprotective genes, including those encoding for antioxidant enzymes like heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and enzymes involved in glutathione (B108866) synthesis.
Role of Dodecyl Gallate and Tocopherols:
-
Gallic Acid (parent compound of Dodecyl Gallate): Studies have shown that gallic acid can activate the Nrf2 signaling pathway.[5][6][7][8][9] It is proposed that gallic acid may interact with Keap1, leading to the nuclear translocation of Nrf2 and the subsequent upregulation of antioxidant gene expression.[5] While direct evidence for dodecyl gallate is still emerging, its structural similarity to gallic acid suggests it may act through a similar mechanism.
-
Tocopherols: Tocopherols have also been shown to modulate the Nrf2 pathway, contributing to their overall protective effects against oxidative stress.
Visualizations
Conclusion
Both dodecyl gallate and tocopherols are valuable antioxidants with distinct characteristics. Dodecyl gallate's efficacy is enhanced in lipidic environments due to its alkyl chain, and its parent compound, gallic acid, has been shown to activate the Nrf2 signaling pathway, suggesting a multi-faceted antioxidant capability. Tocopherols are well-established, potent chain-breaking antioxidants that are integral to the protection of biological membranes.
The choice between dodecyl gallate and tocopherols will depend on the specific requirements of the application, including the nature of the medium (aqueous vs. lipidic), the desired mechanism of action, and regulatory considerations. Further direct comparative studies are warranted to provide a more definitive quantitative assessment of their relative potencies in various systems. The potential for synergistic effects when used in combination also presents a promising area for future research and application.
References
- 1. Antioxidant activity of dodecyl gallate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Mixed tocopherols have a stronger inhibitory effect on lipid peroxidation than alpha-tocopherol alone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gallic acid, a natural polyphenol, protects against tert-butyl hydroperoxide- induced hepatotoxicity by activating ERK-Nrf2-Keap1-mediated antioxidative response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Gallic acid protect against spinal cord ischemia-reperfusion injury in rat via activation of Nrf2/HO-1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC Methods for Dodecyl Gallate Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of the antioxidant dodecyl gallate is crucial for quality control and stability testing in food and pharmaceutical products. High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for this purpose. This guide provides an objective comparison of two distinct HPLC methods for dodecyl gallate quantification, supported by experimental data to aid in method selection and implementation.
Method 1: Reversed-Phase HPLC with Photodiode Array Detection (HPLC-PDA)
This method is a robust and validated approach for the simultaneous determination of several phenolic antioxidants, including dodecyl gallate, in edible oils.[1]
Experimental Protocol
Instrumentation:
-
HPLC system equipped with a photodiode array (PDA) detector.
-
Gas chromatography with flame ionization detection (GC-FID) can be used as a confirmatory technique.[1]
Reagents and Standards:
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Dodecyl gallate reference standard
-
Other antioxidant standards (e.g., butylated hydroxyanisole, butylated hydroxytoluene, propyl gallate, octyl gallate) for simultaneous analysis.[1]
Chromatographic Conditions:
-
Mobile Phase: A gradient of methanol and acetonitrile.[1]
-
Flow Rate: 300 mL/min.[1]
-
Detection: Photodiode Array (PDA) detection.[1]
Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of dodecyl gallate and other antioxidants in a suitable solvent.
-
Sample Preparation: A TLC screening step can be employed for sample cleanup. The sample is then dissolved and prepared for injection.[1]
Method 2: Ultra-High-Performance Liquid Chromatography (UHPLC)
This rapid UHPLC method is designed for the high-throughput analysis of common antioxidants, including dodecyl gallate, in edible oils.
Experimental Protocol
Instrumentation:
-
UHPLC system with a UV/Vis detector.
-
Analytical C18 column (e.g., 1.9 µm, 50 mm x 2.1 mm).
Reagents and Standards:
-
Methanol
-
Citric acid
-
Isoascorbic acid
-
Dodecyl gallate reference standard and other antioxidant standards.
Chromatographic Conditions:
-
Mobile Phase: A gradient mobile phase is employed.
-
Flow Rate: Optimized for a short run time (approximately 2 minutes).
-
Column Temperature: 44 °C.
-
Detection: UV/Vis detector.
Standard and Sample Preparation:
-
Standard Stock Solution: Prepare stock solutions of the antioxidants in methanol.
-
Sample Preparation: Samples are vortexed with methanol containing citric acid and isoascorbic acid, centrifuged, and the supernatant is filtered before injection.
Performance Comparison of HPLC Methods
The selection of an appropriate HPLC method depends on the specific analytical requirements, such as sample throughput, sensitivity, and the need for simultaneous analysis of multiple analytes. The following table summarizes the key performance parameters of the two described methods for the analysis of dodecyl gallate.
| Parameter | Method 1: HPLC-PDA | Method 2: UHPLC |
| Linearity (r²) | Not explicitly stated | 0.9959 |
| Precision (%RSD) | Not explicitly stated | 1.0 |
| Accuracy (% Recovery) | Not explicitly stated | 100% (Corn oil), 106% (Canola oil) |
| Limit of Detection (LOD) | Not explicitly stated | Not explicitly stated |
| Limit of Quantification (LOQ) | Not explicitly stated | Not explicitly stated |
| Analysis Time | Not explicitly stated | Approximately 2 minutes |
Experimental Workflow and Method Validation
The development and validation of an HPLC method for dodecyl gallate quantification follow a structured workflow to ensure the reliability and accuracy of the results. This process involves several key stages, from initial method development to comprehensive validation according to regulatory guidelines.
References
Unraveling Allergic Responses to Gallate Esters: A Comparative Guide to Cross-Reactivity and Co-sensitization
For researchers, scientists, and drug development professionals, understanding the nuances of allergic sensitization to excipients is paramount. Gallate esters, common antioxidant preservatives in cosmetics, pharmaceuticals, and food products, are a known, albeit infrequent, cause of allergic contact dermatitis. This guide provides a comparative analysis of the cross-reactivity and co-sensitization patterns among different gallate esters, supported by experimental data, to aid in the development of safer products.
The three most common gallate esters encountered in commercial products are propyl gallate (PG), octyl gallate (OG), and dodecyl gallate (DG). While all are esters of gallic acid, their varying alkyl chain lengths are thought to influence their sensitizing potential. It is widely recommended that individuals sensitized to one gallate ester should avoid all of them due to the high likelihood of cross-reactivity[1].
Comparative Analysis of Sensitization Rates
A key retrospective study analyzing 46 patients with positive patch tests to one or more gallates provides valuable quantitative insight into the prevalence and patterns of sensitization. The study, conducted between 1985 and 2006, tested patients with suspected allergic contact dermatitis to a preservative and cosmetics series, as well as a specific bakery series of allergens.
| Allergen | Number of Positive Reactions | Percentage of Gallate-Sensitized Patients (%) |
| Propyl Gallate | 30 | 65.2 |
| Octyl Gallate | 27 | 58.7 |
| Dodecyl Gallate | 6 | 13.0 |
| Co-sensitization | ||
| Positive to >1 Gallate Ester | 16 | 34.8 |
Data sourced from García-Melgares, M. L., et al. (2007). Actas Dermo-Sifiliográficas.
These findings highlight that propyl gallate was the most frequent sensitizer (B1316253) in this patient cohort, closely followed by octyl gallate. Notably, over a third of patients sensitized to one gallate also reacted to at least one other, confirming the significant potential for co-sensitization.
Understanding Cross-Reactivity and Co-sensitization
The terms cross-reactivity and co-sensitization are often used interchangeably, but they represent distinct immunological phenomena.
-
Cross-reactivity occurs when T-cells sensitized to a specific hapten (in this case, a gallate ester) also recognize and are activated by other structurally similar haptens.
-
Co-sensitization (or concomitant sensitization) refers to the development of distinct allergies to multiple haptens that may be present in the same products.
In the context of gallate esters, the high rate of reactivity to multiple gallates within the same individual strongly suggests that cross-reactivity is a primary mechanism due to their shared core chemical structure.
Experimental Protocols
The standard method for diagnosing allergic contact dermatitis to gallate esters is the patch test. The following provides a detailed methodology based on established guidelines.
Patch Testing Protocol for Gallate Esters
1. Allergen Preparation:
-
Propyl gallate is typically tested at a concentration of 1.0% in petrolatum.
-
Octyl gallate is tested at 0.5% in petrolatum.
-
Dodecyl gallate is tested at 0.25% in petrolatum.
-
Note: Concentrations may vary slightly between different commercially available patch test series.
-
2. Patch Application:
-
A small amount of each allergen preparation is applied to a separate Finn Chamber® on Scanpor® tape.
-
The patches are then applied to the upper back of the patient, ensuring good adhesion to the skin.
-
The location of each allergen is carefully mapped.
3. Occlusion Period:
-
The patches remain in place for 48 hours. During this time, the patient is advised to avoid activities that may cause excessive sweating and to keep the back dry.
4. Reading and Interpretation:
-
First Reading (D2): The patches are removed after 48 hours, and an initial reading is performed approximately 30-60 minutes later to allow any immediate irritation to subside.
-
Second Reading (D3/D4): A second reading is performed on day 3 or 4 (72-96 hours after application). This is the most crucial reading for identifying delayed hypersensitivity reactions.
-
Optional Third Reading (D7): A final reading at day 7 may be conducted to detect any late-phase reactions.
-
Scoring: Reactions are graded according to the International Contact Dermatitis Research Group (ICDRG) criteria:
-
- : Negative reaction
-
?+ : Doubtful reaction (faint erythema)
-
+ : Weak positive reaction (erythema, infiltration, possibly papules)
-
++ : Strong positive reaction (erythema, infiltration, papules, vesicles)
-
+++ : Extreme positive reaction (intense erythema, infiltration, coalescing vesicles, bullae)
-
IR : Irritant reaction (sharply demarcated erythema, necrosis, or blistering without infiltration)
-
Immunological Signaling in Gallate-Induced Allergic Contact Dermatitis
Allergic contact dermatitis to gallate esters is a Type IV delayed-type hypersensitivity reaction, which is T-cell mediated.
-
Sensitization Phase: Upon initial contact, gallate esters act as haptens, penetrating the epidermis and binding to endogenous proteins to form a complete antigen. This complex is then processed by Langerhans cells (antigen-presenting cells) in the skin. These cells migrate to regional lymph nodes where they present the antigen to naive T-cells, leading to their activation and proliferation into memory T-cells.
-
Elicitation Phase: Upon subsequent exposure to the same or a cross-reacting gallate ester, memory T-cells in the skin are rapidly activated. This leads to the release of pro-inflammatory cytokines, which recruit other immune cells to the site of contact, resulting in the characteristic eczematous reaction of allergic contact dermatitis within 24-72 hours.
References
Alkyl Gallates: A Comparative Analysis of Their Cytotoxic Effects on Cancer Cells
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Performance of Alkyl Gallates in Inducing Cancer Cell Death, Supported by Experimental Data.
Alkyl gallates, a series of ester derivatives of gallic acid, have garnered significant attention in oncological research for their cytotoxic effects against various cancer cell lines. The length of the alkyl chain plays a pivotal role in their anticancer activity, influencing their hydrophobicity and ability to penetrate cell membranes. This guide provides a comparative analysis of the cytotoxic effects of different alkyl gallates, summarizing key experimental data and detailing the methodologies used to assess their efficacy.
Comparative Cytotoxicity of Alkyl Gallates
The cytotoxic potential of alkyl gallates is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. A lower IC50 value indicates a higher cytotoxic activity. The following tables summarize the IC50 values of various alkyl gallates against different cancer cell lines, as reported in multiple studies.
| Alkyl Gallate | Cell Line | Cancer Type | IC50 (µg/mL) | Reference |
| Methyl Gallate | MCF-7 | Breast Cancer | 113.25 | [1] |
| HeLa | Cervical Cancer | 11.00 | [2] | |
| Ethyl Gallate | MCF-7 | Breast Cancer | 130.12 | [1] |
| Propyl Gallate | MCF-7 | Breast Cancer | >1000 | [1] |
| Calu-6 | Lung Cancer | ~800 µM (at 24h) | [3] | |
| A549 | Lung Cancer | ~800 µM (at 24h) | [3] | |
| Butyl Gallate | MCF-7 | Breast Cancer | >1000 | [1] |
| Isobutyl Gallate | MCF-7 | Breast Cancer | 227.83 | [1] |
| Tert-butyl Gallate | MCF-7 | Breast Cancer | 151.20 | [1] |
| Amyl Gallate | MCF-7 | Breast Cancer | >1000 | [1] |
| Isoamyl Gallate | MCF-7 | Breast Cancer | 58.11 | [1] |
| Heptyl Gallate | MCF-7 | Breast Cancer | 25.94 | [1] |
| Octyl Gallate | MCF-7 | Breast Cancer | 42.34 | [1] |
| HepG2 | Liver Cancer | - | [4] | |
| Gallic Acid (Parent Compound) | MCF-7 | Breast Cancer | 166.90 | [1] |
| HeLa | Cervical Cancer | 10.00 | [2] |
Note: The cytotoxic effects can vary depending on the cell line and experimental conditions.
Studies consistently demonstrate that the cytotoxic efficacy of alkyl gallates is influenced by the length of their alkyl chain. For instance, in MCF-7 breast cancer cells, heptyl gallate exhibited the strongest cytotoxicity, suggesting an optimal chain length for penetrating the cell membrane and inducing cell death.[1][5] This structure-activity relationship is a crucial consideration in the development of gallic acid derivatives as potential anticancer agents.
Mechanisms of Action: Induction of Apoptosis and Cell Cycle Arrest
Alkyl gallates exert their cytotoxic effects primarily through the induction of apoptosis (programmed cell death) and cell cycle arrest.
Apoptosis Induction
Alkyl gallates have been shown to trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis.
-
Intrinsic Pathway: This pathway is initiated by mitochondrial dysfunction. Alkyl gallates can disrupt the mitochondrial electron transport chain, leading to a decrease in ATP synthesis and a loss of mitochondrial membrane potential.[6] This triggers the release of cytochrome c into the cytoplasm, which then activates a cascade of caspases, including caspase-9 and the executioner caspase-3, ultimately leading to apoptosis.[3][7] The process is further regulated by the Bcl-2 family of proteins, with alkyl gallates promoting the expression of pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2.[2][8]
-
Extrinsic Pathway: Some studies suggest the involvement of the extrinsic pathway, which is initiated by the binding of death ligands to death receptors on the cell surface. This leads to the activation of caspase-8, which can then directly activate executioner caspases or cleave Bid to amplify the apoptotic signal through the intrinsic pathway.[7][9]
Cell Cycle Arrest
In addition to inducing apoptosis, alkyl gallates can cause cell cycle arrest, preventing cancer cells from proliferating. Propyl gallate, for example, has been shown to induce G1 phase arrest in lung cancer cells.[3] This is often accompanied by the upregulation of cyclin-dependent kinase (CDK) inhibitors like p21 and p27, and the downregulation of cyclins (e.g., cyclin D1) and CDKs (e.g., CDK4, CDK6) that are essential for cell cycle progression.[10][11] The tumor suppressor protein p53 can also be activated in response to alkyl gallate treatment, further contributing to cell cycle arrest and apoptosis.[2][12]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of alkyl gallate cytotoxicity.
Cell Viability Assays (MTT and MTS)
These colorimetric assays are used to assess cell metabolic activity as an indicator of cell viability.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treatment: Treat cells with various concentrations of alkyl gallates and incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) Assay Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
MTS Reagent Addition: Add 20 µL of the combined MTS/PES solution to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Record the absorbance at 490 nm using a microplate reader.
Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay is used to detect and quantify apoptotic cells.
-
Cell Treatment: Treat cells with the desired concentration of alkyl gallate for a specific duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive and PI negative cells are considered early apoptotic, while cells positive for both stains are in late apoptosis or necrosis.
Cell Cycle Analysis (Propidium Iodide Staining)
This flow cytometry method is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.
-
Fixation: Fix the cells in cold 70% ethanol (B145695) and store at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide and RNase A. Incubate in the dark for 30 minutes.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases.
Conclusion
The comparative analysis of alkyl gallates reveals a clear structure-activity relationship, with the length of the alkyl chain significantly influencing their cytotoxic efficacy against cancer cells. The primary mechanisms of action involve the induction of both intrinsic and extrinsic apoptotic pathways and the promotion of cell cycle arrest. The detailed experimental protocols provided in this guide offer a standardized framework for the continued investigation and development of alkyl gallates as promising anticancer therapeutic agents. Further research is warranted to fully elucidate the intricate signaling pathways and to optimize the therapeutic potential of these compounds.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Natural Gallic Acid and Methyl Gallate Induces Apoptosis in Hela Cells through Regulation of Intrinsic and Extrinsic Protein Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Octyl gallate reduces ATP levels and Ki67 expression leading HepG2 cells to cell cycle arrest and mitochondria-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. atlantis-press.com [atlantis-press.com]
- 6. Comparative cytotoxicity of alkyl gallates on mouse tumor cell lines and isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Anti-Apoptotic Effects of Caspase Inhibitors in Propyl Gallate-Treated Lung Cancer Cells Are Related to Changes in Reactive Oxygen Species and Glutathione Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. Molecular pathway for (-)-epigallocatechin-3-gallate-induced cell cycle arrest and apoptosis of human prostate carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Resveratrol induces cell cycle arrest via a p53-independent pathway in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
In Vivo Validation of Dodecyl Gallate's Protective Effects Against Oxidative Damage: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo protective effects of dodecyl gallate against oxidative damage, with a particular focus on its performance relative to its parent compound, gallic acid. The information presented is based on experimental data from preclinical studies, offering insights for researchers and professionals in drug development.
Introduction
Dodecyl gallate, the dodecyl ester of gallic acid, is a lipophilic antioxidant that has garnered attention for its potential therapeutic applications. Its enhanced lipophilicity, compared to gallic acid, is thought to improve its bioavailability and efficacy in mitigating oxidative stress-related cellular damage. This guide delves into the in vivo evidence supporting the protective effects of dodecyl gallate, presenting a comparative analysis with gallic acid in a well-established model of oxidative damage.
Comparative Performance Against Oxidative Damage
The protective effects of dodecyl gallate have been evaluated in a carbon tetrachloride (CCl4)-induced hepatotoxicity model in rats, a widely used model for studying oxidative damage.[1][2] The data presented below summarizes the key findings from a study by Niho et al. (2017), comparing the efficacy of dodecyl gallate (DGA) and gallic acid (GA) in both acute and chronic models of CCl4-induced liver injury.
Quantitative Data Summary
The following tables summarize the effects of dodecyl gallate and gallic acid on key biomarkers of liver damage and oxidative stress.
Table 1: Effect on Serum Hepatic Enzymes in Acute CCl4-Induced Hepatotoxicity
| Treatment Group (100 mg/kg) | ALT (U/L) | AST (U/L) | GGT (U/L) | Total Bilirubin (B190676) (mg/dL) |
| Control | 35.8 ± 2.1 | 102.5 ± 5.7 | 1.2 ± 0.3 | 0.21 ± 0.03 |
| CCl4 | 245.3 ± 25.1 | 589.7 ± 45.3 | 4.8 ± 0.6 | 0.89 ± 0.11 |
| CCl4 + Gallic Acid | 150.1 ± 15.8# | 350.4 ± 30.2# | 2.9 ± 0.4# | 0.55 ± 0.07# |
| CCl4 + Dodecyl Gallate | 110.6 ± 12.3# | 280.9 ± 25.1# | 2.1 ± 0.3# | 0.41 ± 0.05# |
*p<0.05 compared to control; #p<0.05 compared to CCl4 group. Data adapted from Niho et al., 2017.
Table 2: Effect on Oxidant-Antioxidant Status in Acute CCl4-Induced Hepatotoxicity
| Treatment Group (100 mg/kg) | TBARS (nmol/mg protein) | GSH (µmol/g tissue) | Catalase (U/mg protein) | GPx (U/mg protein) | GR (U/mg protein) | GST (U/mg protein) |
| Control | 1.2 ± 0.1 | 5.8 ± 0.4 | 85.3 ± 7.1 | 12.5 ± 1.1 | 6.8 ± 0.5 | 9.2 ± 0.8 |
| CCl4 | 3.9 ± 0.4 | 2.1 ± 0.2 | 50.1 ± 4.5 | 7.2 ± 0.6 | 3.9 ± 0.3 | 5.1 ± 0.4 |
| CCl4 + Gallic Acid | 2.5 ± 0.3# | 4.2 ± 0.3# | 70.2 ± 6.2# | 10.1 ± 0.9# | 5.5 ± 0.4# | 7.8 ± 0.6# |
| CCl4 + Dodecyl Gallate | 1.9 ± 0.2# | 4.9 ± 0.4# | 78.5 ± 6.9# | 11.2 ± 1.0# | 6.1 ± 0.5# | 8.5 ± 0.7# |
*p<0.05 compared to control; #p<0.05 compared to CCl4 group. Data adapted from Niho et al., 2017.
Table 3: Effect on Oxidant-Antioxidant Status in Chronic CCl4-Induced Hepatotoxicity
| Treatment Group (100 mg/kg) | TBARS (nmol/mg protein) | GSH (µmol/g tissue) |
| Control | 1.1 ± 0.1 | 6.1 ± 0.5 |
| CCl4 | 4.2 ± 0.5 | 1.9 ± 0.2 |
| CCl4 + Gallic Acid | 2.8 ± 0.3# | 3.8 ± 0.3# |
| CCl4 + Dodecyl Gallate | 2.1 ± 0.2# | 4.5 ± 0.4# |
*p<0.05 compared to control; #p<0.05 compared to CCl4 group. Data adapted from Niho et al., 2017.
The data consistently demonstrates that dodecyl gallate is more effective than gallic acid in mitigating CCl4-induced hepatotoxicity. In the acute model, both compounds restored serum hepatic enzyme activities and improved the oxidant-antioxidant status. However, dodecyl gallate treatment resulted in values closer to the control group for most parameters. Notably, in the chronic model, dodecyl gallate showed a more pronounced effect in reducing lipid peroxidation (TBARS) and restoring glutathione (B108866) (GSH) levels compared to gallic acid.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison.
In Vivo CCl4-Induced Hepatotoxicity Model
-
Animals: Male Wistar rats were used in the study.
-
Acute Model:
-
Rats were orally administered with either gallic acid (100 mg/kg) or dodecyl gallate (100 mg/kg) for seven consecutive days.
-
On the seventh day, 30 minutes after the final administration of the compounds, a single intraperitoneal (i.p.) injection of CCl4 (1 mL/kg, 50% v/v in olive oil) was administered to induce acute liver injury.
-
The control group received the vehicle, and the CCl4 group received CCl4 without any pretreatment.
-
Animals were sacrificed 24 hours after CCl4 injection for blood and liver tissue collection.
-
-
Chronic Model:
-
Rats were orally treated with gallic acid (50 and 100 mg/kg) or dodecyl gallate (50 and 100 mg/kg) twice a week for four weeks.
-
Simultaneously, CCl4 (0.5 mL/kg, i.p.) was administered twice a week for four weeks to induce chronic liver damage.
-
The control and CCl4 groups received the respective vehicles.
-
Animals were sacrificed at the end of the four-week period for analysis.
-
Biochemical Assays
-
Serum Hepatic Enzymes: Alanine aminotransferase (ALT), aspartate aminotransferase (AST), gamma-glutamyl transferase (GGT), and total bilirubin were measured using standard enzymatic kits.
-
Lipid Peroxidation (TBARS Assay): Thiobarbituric acid reactive substances (TBARS) in liver homogenates were measured as an index of lipid peroxidation.
-
Glutathione (GSH) Level: Reduced glutathione (GSH) levels in the liver were determined using Ellman's reagent.
-
Antioxidant Enzyme Activities: The activities of catalase, glutathione peroxidase (GPx), glutathione reductase (GR), and glutathione S-transferase (GST) in liver homogenates were measured using established spectrophotometric methods.
Gene Expression Analysis
-
p53 Gene Expression: The expression of the p53 gene in liver tissue was quantified using reverse transcription-polymerase chain reaction (RT-PCR).
Signaling Pathways and Mechanisms of Action
The protective effects of dodecyl gallate against oxidative damage are attributed to its potent antioxidant properties and its ability to modulate cellular signaling pathways.
Antioxidant Mechanisms
Dodecyl gallate exhibits both chain-breaking and preventive antioxidant activities.[3] The pyrogallol (B1678534) moiety is responsible for scavenging free radicals, while the hydrophobic dodecyl group enhances its ability to partition into cellular membranes and protect against lipid peroxidation.[3] Dodecyl gallate has also been shown to inhibit xanthine (B1682287) oxidase, an enzyme that generates superoxide (B77818) radicals.[3]
Modulation of Signaling Pathways
In the CCl4-induced hepatotoxicity model, treatment with dodecyl gallate led to a significant increase in the expression of the p53 gene.[1] p53, a tumor suppressor protein, plays a complex role in the cellular response to stress. Under conditions of oxidative stress, p53 can promote the expression of antioxidant genes, contributing to cellular protection. The upregulation of p53 by dodecyl gallate suggests a potential mechanism for its protective effects, possibly by enhancing the cellular antioxidant defense system.
While direct in vivo evidence for dodecyl gallate's effect on the Nrf2 pathway is still emerging, studies on its parent compound, gallic acid, have shown its ability to activate the Nrf2 signaling pathway. Nrf2 is a master regulator of the antioxidant response, and its activation leads to the transcription of a wide array of antioxidant and cytoprotective genes. Given the structural similarity and enhanced efficacy of dodecyl gallate, it is plausible that it may also exert its protective effects through the modulation of the Nrf2 pathway.
Caption: Experimental workflow for the in vivo validation of dodecyl gallate's protective effects.
Caption: Proposed signaling pathways for dodecyl gallate's protective effects against oxidative damage.
Conclusion
References
- 1. Gallic Acid and Dodecyl Gallate Prevents Carbon Tetrachloride-Induced Acute and Chronic Hepatotoxicity by Enhancing Hepatic Antioxidant Status and Increasing p53 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Antioxidant activity of dodecyl gallate - PubMed [pubmed.ncbi.nlm.nih.gov]
Dodecyl Gallate: Bridging the Gap Between In Vitro Antioxidant Potential and In Vivo Efficacy
A Comparative Guide for Researchers
Dodecyl gallate, the dodecyl ester of gallic acid, is a synthetic antioxidant widely utilized as a preservative in the food, cosmetics, and pharmaceutical industries. Its efficacy is attributed to the pyrogallol (B1678534) moiety, which confers potent radical scavenging abilities.[1] However, the correlation between commonly used in vitro antioxidant assays and the in vivo protective effects of dodecyl gallate is a subject of ongoing investigation. This guide provides a comparative analysis of its performance in various antioxidant assays, supported by experimental data, to aid researchers in understanding its translational potential.
In Vitro Antioxidant Activity: A Multi-Assay Perspective
The antioxidant capacity of dodecyl gallate has been evaluated using several common in vitro assays, each with a distinct mechanism of action. These assays are crucial for initial screening and for providing insights into the potential antioxidant mechanisms.
Table 1: Summary of In Vitro Antioxidant Activity of Dodecyl Gallate
| Assay | Metric | Result for Dodecyl Gallate | Result for Gallic Acid (for comparison) | Reference |
| DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay | IC50 | Data not available in the searched literature | ~1.03 µg/mL | [2] |
| ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay | TEAC (Trolox Equivalent Antioxidant Capacity) | 2.40 | Data not available in the searched literature | [3] |
| FRAP (Ferric Reducing Antioxidant Power) Assay | Ferric Reducing Ability | Data not available in the searched literature | Data not available in the searched literature | |
| ORAC (Oxygen Radical Absorbance Capacity) Assay | ORAC Value | Data not available in the searched literature | Data not available in the searched literature |
Note: The table highlights the current gaps in publicly available quantitative data for dodecyl gallate in several standard antioxidant assays.
In Vivo Efficacy: Evidence from a Preclinical Model of Hepatotoxicity
The true measure of an antioxidant's utility lies in its performance within a biological system. A study investigating the effects of dodecyl gallate in a rat model of carbon tetrachloride (CCl4)-induced liver injury provides significant insights into its in vivo efficacy. CCl4 is a well-known hepatotoxin that induces oxidative stress, leading to liver damage.[4][5][6]
In this preclinical model, oral administration of dodecyl gallate demonstrated a significant protective effect against CCl4-induced hepatotoxicity. The treatment led to the restoration of key antioxidant defense mechanisms and a reduction in lipid peroxidation, as summarized in the table below.
Table 2: In Vivo Antioxidant Effects of Dodecyl Gallate in CCl4-Induced Hepatotoxicity in Rats
| Biomarker | CCl4-Treated Group | Dodecyl Gallate (100 mg/kg) + CCl4-Treated Group | Gallic Acid (100 mg/kg) + CCl4-Treated Group | Reference |
| Lipid Peroxidation (TBARS) | Increased | Decreased | Decreased | [5][6] |
| Glutathione (B108866) (GSH) | Decreased | Increased | Increased | [5][6] |
| Catalase Activity | Decreased | No significant change | Increased | [5][6] |
| Glutathione Peroxidase (GPx) Activity | Decreased | Increased | Increased | [5][6] |
| Glutathione Reductase (GR) Activity | Decreased | Increased | No significant change | [5][6] |
| Glutathione S-Transferase (GST) Activity | Decreased | Increased | No significant change | [5][6] |
These findings indicate that dodecyl gallate effectively enhances the endogenous antioxidant defense system and mitigates oxidative damage in vivo. Notably, dodecyl gallate appeared to be more effective than gallic acid in restoring the activities of glutathione-related enzymes in this model.[5][6]
Mechanistic Insights: The Keap1-Nrf2 Signaling Pathway
A key mechanism underlying the in vivo antioxidant effects of many compounds is the activation of the Keap1-Nrf2 signaling pathway.[1][7][[“]][9][10] Under normal conditions, the transcription factor Nrf2 is kept inactive by binding to Keap1. However, in the presence of oxidative stress, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to their increased expression and a bolstered cellular defense against oxidative damage.
Caption: The Keap1-Nrf2 signaling pathway for antioxidant response.
The ability of dodecyl gallate to upregulate the activity of several antioxidant enzymes in vivo suggests that it may act, at least in part, through the activation of the Nrf2 pathway. Further research is warranted to fully elucidate this mechanism.
Experimental Protocols
For researchers looking to replicate or build upon these findings, detailed experimental protocols are essential.
In Vitro Antioxidant Assays (General Protocols)
-
DPPH Radical Scavenging Assay: This assay is based on the reduction of the stable DPPH radical by an antioxidant.[2] A solution of DPPH in a suitable solvent (e.g., methanol) is mixed with various concentrations of the test compound. The decrease in absorbance at a specific wavelength (typically around 517 nm) is measured over time. The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is then calculated.
-
ABTS Radical Cation Decolorization Assay: This assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color.[3][11] The addition of an antioxidant reduces the ABTS•+, leading to a loss of color. The extent of decolorization is measured spectrophotometrically, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant capacity of the test compound to that of Trolox, a water-soluble vitamin E analog.
In Vivo Hepatotoxicity Model
The following protocol is a summary of the methodology used in the study of CCl4-induced hepatotoxicity in rats.[5][6]
-
Animal Model: Male Wistar rats are typically used.
-
Induction of Hepatotoxicity: A single intraperitoneal injection of CCl4 (e.g., 1 mL/kg body weight, diluted in a vehicle like olive oil) is administered to induce acute liver injury.
-
Treatment: Dodecyl gallate (e.g., 100 mg/kg body weight) is administered orally for a specified period before and/or after CCl4 administration.
-
Sample Collection: After the treatment period, animals are euthanized, and blood and liver tissue samples are collected for biochemical and histological analysis.
-
Biochemical Analysis:
-
Lipid Peroxidation: Measured by quantifying thiobarbituric acid reactive substances (TBARS) in liver homogenates.
-
Glutathione (GSH) Levels: Determined in liver homogenates using methods such as the Ellman's reagent.
-
Antioxidant Enzyme Activities: The activities of catalase, glutathione peroxidase (GPx), glutathione reductase (GR), and glutathione S-transferase (GST) are measured in liver homogenates using specific enzyme assay kits.
-
References
- 1. Signal amplification in the KEAP1-NRF2-ARE antioxidant response pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative Evaluation of Various Total Antioxidant Capacity Assays Applied to Phenolic Compounds with the CUPRAC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gallic Acid and Dodecyl Gallate Prevents Carbon Tetrachloride-Induced Acute and Chronic Hepatotoxicity by Enhancing Hepatic Antioxidant Status and Increasing p53 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gallic Acid and Dodecyl Gallate Prevents Carbon Tetrachloride-Induced Acute and Chronic Hepatotoxicity by Enhancing Hepatic Antioxidant Status and Increasing p53 Expression [jstage.jst.go.jp]
- 6. researchgate.net [researchgate.net]
- 7. The Anti-Inflammatory and Anti-Oxidant Mechanisms of the Keap1/Nrf2/ARE Signaling Pathway in Chronic Diseases [aginganddisease.org]
- 8. consensus.app [consensus.app]
- 9. The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. OxiSelect™ Trolox Equivalent Antioxidant Capacity (TEAC) Assay Kit (ABTS) | ABIN5067625 [antikoerper-online.de]
Dodecyl Gallate: A Comparative Analysis of its Enzyme Inhibitory Effects
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of dodecyl gallate's performance against other enzyme inhibitors, supported by experimental data.
Dodecyl gallate, the dodecyl ester of gallic acid, has demonstrated notable inhibitory effects on several key enzymes, positioning it as a compound of interest in various research and development fields. This guide provides a comparative analysis of dodecyl gallate's inhibitory potency against specific enzymes, alongside alternative inhibitors, supported by quantitative data and detailed experimental protocols.
Comparative Inhibitory Activity
The inhibitory efficacy of a compound is commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor.
Xanthine (B1682287) Oxidase
Xanthine oxidase is a crucial enzyme in purine (B94841) metabolism, catalyzing the oxidation of hypoxanthine (B114508) to xanthine and subsequently to uric acid.[1] Overproduction of uric acid can lead to hyperuricemia and gout, making xanthine oxidase a significant therapeutic target.[1][2] Dodecyl gallate has been shown to be a competitive inhibitor of uric acid formation by xanthine oxidase.[3][4]
| Inhibitor | IC50 (µM) | Type of Inhibition |
| Dodecyl Gallate | Competitive[3][4] | Competitive for uric acid formation, Noncompetitive for superoxide (B77818) generation[4] |
| Allopurinol (B61711) | 0.2 - 50[5] | Purine Analog[5] |
| Febuxostat | 0.01[6] | Non-Purine Analog[6] |
| Caffeic Acid | 53.45 - 85.3[2] | Phenolic Acid |
| Gallic Acid | 0.87 (mM)[7] | Phenolic Acid |
| Quercetin (B1663063) | - | Flavonoid |
Note: IC50 values can vary depending on the experimental conditions.
Soybean Lipoxygenase-1
Lipoxygenases are enzymes that catalyze the dioxygenation of polyunsaturated fatty acids, playing a role in inflammatory pathways.[8][9] Dodecyl gallate has been identified as a potent inhibitor of soybean lipoxygenase-1.
| Inhibitor | IC50 (µM) | Type of Inhibition |
| Dodecyl Gallate | - | - |
| Octyl Gallate | 1.3[10] | Competitive[10] |
| Tetradecanyl protocatechuate | 0.05[11] | - |
| Dodecyl protocatechuate | 0.06[11] | Slow-binding |
| Quercetin | 4.8[12] | Noncompetitive[12] |
| Ascorbic Acid | 27[13] | Competitive[13] |
| Trolox | 18[13] | Competitive[13] |
Note: IC50 values can vary depending on the experimental conditions.
p-Hydroxybenzoate Hydroxylase
p-Hydroxybenzoate hydroxylase is a flavoprotein monooxygenase involved in the degradation of aromatic compounds.[14][15] It catalyzes the hydroxylation of p-hydroxybenzoate to 3,4-dihydroxybenzoate.[14]
| Inhibitor | IC50 (µM) | Type of Inhibition |
| Dodecyl Gallate | - | - |
| Adenosine (B11128) nucleotides | - | Competitive with respect to NADPH[16] |
| Cibacron blue | - | Competitive with respect to NADPH[16] |
| Metal ion complexes | - | Competitive with respect to NADPH[16] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings.
Xanthine Oxidase Inhibition Assay
This protocol outlines a general procedure for determining the in vitro inhibitory activity of a compound against xanthine oxidase.
Materials and Reagents:
-
Xanthine Oxidase (e.g., from bovine milk)[17]
-
Xanthine[17]
-
Test compound (e.g., Dodecyl Gallate)
-
Allopurinol (positive control)[17]
-
Potassium Phosphate (B84403) Buffer (50-100 mM, pH 7.5-7.8)[17]
-
Dimethyl Sulfoxide (DMSO) for dissolving compounds[17]
-
96-well UV-transparent microplates or quartz cuvettes[17]
-
Spectrophotometer or microplate reader capable of measuring absorbance at ~295 nm[17]
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of xanthine in the phosphate buffer.
-
Dissolve the test compound and allopurinol in DMSO to create stock solutions, then dilute to desired concentrations with the buffer.
-
Prepare a solution of xanthine oxidase in the buffer immediately before use.[18]
-
-
Assay Setup:
-
In a 96-well plate, set up the following reactions:
-
Blank: Buffer and substrate solution (without enzyme).
-
Control: Buffer, enzyme solution, and DMSO (vehicle).
-
Test Compound: Buffer, enzyme solution, and the test compound at various concentrations.
-
Positive Control: Buffer, enzyme solution, and allopurinol at various concentrations.
-
-
-
Pre-incubation: Pre-incubate the enzyme with the test compounds and controls for a set period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C).[18]
-
Reaction Initiation: Start the reaction by adding the xanthine substrate solution to all wells.[18]
-
Measurement: Immediately measure the increase in absorbance at 295 nm over time. This corresponds to the formation of uric acid.[19]
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the inhibitor concentration.
Soybean Lipoxygenase-1 Inhibition Assay
This protocol provides a general method for assessing the inhibitory effect of compounds on soybean lipoxygenase-1.
Materials and Reagents:
-
Soybean Lipoxygenase-1 (e.g., Type 1)
-
Linoleic Acid (substrate)
-
Test compound (e.g., Dodecyl Gallate)
-
Nordihydroguaiaretic acid (NDGA) (positive control)
-
Borate (B1201080) Buffer (0.2 M, pH 9.0)[20]
-
DMSO for dissolving compounds
-
Quartz cuvettes[20]
-
Spectrophotometer capable of measuring absorbance at 234 nm[20][21]
Procedure:
-
Reagent Preparation:
-
Prepare a substrate solution of linoleic acid in the borate buffer.
-
Dissolve the test compound and NDGA in DMSO to create stock solutions and then dilute to the desired concentrations.
-
Prepare a working solution of soybean lipoxygenase-1 in the buffer.
-
-
Assay Setup:
-
In a quartz cuvette, combine the borate buffer and the test compound solution (or DMSO for control).
-
-
Reaction Initiation: Add the enzyme solution to the cuvette and mix. Then, initiate the reaction by adding the linoleic acid substrate.
-
Measurement: Monitor the increase in absorbance at 234 nm, which indicates the formation of the conjugated diene hydroperoxide product.[21]
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 value as described for the xanthine oxidase assay.
p-Hydroxybenzoate Hydroxylase Inhibition Assay
This protocol describes a general approach to measure the inhibition of p-hydroxybenzoate hydroxylase.
Materials and Reagents:
-
p-Hydroxybenzoate Hydroxylase
-
p-Hydroxybenzoate (substrate)
-
NADPH
-
Test compound (e.g., Dodecyl Gallate)
-
Buffer solution (e.g., potassium phosphate, pH 7.0)
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Reagent Preparation:
-
Prepare solutions of p-hydroxybenzoate, NADPH, and the test compound in the buffer.
-
Prepare a working solution of the enzyme.
-
-
Assay Setup:
-
In a cuvette, combine the buffer, p-hydroxybenzoate, and the test compound at various concentrations.
-
-
Pre-incubation: Pre-incubate the mixture for a short period at a controlled temperature.
-
Reaction Initiation: Start the reaction by adding NADPH to the cuvette.
-
Measurement: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.
-
Data Analysis: Calculate the rate of NADPH consumption for each inhibitor concentration. The percentage of inhibition and the IC50 value can then be determined.
Visualizing the Mechanisms
To better understand the experimental workflows and the broader biological context of the enzymes inhibited by dodecyl gallate, the following diagrams are provided.
Caption: General workflow for an in vitro enzyme inhibition assay.
Caption: Inhibition of the xanthine oxidase pathway by dodecyl gallate.
Caption: Inhibition of the lipoxygenase pathway by dodecyl gallate.
References
- 1. Xanthine oxidase - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Xanthine oxidase inhibitory study of eight structurally diverse phenolic compounds [frontiersin.org]
- 3. Xanthine oxidase inhibitory activity of alkyl gallates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antioxidant activity of dodecyl gallate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Advances in Xanthine Oxidase Inhibition: A Review of Potential Bioactive Synthetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Inhibition of Xanthine Oxidase by Four Phenolic Acids: Kinetic, Spectroscopic, Molecular Simulation, and Cellular Insights [mdpi.com]
- 8. ahajournals.org [ahajournals.org]
- 9. Inflammation, Cancer and Oxidative Lipoxygenase Activity are Intimately Linked - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lipoxygenase inhibitory activity of octyl gallate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. Inhibition mode of soybean lipoxygenase-1 by quercetin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 15. Structure and mechanism of para-hydroxybenzoate hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. On the inhibition of p-hydroxybenzoate hydroxylase from Pseudomonas fluorescens by adenosine nucleotides and metal ion complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. revistabionatura.com [revistabionatura.com]
- 19. Assay Procedure for Xanthine Oxidase Microbial [sigmaaldrich.com]
- 20. researchgate.net [researchgate.net]
- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Comparative analysis of the stability of different gallate esters in food products.
A deep dive into the chemical stability and antioxidant efficacy of common gallate esters used in the food industry, providing researchers, scientists, and drug development professionals with critical data for formulation decisions.
Gallate esters, primarily propyl gallate, octyl gallate, and dodecyl gallate, are widely employed as synthetic antioxidants in the food industry to prevent lipid oxidation, which can lead to rancidity and a decrease in nutritional quality. The stability of these esters under various conditions encountered during food processing and storage is a critical determinant of their effectiveness. This guide offers a comparative analysis of the stability of these key gallate esters, supported by experimental data, to aid in the selection of the most appropriate antioxidant for specific food applications.
Factors Influencing Stability
The stability of gallate esters in food products is not absolute but is significantly influenced by a range of factors. Understanding these factors is crucial for predicting their performance and ensuring optimal antioxidant efficacy.
-
pH: The pH of the food matrix plays a pivotal role in the hydrolytic stability of gallate esters. Generally, the rate of ester hydrolysis increases with a rise in pH, leading to the formation of gallic acid and the corresponding alcohol. This degradation is accelerated in alkaline conditions.[1]
-
Temperature: Gallate esters are known to be unstable at high temperatures. For instance, propyl gallate is rapidly destroyed in oils used for frying.[2] The thermal stability generally increases with the length of the alkyl chain.
-
Light Exposure: Exposure to light, particularly in the presence of photosensitizers like riboflavin, can promote the degradation of gallate esters through the formation of reactive oxygen species (ROS).[3]
-
Metal Ions: The presence of metal ions, such as iron and copper, can catalyze the oxidation of gallate esters and lead to the formation of colored complexes, which can affect both the stability of the antioxidant and the appearance of the food product.[1]
Comparative Data on Gallate Ester Stability
To facilitate a direct comparison, the following tables summarize key stability and activity parameters for propyl, octyl, and dodecyl gallate based on available experimental data.
Thermal Stability
The thermal stability of gallate esters is a critical factor in their application in heat-treated food products. Thermogravimetric analysis (TGA) is a standard method used to determine the decomposition temperatures of these compounds.
| Gallate Ester | T20 (°C) | T50 (°C) | T90 (°C) |
| Ethyl Gallate | 277 | 308 | 478 |
| Propyl Gallate | 273 | 309 | 483 |
| Octyl Gallate | 300 | 333 | 468 |
| Lauryl (Dodecyl) Gallate | 318 | 349 | 433 |
| T20, T50, and T90 represent the temperatures at which 20%, 50%, and 90% weight loss of the sample is observed, respectively, indicating the progression of thermal decomposition. Data sourced from a comparative study on biodegradable polyester (B1180765) materials containing gallates.[3][4] |
Antioxidant Activity
The primary function of gallate esters is to act as antioxidants. Their efficacy is often measured by their ability to scavenge free radicals, commonly quantified by the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and expressed as the IC50 value (the concentration required to inhibit 50% of the DPPH radicals). A lower IC50 value indicates higher antioxidant activity.
It is important to note that the antioxidant activity of gallate esters can be influenced by the food matrix. In emulsion systems, a "cut-off" effect is often observed, where the antioxidant activity increases with the alkyl chain length up to a certain point (typically octyl gallate) and then decreases. This is attributed to the optimal positioning of the medium-chain esters at the oil-water interface where oxidation often occurs.
| Gallate Ester | DPPH IC50 (µg/mL) |
| Propyl Gallate | < 5.00 |
| Octyl Gallate | < 5.00 |
| Dodecyl Gallate | < 5.00 |
| Data from a study on gallate ester derivatives, indicating high antioxidant activity for these compounds.[5] A separate study estimated the DPPH IC50 for octyl gallate to be approximately 30 µM.[6] |
Degradation Pathways
The degradation of gallate esters in food products can occur through several pathways, primarily hydrolysis and oxidation. Understanding these pathways is essential for predicting the stability and potential degradation products in different food matrices.
Hydrolytic Degradation
Under aqueous conditions, particularly at elevated pH and temperature, the ester bond of gallate esters is susceptible to hydrolysis. This reaction breaks down the ester into its constituent molecules: gallic acid and the corresponding alcohol (e.g., propanol (B110389) from propyl gallate).
Caption: Hydrolytic degradation of a gallate ester into gallic acid and an alcohol.
Oxidative Degradation
As antioxidants, gallate esters are designed to be oxidized. They donate a hydrogen atom from one of their hydroxyl groups to a free radical, thereby neutralizing it and terminating the oxidative chain reaction. This process results in the formation of a gallate radical, which is more stable and less reactive. Further oxidation can lead to the formation of colored degradation products, such as ellagic acid and its bis(ortho-quinone).[1]
Caption: Oxidative degradation pathway of a gallate ester upon scavenging a free radical.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of gallate ester stability. Below are outlines of the key experimental protocols cited in this guide.
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
-
Objective: To determine the thermal decomposition and oxidation temperatures of gallate esters.
-
Methodology:
-
A small, precisely weighed sample of the gallate ester is placed in a TGA or DSC crucible.
-
The sample is heated at a controlled rate (e.g., 10 °C/min) under a specific atmosphere (e.g., nitrogen or air).
-
For TGA, the weight of the sample is continuously monitored as a function of temperature. The temperatures at which significant weight loss occurs are recorded as decomposition temperatures (e.g., T20, T50, T90).[7]
-
For DSC, the heat flow to the sample is compared to that of a reference. Endothermic and exothermic peaks are recorded, indicating thermal events such as melting and oxidation.
-
High-Performance Liquid Chromatography (HPLC) for Hydrolytic Stability
-
Objective: To quantify the concentration of a gallate ester over time in an aqueous solution to determine its hydrolytic stability.
-
Methodology:
-
Standard Solution Preparation: Prepare a stock solution of the gallate ester reference standard in a suitable solvent (e.g., methanol) and dilute to known concentrations to create a calibration curve.
-
Sample Preparation: Prepare aqueous solutions of the gallate ester at the desired concentration in buffers of interest (e.g., different pH values).
-
Stability Study: Store the sample solutions under defined conditions (e.g., specific temperature and humidity).
-
Analysis: At regular intervals, inject an aliquot of the sample solution into an HPLC system equipped with a suitable column (e.g., C18) and a UV detector.
-
Quantification: Use the calibration curve to determine the concentration of the gallate ester at each time point. The rate of degradation can then be calculated.
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Objective: To determine the antioxidant activity (IC50 value) of gallate esters.
-
Methodology:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol (B129727) or ethanol.
-
Sample Preparation: The gallate ester is dissolved in the same solvent to prepare a series of concentrations.
-
Reaction: A fixed volume of the DPPH solution is mixed with varying concentrations of the gallate ester solution. A control containing only the solvent and DPPH is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark for a specific period (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging is calculated for each concentration. The IC50 value is determined by plotting the percentage of inhibition against the concentration of the gallate ester.[8]
-
Conclusion
The stability of gallate esters in food products is a multifaceted issue dependent on the specific ester, the food matrix, and the processing and storage conditions. The length of the alkyl chain is a key determinant of both thermal stability and antioxidant activity, with a general trend of increasing thermal stability with longer chains. However, antioxidant efficacy in complex systems like emulsions often peaks with medium-chain esters such as octyl gallate due to interfacial effects. Propyl gallate, while having slightly lower thermal stability, remains a widely used and effective antioxidant. The choice of the most suitable gallate ester requires a careful consideration of these factors to ensure optimal performance and product quality. The experimental protocols outlined provide a framework for researchers to conduct their own comparative stability studies tailored to their specific food product formulations.
References
- 1. Thermal and spectroscopic studies of the antioxidant food additive propyl gallate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sequestering ability of butylated hydroxytoluene, propyl gallate, resveratrol, and vitamins C and E against ABTS, DPPH, and hydroxyl free radicals in chemical and biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Preparation and Evaluation of Gallate Ester Derivatives Used as Promising Antioxidant and Antibacterial Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
Assessing the Relative Sensitizing Potential of Propyl, Octyl, and Dodecyl Gallate: A Comparative Guide
This guide provides a comparative assessment of the skin sensitizing potential of three alkyl gallates: propyl gallate, octyl gallate, and dodecyl gallate. These antioxidants are utilized in cosmetics, pharmaceuticals, and food products, making a thorough understanding of their potential to elicit an allergic contact dermatitis crucial for researchers, scientists, and drug development professionals. This document summarizes available quantitative data from in vivo, in vitro, and in chemico studies, details the experimental protocols for key assays, and visualizes the underlying biological pathways and experimental workflows.
Comparative Analysis of Sensitizing Potential
The sensitizing potential of a chemical is its ability to induce a cell-mediated immune response, which upon subsequent exposure can lead to allergic contact dermatitis. The potency of a sensitizer (B1316253) is a critical factor in risk assessment. Experimental data from various assays are used to determine this potential and potency.
Quantitative Data Summary
The following tables summarize the available quantitative data for propyl, octyl, and dodecyl gallate from key skin sensitization assays. It is important to note that directly comparative studies testing all three gallates in parallel are limited.
Table 1: In Vivo Sensitization Data - Local Lymph Node Assay (LLNA)
The Local Lymph Node Assay (LLNA) is a murine model that measures the proliferation of lymphocytes in the draining lymph nodes as an indicator of a substance's sensitizing potential. The EC3 value represents the estimated concentration of a chemical required to induce a three-fold increase in lymphocyte proliferation compared to a control group. A lower EC3 value indicates a higher sensitizing potency.
| Compound | CAS Number | LLNA EC3 Value (%) | Potency Classification |
| Propyl Gallate | 121-79-9 | 5.5 | Moderate |
| Octyl Gallate | 1034-01-0 | Data Not Available | - |
| Dodecyl Gallate | 1166-52-5 | Data Not Available | - |
Table 2: In Vitro Sensitization Data - KeratinoSens™ Assay
The KeratinoSens™ assay is a cell-based reporter gene assay that identifies skin sensitizers by measuring the induction of the Keap1-Nrf2-ARE pathway in human keratinocytes. The EC1.5 value is the concentration at which a 1.5-fold induction of a luciferase reporter gene is observed.
| Compound | CAS Number | KeratinoSens™ EC1.5 (µM) | KeratinoSens™ Prediction |
| Propyl Gallate | 121-79-9 | 5.5 | Positive |
| Octyl Gallate | 1034-01-0 | Data Not Available | - |
| Dodecyl Gallate | 1166-52-5 | Data Not Available | - |
Table 3: In Chemico Sensitization Data - Direct Peptide Reactivity Assay (DPRA)
The Direct Peptide Reactivity Assay (DPRA) is an in chemico method that assesses the reactivity of a chemical with synthetic peptides containing cysteine and lysine (B10760008), mimicking the initial step of skin sensitization (haptenation). The result is expressed as the percentage of peptide depletion.
| Compound | CAS Number | Cysteine Depletion (%) | Lysine Depletion (%) | Reactivity Classification |
| Propyl Gallate | 121-79-9 | Data Not Available | Data Not Available | - |
| Octyl Gallate | 1034-01-0 | Data Not Available | Data Not Available | - |
| Dodecyl Gallate | 1166-52-5 | Data Not Available | Data Not Available | - |
Table 4: Human Patch Test Data
Human patch testing provides clinical evidence of skin sensitization. The data below is from a retrospective study and indicates the frequency of positive reactions in a population of patients tested for suspected allergic contact dermatitis.[1]
| Compound | Positive Patch Test Results (%) |
| Propyl Gallate | 65.2% |
| Octyl Gallate | 58.7% |
| Dodecyl Gallate | 13.0% |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate understanding and replication of the assessments.
Local Lymph Node Assay (LLNA)
The murine Local Lymph Node Assay (LLNA) is an in vivo method for identifying potential skin sensitizers and measuring their potency.[2][3]
-
Animal Model: Typically, female CBA/J mice are used.
-
Test Substance Application: The test substance, dissolved in a suitable vehicle, is applied to the dorsal surface of the ears of the mice for three consecutive days.
-
Lymph Node Proliferation Measurement: On day five, the mice are injected with a radiolabeled nucleoside (e.g., ³H-methyl thymidine). After a few hours, the animals are euthanized, and the draining auricular lymph nodes are excised.
-
Data Analysis: A single-cell suspension is prepared from the lymph nodes, and the incorporation of the radiolabel is measured. The stimulation index (SI) is calculated by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group. An SI of 3 or greater is considered a positive response. The EC3 value is then interpolated from the dose-response curve.
KeratinoSens™ Assay
The KeratinoSens™ assay is an in vitro method that models the second key event in the skin sensitization AOP: keratinocyte activation.[4][5][6]
-
Cell Line: The assay uses a human keratinocyte cell line (HaCaT) that has been genetically modified to contain a luciferase gene under the control of an antioxidant response element (ARE).
-
Exposure: The cells are exposed to various concentrations of the test chemical for 48 hours in 96-well plates.
-
Luciferase Activity Measurement: After incubation, the cells are lysed, and the luciferase activity is measured using a luminometer.
-
Cytotoxicity Assessment: In parallel, cell viability is determined using a method like the MTT assay to ensure that the observed gene induction is not a result of cytotoxicity.
-
Data Analysis: A chemical is classified as a sensitizer if it induces a statistically significant increase in luciferase expression of 1.5-fold or greater (EC1.5) at a concentration where cell viability is above 70%.
Direct Peptide Reactivity Assay (DPRA)
The DPRA is an in chemico assay that quantifies the reactivity of a test chemical with synthetic peptides, representing the molecular initiating event of skin sensitization.[7][8][9]
-
Peptides: The assay uses two synthetic peptides, one containing cysteine and the other lysine.
-
Incubation: The test chemical is incubated with each peptide for 24 hours.
-
Analysis: The concentration of the remaining, non-depleted peptide is measured using High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: The percentage of peptide depletion for both cysteine and lysine peptides is calculated. Based on the depletion values, the chemical is categorized into one of four reactivity classes (no, low, moderate, or high reactivity).
Visualizing the Mechanisms and Workflows
Adverse Outcome Pathway (AOP) for Skin Sensitization
The Adverse Outcome Pathway (AOP) for skin sensitization provides a framework for understanding the sequence of events from the initial chemical interaction with the skin to the final adverse outcome of allergic contact dermatitis.[10][11][12]
Adverse Outcome Pathway for Skin Sensitization.
Experimental Workflow for Sensitization Assessment
A typical workflow for assessing the sensitizing potential of a chemical involves a tiered approach, starting with in chemico and in vitro methods, followed by in vivo confirmation if necessary.
General workflow for skin sensitization testing.
Logical Comparison of Gallate Sensitizing Potential
Based on the available data, a logical comparison of the sensitizing potential of the three gallates can be constructed. It is hypothesized that the length of the alkyl chain influences the sensitizing potential, with longer chains potentially increasing lipophilicity and skin penetration.
Hypothesized relationship of alkyl chain length to sensitizing potential.
Conclusion
The available evidence suggests that propyl, octyl, and dodecyl gallate all possess skin sensitizing properties. Human patch test data indicates that propyl gallate is the most frequently identified sensitizer in clinical settings, followed by octyl gallate and then dodecyl gallate.[1] However, this may be influenced by the prevalence of use of each substance in consumer products. Experimental data from the KeratinoSens™ assay confirms the sensitizing potential of propyl gallate.[11] While quantitative data for octyl and dodecyl gallate from standardized assays are limited, some studies suggest that sensitizing potency may increase with the length of the alkyl chain, which would rank dodecyl gallate as the most potent, followed by octyl and then propyl gallate. Further direct comparative studies using standardized in vivo, in vitro, and in chemico assays are needed to definitively establish the relative sensitizing potency of these three gallates.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 282. Gallates, dodecyl, octyl and propyl (WHO Food Additives Series 5) [inchem.org]
- 4. Gallates: What Are They and Where Are They Found? [hmpgloballearningnetwork.com]
- 5. iivs.org [iivs.org]
- 6. researchgate.net [researchgate.net]
- 7. food.ec.europa.eu [food.ec.europa.eu]
- 8. Alternative Methods for Skin-Sensitization Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ecetoc.org [ecetoc.org]
- 10. iivs.org [iivs.org]
- 11. Skin Sensitisation: the KeratinoSen assay - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Dodecyl Gallate: A Comparative Analysis of Antioxidant Performance in Oils and Emulsions
For Immediate Release
This guide provides a comprehensive comparison of dodecyl gallate's antioxidant performance in different food systems, specifically bulk oils and oil-in-water emulsions. It is intended for researchers, scientists, and drug development professionals, offering an objective analysis of dodecyl gallate against other common synthetic antioxidants such as Butylated Hydroxyanisole (BHA), Butylated Hydroxytoluene (BHT), and tert-Butylhydroquinone (TBHQ). The information presented is supported by experimental data from various scientific studies.
Executive Summary
Dodecyl gallate, the dodecyl ester of gallic acid, is a potent antioxidant used to prevent lipid oxidation in food products. Its efficacy is significantly influenced by the food matrix. In bulk oils, its performance is comparable to or, in some cases, surpassed by other antioxidants like TBHQ. However, in oil-in-water emulsions, its amphiphilic nature allows it to orient at the oil-water interface, a critical site for lipid oxidation, often resulting in superior antioxidant activity compared to more lipophilic or hydrophilic antioxidants. This guide will delve into the quantitative data supporting these observations, provide detailed experimental protocols for assessing antioxidant efficacy, and illustrate the underlying mechanisms of its action.
Comparative Performance Data
The antioxidant efficacy of dodecyl gallate and other synthetic antioxidants is commonly evaluated by measuring the induction period (the time before rapid oxidation begins) and the peroxide value (a measure of primary oxidation products). The following tables summarize quantitative data from various studies.
Table 1: Antioxidant Performance in Bulk Oils (Rancimat Induction Period)
| Antioxidant | Concentration (ppm) | Food Matrix | Temperature (°C) | Induction Period (hours) | Reference |
| Control (Lard) | - | Lard | 110 | 2.55 | [1] |
| Gallic Acid | 200 | Lard | 110 | 37.84 | [1] |
| BHT | 200 | Lard | 110 | 6.18 | [1] |
| BHA | 200 | Lard | 110 | 10.92 | [1] |
| Control (Soybean Oil) | - | Soybean Oil | 120 | 4.1 | [2] |
| TBHQ | 70 | Soybean Oil | 120 | 5.90 | [2] |
| TBHQ | 200 | Soybean Oil | 120 | 8.3 | [2] |
| Control (Kilka Fish Oil) | - | Kilka Fish Oil | 60 | - | [3] |
| Gallic Acid | 200-1600 | Kilka Fish Oil | 60 | Increased with concentration | [3] |
| Methyl Gallate | 200-1600 | Kilka Fish Oil | 60 | Increased with concentration | [3] |
Note: Direct comparative data for dodecyl gallate in the same oil types and conditions as BHA, BHT, and TBHQ in a single study is limited in the searched literature. The table presents data from different studies to provide a general comparison.
Table 2: Antioxidant Performance in Oil-in-Water Emulsions
| Antioxidant | Concentration | Food Matrix | Performance Metric | Result | Reference |
| Control | - | Mayonnaise | Peroxide Value | Increased steadily over storage | [4] |
| BHA | 0.006% | Mayonnaise | Peroxide Value | More stable than control | [4] |
| BHT | 0.006% | Mayonnaise | Peroxide Value | More stable than control | [4] |
| Dodecyl Gallate | Not specified | Emulsion | Antioxidant Activity | Better than gallic acid | |
| TBHQ | Not specified | Emulsion | Antioxidant Activity | Dodecyl gallate derivatives showed better performance | |
| Control | - | Frozen Minced Sprats | Induction Period | ~20-25 days | [5] |
| 0.02% TBHQ + 0.02% PG | 0.04% | Frozen Minced Sprats | Induction Period | at least 250 days | [5] |
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate antioxidant performance.
Rancimat Method for Oxidative Stability of Oils
The Rancimat method is an accelerated oxidation test that determines the induction period of oils and fats.
Principle: A stream of air is passed through a heated sample of the oil. The volatile oxidation products are collected in a measuring vessel containing deionized water. The conductivity of the water is continuously measured. A sharp increase in conductivity marks the end of the induction period.[4]
Procedure:
-
Sample Preparation: Weigh approximately 3 g of the oil sample into a reaction vessel. If testing a solid fat, it should be melted first. For comparing antioxidants, a specific concentration of the antioxidant is added to the oil.[1]
-
Apparatus Setup: Fill the measuring vessel with 60 mL of deionized water and place it in the Rancimat apparatus.[1]
-
Heating: Heat the reaction vessel to a constant temperature, typically between 100-120°C.[4]
-
Aeration: Pass a constant stream of purified air (e.g., 20 L/h) through the oil sample.[4]
-
Conductivity Measurement: The volatile organic acids produced during oxidation are carried by the air stream into the deionized water, causing an increase in its conductivity. This is continuously monitored.
-
Determination of Induction Period: The induction period is the time from the start of the measurement until the conductivity begins to increase rapidly.[4]
Determination of Peroxide Value (PV)
The peroxide value is a measure of the concentration of peroxides and hydroperoxides formed during the initial stages of lipid oxidation.
Principle: The peroxides in the oil sample oxidize potassium iodide (KI) to iodine. The amount of liberated iodine is then determined by titration with a standard sodium thiosulfate (B1220275) solution.[6]
Procedure:
-
Sample Preparation: Weigh a known amount of the oil sample (e.g., 5 g) into an Erlenmeyer flask.[7]
-
Dissolution: Dissolve the sample in a 3:2 mixture of acetic acid and chloroform.[7]
-
Reaction: Add a saturated solution of potassium iodide to the flask. The mixture is allowed to react in the dark for a specific time (e.g., 1 minute).[7]
-
Titration: Add deionized water and a starch indicator. Titrate the liberated iodine with a standardized sodium thiosulfate solution until the blue color disappears.[6]
-
Calculation: The peroxide value is calculated in milliequivalents of active oxygen per kilogram of oil (meq/kg).[6]
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical.
Principle: DPPH is a stable free radical with a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance at 517 nm is proportional to the antioxidant's radical scavenging activity.
Procedure:
-
Preparation of DPPH Solution: Prepare a stock solution of DPPH in a suitable solvent like methanol (B129727) or ethanol.[8]
-
Sample Preparation: Prepare a series of dilutions of the antioxidant sample.
-
Reaction: Add a fixed volume of the DPPH solution to each dilution of the sample. A control containing only the solvent and DPPH is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark for a specified period (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of each solution at 517 nm using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
Mandatory Visualizations
Antioxidant Mechanism of Dodecyl Gallate
Dodecyl gallate acts as a primary antioxidant, donating hydrogen atoms from its phenolic hydroxyl groups to free radicals, thereby terminating the oxidation chain reaction.
Caption: Dodecyl gallate's free radical scavenging mechanism.
Experimental Workflow for Antioxidant Efficacy Evaluation
The following diagram illustrates a typical workflow for comparing the efficacy of different antioxidants in a food system.
Caption: Workflow for comparing antioxidant performance.
Conclusion
Dodecyl gallate demonstrates strong antioxidant properties in both bulk oils and oil-in-water emulsions. Its effectiveness is particularly notable in emulsion systems, where its molecular structure allows for advantageous positioning at the oil-water interface. While TBHQ may exhibit superior performance in some bulk oil applications under high temperatures, dodecyl gallate remains a highly effective and versatile antioxidant for a wide range of food products. The choice of antioxidant should be guided by the specific food matrix, processing conditions, and desired shelf-life of the final product. Further research conducting direct, side-by-side comparisons of these antioxidants in various standardized food systems would be beneficial for the industry.
References
- 1. metrohm.com [metrohm.com]
- 2. Study of pure and combined antioxidants for replacing TBHQ in soybean oil packed in pet bottles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preservation of gallic acid and methyl gallate on purified Kilka fish oil oxidation by Rancimat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ifrj.upm.edu.my [ifrj.upm.edu.my]
- 5. repository.seafdec.org.ph [repository.seafdec.org.ph]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. cris.unibo.it [cris.unibo.it]
Dodecyl Gallate's Free Radical Scavenging Capacity: A Comparative Evaluation of DPPH and ABTS Assays
Dodecyl gallate, an ester of gallic acid and dodecanol, is recognized for its antioxidant properties, which are largely attributed to the pyrogallol (B1678534) moiety.[1] It exhibits potent chain-breaking and preventive antioxidant activity.[1] Its lipophilic nature, due to the dodecyl chain, enhances its solubility in lipidic environments, making it an effective antioxidant in fats and oils.
Quantitative Comparison of Antioxidant Activity
To provide a quantitative perspective, the following table summarizes the half-maximal inhibitory concentration (IC50) values for dodecyl gallate's parent compound, gallic acid, and a related ester, propyl gallate, in both DPPH and ABTS assays. A lower IC50 value indicates a higher antioxidant activity. It is important to note that these values can vary depending on the specific experimental conditions.
| Compound | DPPH Assay IC50 | ABTS Assay IC50 | Reference Compound | DPPH Assay IC50 | ABTS Assay IC50 |
| Gallic Acid | ~1.03 - 8.9 µg/mL | ~1.03 - 4.33 µM | Ascorbic Acid | ~5 µg/mL | ~17.55 µg/mL |
| Propyl Gallate | ~30.12 µM | Data Not Available | Trolox | ~3.77 - 5.59 µg/mL | ~2.93 µg/mL |
Note: The IC50 values are compiled from various sources and should be used for comparative purposes only. Direct comparison is most accurate when data is generated from the same study under identical conditions.
Experimental Protocols
The methodologies for the DPPH and ABTS assays are crucial for obtaining reliable and reproducible results. Below are detailed protocols for each assay.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a common spectrophotometric method for determining the antioxidant activity of compounds. The principle is based on the reduction of the stable DPPH radical, which is deep violet in color, to the non-radical form, diphenylpicrylhydrazine, which is pale yellow.
Reagent Preparation:
-
DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol (B129727) or ethanol (B145695). This solution should be freshly prepared and kept in the dark.
Assay Procedure:
-
Prepare various concentrations of the dodecyl gallate test sample in a suitable solvent (e.g., methanol or ethanol).
-
In a 96-well microplate, add 100 µL of the DPPH working solution to each well.
-
Add 100 µL of the test sample at different concentrations to the respective wells.
-
For the control, use 100 µL of the solvent instead of the sample.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The pre-formed radical cation is blue-green, and its reduction by an antioxidant leads to a decolorization of the solution, which is measured spectrophotometrically.
Reagent Preparation:
-
ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.
-
Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.
-
ABTS•+ Working Solution: Mix equal volumes of the ABTS stock solution and the potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.700 ± 0.020 at 734 nm.
Assay Procedure:
-
Prepare various concentrations of the dodecyl gallate test sample in a suitable solvent.
-
Add 180 µL of the ABTS•+ working solution to each well of a 96-well microplate.
-
Add 20 µL of the test sample at different concentrations to the respective wells.
-
For the control, use 20 µL of the solvent instead of the sample.
-
Incubate the plate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm using a microplate reader.
-
The percentage of radical scavenging activity is calculated using the same formula as in the DPPH assay.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.
Visualizing the Methodologies
To further clarify the experimental workflows and the underlying chemical principles, the following diagrams are provided.
Caption: Comparative workflow of the DPPH and ABTS free radical scavenging assays.
Caption: Chemical principle of DPPH and ABTS radical scavenging by an antioxidant.
Concluding Remarks
Both the DPPH and ABTS assays are valuable tools for assessing the free radical scavenging capacity of dodecyl gallate. The choice between the two may depend on the specific research question and the properties of the test compound. The DPPH assay is simpler and more cost-effective, while the ABTS assay is applicable to a broader range of pH and is suitable for both hydrophilic and lipophilic antioxidants. For a comprehensive evaluation of dodecyl gallate's antioxidant potential, employing both assays is recommended to provide a more complete picture of its activity. Future research directly comparing the IC50 values of dodecyl gallate in both assays under identical conditions would be highly beneficial for a more definitive comparative analysis.
References
Validating the pro-ecological benefits of dodecyl gallate as a polymer antioxidant.
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the ever-evolving landscape of polymer science, the demand for high-performance, sustainable additives is paramount. Dodecyl gallate, a naturally derived antioxidant, is emerging as a compelling alternative to conventional synthetic stabilizers. This guide provides an objective comparison of dodecyl gallate's performance against other common polymer antioxidants, supported by experimental data, to validate its pro-ecological benefits and efficacy.
Performance Data Comparison
The efficacy of an antioxidant in a polymer matrix is primarily evaluated by its ability to inhibit thermo-oxidative degradation. Key performance indicators include Oxidation Induction Time (OIT) and thermal stability as determined by Thermogravimetric Analysis (TGA).
Table 1: Oxidation Induction Time (OIT) Comparison
Oxidation Induction Time (OIT) is a measure of a material's resistance to oxidation at a specific temperature in an oxygen atmosphere. A longer OIT indicates better oxidative stability.
| Antioxidant | Polymer Matrix | Concentration (wt%) | Test Temperature (°C) | OIT (minutes) | Reference |
| Dodecyl Gallate | LLDPE | 0.1 | 200 | 98 | [1] |
| Octyl Gallate | LLDPE | 0.1 | 200 | 45 | [1] |
| Hexadecyl Gallate | LLDPE | 0.1 | 200 | 65 | [1] |
| Irganox 1010 | LLDPE | 0.1 | 200 | 85 | [1] |
| Dodecyl Gallate | PLA | 1.0 | 200 | ~13 (°C increase in To) | [2][3] |
| Dodecyl Gallate | PHA | 1.0 | 200 | ~11 (°C increase in To) | [2][3] |
| BHT | HDPE | 0.1 | 200 | - | [4] |
| Irganox 1010 | HDPE | - | 210 | 89.73 | [5] |
Note: Direct comparison of OIT values should be made with caution as experimental conditions can vary between studies. To refers to the onset of oxidation temperature.
Table 2: Thermal Stability Data (TGA)
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, indicating its thermal stability. T20 represents the temperature at which 20% weight loss occurs.
| Antioxidant | T20 (°C) | Polymer Matrix Compatibility | Reference |
| Dodecyl Gallate | 318 | LLDPE, PLA, PHA | [3] |
| Ethyl Gallate | 273 | PLA, PHA | [3] |
| Propyl Gallate | 280 | PLA, PHA | [3] |
| Octyl Gallate | 305 | LLDPE, PLA, PHA | [1][3] |
| Irganox 1010 | ~350 | LLDPE, HDPE, PP | [5] |
| BHT | ~150 | HDPE, PP | [6] |
Pro-Ecological Profile
The "pro-ecological" attribute of dodecyl gallate stems from several factors:
-
Natural Origin: Dodecyl gallate is an ester of gallic acid, a phenolic acid abundant in the plant kingdom, found in sources like oak bark and pomegranates.[3] This contrasts with purely synthetic antioxidants derived from petroleum feedstocks.
-
Biodegradability: Studies on elastomeric materials have shown that the presence of lauryl (dodecyl) gallate can increase the material's susceptibility to disintegration by mildew mushrooms, suggesting enhanced biodegradability of the final product.
-
Use in Biodegradable Polymers: Dodecyl gallate has been successfully incorporated as a stabilizer in biodegradable polyesters like polylactide (PLA) and polyhydroxyalkanoate (PHA), contributing to the development of fully bio-based and environmentally friendly materials.[2][3]
In contrast, conventional antioxidants like Butylated Hydroxytoluene (BHT) and Butylated Hydroxyanisole (BHA) have faced scrutiny regarding their potential for bioaccumulation and endocrine disruption. While effective, their synthetic nature and potential environmental persistence are driving the search for greener alternatives.
Experimental Protocols
Oxidation Induction Time (OIT) Measurement
Principle: This method, based on standards like ASTM D3895, determines the time it takes for a polymer sample to begin oxidizing under a controlled temperature and oxygen flow.[7][8][9][10]
Methodology:
-
A small sample (5-10 mg) of the polymer containing the antioxidant is placed in an aluminum pan within a Differential Scanning Calorimeter (DSC).
-
The sample is heated to a specified isothermal temperature (e.g., 200°C) under an inert nitrogen atmosphere.
-
Once the temperature stabilizes, the gas is switched to pure oxygen at a constant flow rate.
-
The DSC monitors the heat flow from the sample. The onset of oxidation is marked by a sharp exothermic peak.
-
The OIT is the time elapsed from the introduction of oxygen to the onset of the exothermic reaction.[11]
Thermogravimetric Analysis (TGA)
Principle: TGA measures the mass loss of a material as a function of temperature in a controlled atmosphere. This provides information on the material's thermal stability and the temperatures at which different components degrade.[12][13][14]
Methodology:
-
A small, precisely weighed sample of the polymer with the antioxidant is placed in a high-temperature pan.
-
The pan is placed in a furnace within the TGA instrument.
-
The sample is heated at a constant rate (e.g., 10°C/min) under a controlled atmosphere (typically nitrogen to assess thermal stability without oxidation).
-
The instrument's microbalance continuously records the sample's weight as the temperature increases.
-
The resulting TGA curve plots percentage weight loss against temperature, from which key degradation temperatures can be determined.[3][15]
Mandatory Visualizations
Antioxidant Mechanism of Dodecyl Gallate
Dodecyl gallate functions as a primary antioxidant through a free-radical scavenging mechanism. The gallate moiety, with its three hydroxyl groups, is highly effective at donating hydrogen atoms to reactive peroxy radicals, thereby neutralizing them and terminating the oxidative chain reaction.
Caption: Free-radical scavenging mechanism of dodecyl gallate in polymers.
Comparative Experimental Workflow
The evaluation of a novel antioxidant like dodecyl gallate against established alternatives involves a systematic experimental workflow to ensure a fair and comprehensive comparison.
References
- 1. Migration of BHT and Irganox 1010 from low-density polyethylene (LDPE) to foods and food-simulating liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. A Comparison of the Efficacy of Various Antioxidants on the Oxidative Stability of Irradiated Polyethylene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A comparison of cell death mechanisms of antioxidants, butylated hydroxyanisole and butylated hydroxytoluene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. store.astm.org [store.astm.org]
- 8. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 9. standards.iteh.ai [standards.iteh.ai]
- 10. store.astm.org [store.astm.org]
- 11. mt.com [mt.com]
- 12. scribd.com [scribd.com]
- 13. eng.uc.edu [eng.uc.edu]
- 14. Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition – Advances in Polymer Science [ncstate.pressbooks.pub]
- 15. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of Dodecyl Gallate: A Guide for Laboratory Professionals
The proper handling and disposal of dodecyl gallate are critical for ensuring laboratory safety and environmental protection. As a substance classified with specific hazards, it requires a structured disposal protocol. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to manage dodecyl gallate waste safely and effectively.
Immediate Safety and Handling Precautions
Before handling or disposing of dodecyl gallate, it is essential to be aware of its associated hazards and to use appropriate Personal Protective Equipment (PPE). Dodecyl gallate is a light cream-colored, odorless powder.[1][2]
Primary Hazards:
-
Skin Sensitization: May cause an allergic skin reaction.[1][2][3][4]
-
Irritation: Can cause skin irritation, serious eye irritation, and potential respiratory irritation.[5]
-
Ingestion: Harmful if swallowed.[5]
Required PPE:
-
Eye/Face Protection: Use safety glasses with side-shields or goggles.[1]
-
Lab Coat: A standard lab coat is recommended to prevent skin contact.[3]
-
Ventilation: Always handle dodecyl gallate in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[1][5][6]
Quantitative Data Summary
The following table summarizes key quantitative data for dodecyl gallate.
| Property | Value | Source(s) |
| Physical State | Powder Solid | [1] |
| Appearance | Light cream | [1][2] |
| Melting Point | 94 - 99 °C (201.2 - 210.2 °F) | [1][5] |
| Solubility in Water | Insoluble | [1][7] |
| Acute Oral Toxicity | LD50 = 5 g/kg (Rat) | [2] |
Step-by-Step Disposal Procedures
The overriding principle for laboratory waste is to have a disposal plan before beginning any activity.[8] Dodecyl gallate and materials contaminated with it must be treated as hazardous chemical waste.
Pre-Disposal: Collection and Storage
Proper collection and storage are the first steps in the waste management process.
-
Waste Container: Collect solid dodecyl gallate waste and contaminated materials (e.g., weigh boats, contaminated paper towels) in a dedicated, properly sealed, and clearly labeled hazardous waste container.[8] The container must be made of a material compatible with the chemical and be in good condition, free from leaks.[9][10] Using the original chemical container is often the best practice.[9]
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the specific chemical name, "Dodecyl Gallate."
-
Storage Location: Store the waste container in a designated Satellite Accumulation Area within the laboratory.[11] This area should be cool, dry, and well-ventilated.[1] Keep the container tightly closed except when adding waste.[9][11]
-
Segregation: Do not mix dodecyl gallate with incompatible wastes.[8]
Spill Handling and Cleanup
In the event of a spill, follow these procedures to minimize exposure and contamination.
-
Ensure Safety: Restrict access to the spill area. Ensure adequate ventilation.[6]
-
Small Spills: For minor spills of the solid powder, carefully sweep or scoop the material into a suitable container for disposal.[2][3] Avoid creating dust.[1][6]
-
Large Spills: For larger spills, stop the leak if it is safe to do so.[3] Use a vacuum or sweep up the material and place it into an approved disposal container.[3]
-
Decontamination: Clean the spill area with a cloth dampened with alcohol and then wash with soap and water.[5][12] All cleanup materials (wipes, gloves, etc.) must be disposed of as hazardous waste.[9]
-
Prevention: Do not allow the spilled product to enter drains or sewers.[3][6]
Final Disposal Protocol
Dodecyl gallate must not be disposed of in the regular trash or poured down the drain.[6][9][11]
-
Hazardous Waste Vendor: The final disposal must be conducted through your institution's Environmental Health and Safety (EHRS) office or a licensed hazardous waste disposal company.[4][9][11] Arrange for a scheduled pickup of the waste container.
-
Empty Containers: An empty container that once held dodecyl gallate must be triple-rinsed with a suitable solvent (such as ethanol, in which it is freely soluble) before it can be disposed of as non-hazardous trash.[7][8][9][13]
-
Collect Rinsate: The solvent rinsate from the triple-rinse process is considered hazardous waste and must be collected in a separate, properly labeled hazardous waste container for disposal.[8][13]
-
Container Disposal: Once triple-rinsed, deface or remove the original chemical label and dispose of the container in the regular trash.[9]
-
Dodecyl Gallate Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of dodecyl gallate waste in a laboratory setting.
Caption: Workflow for the safe disposal of dodecyl gallate waste.
References
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. Dodecyl Gallate SDS of Manufacturers [anmol.org]
- 4. tcichemicals.com [tcichemicals.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Dodecyl gallate - Safety Data Sheet [chemicalbook.com]
- 7. fao.org [fao.org]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. vumc.org [vumc.org]
- 10. danielshealth.com [danielshealth.com]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. rtong.people.ust.hk [rtong.people.ust.hk]
Essential Safety and Logistical Information for Handling Dodecyl Gallate
For researchers, scientists, and drug development professionals, ensuring safe handling of chemicals is paramount. This document provides crucial safety protocols and logistical plans for the use of Dodecyl Gallate in a laboratory setting. Adherence to these guidelines is essential for minimizing risk and ensuring a safe research environment.
Dodecyl Gallate is recognized as a strong skin sensitizer (B1316253), capable of causing allergic contact dermatitis.[1][2] It is also classified as harmful if swallowed, and can cause skin, eye, and respiratory irritation.[3] Therefore, the implementation of stringent safety measures is required.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent personal contact with Dodecyl Gallate. The required equipment is detailed below.
| Body Part | Required PPE | Specifications and Best Practices |
| Eyes/Face | Chemical safety goggles or a face shield | Must be worn at all times to prevent splashes and dust from contacting the eyes.[1][4] Equipment should comply with OSHA 29 CFR 1910.133 or European Standard EN166.[1] |
| Skin | Chemical-resistant gloves (Nitrile recommended for solids) and a lab coat | Nitrile gloves are recommended for handling solid Dodecyl Gallate. For solutions, the choice of glove material should be based on the solvent's chemical resistance data. Always inspect gloves for integrity before use and change them immediately if contaminated.[5][6] A lab coat or other protective clothing is necessary to prevent skin contact.[3][4] |
| Respiratory | NIOSH/MSHA-approved respirator | A respirator is required when handling the powder outside of a chemical fume hood or in situations where dust generation is likely.[1][4][5] Adherence to OSHA respirator regulations found in 29 CFR 1910.134 or European Standard EN 149 is necessary.[1] |
Occupational Exposure Limits: As of the latest review, no specific airborne exposure limits have been established for Dodecyl Gallate by major regulatory bodies such as OSHA or ACGIH.[1] Therefore, it is crucial to handle this compound with adequate ventilation and engineering controls to minimize airborne concentrations.
Experimental Workflow and Safety Protocols
The following diagram outlines the procedural steps for safely handling Dodecyl Gallate in a laboratory setting, from preparation to disposal.
Experimental Workflow for Handling Dodecyl Gallate
Safe Handling and Storage Procedures
Handling:
-
Always work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid form to minimize dust inhalation.[1][5]
-
Avoid all personal contact with the substance.[4]
Storage:
-
Store in a cool, dry, and well-ventilated area away from heat sources and direct sunlight.[1][4]
-
Keep containers tightly closed to prevent contamination and exposure to moisture.[1][4]
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[4]
Spill Management and Decontamination
Spill Cleanup:
-
Minor Spills: For small spills of solid Dodecyl Gallate, carefully sweep up the material, avoiding dust generation, and place it into a labeled container for hazardous waste disposal.[4][7]
-
Large Spills: In the event of a larger spill, evacuate the area and prevent entry. If safe to do so, contain the spill and then proceed with cleanup using appropriate PPE.[4]
-
Clean the spill area with soap and water after the bulk of the material has been removed.[7]
Decontamination:
-
All surfaces and equipment that have come into contact with Dodecyl Gallate should be thoroughly decontaminated.
-
A general procedure involves washing the surfaces with soap and water.[7] For more thorough decontamination, especially after handling solutions, wiping surfaces with a suitable solvent (such as ethanol, provided it is compatible with the surface) may be necessary, followed by a final wash with soap and water.[8][9]
-
Contaminated reusable labware should be washed thoroughly. The initial rinse should be collected as hazardous waste.[10]
Disposal Plan
All waste containing Dodecyl Gallate, whether in solid form or in solution, must be treated as hazardous waste and disposed of according to institutional, local, and national regulations.[1][4]
-
Solid Waste: Collect solid Dodecyl Gallate and any contaminated materials (e.g., weighing paper, paper towels) in a clearly labeled, sealed container for hazardous solid waste.
-
Liquid Waste: Solutions of Dodecyl Gallate and the first rinse from decontaminating glassware should be collected in a labeled, sealed container for hazardous liquid waste.[10] Never dispose of Dodecyl Gallate down the drain.[1]
-
Empty Containers: Empty containers that held Dodecyl Gallate should be triple-rinsed with an appropriate solvent. The rinsate must be collected as hazardous waste.[10] After rinsing, the container can be disposed of according to your institution's guidelines for empty chemical containers.
By adhering to these safety and logistical guidelines, researchers can minimize the risks associated with handling Dodecyl Gallate and maintain a safe and productive laboratory environment.
References
- 1. Dodecyl Gallate SDS of Manufacturers [anmol.org]
- 2. Dodecyl gallate, permitted in food, is a strong sensitizer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TLV Chemical Substances Introduction - ACGIH [acgih.org]
- 4. CHEMICAL RESISTANCE TABLE FOR GLOVES - Becky Aktsiaselts [becky.ee]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. dess.uccs.edu [dess.uccs.edu]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. Biosafety Manual – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 9. Laboratory Equipment Decontamination Procedures - Wayne State University [research.wayne.edu]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
